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  • Product: Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate
  • CAS: 53101-04-5

Core Science & Biosynthesis

Foundational

Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate Abstract Ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate (CAS No. 78979-64-3) is a pivotal heterocyclic comp...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of Ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate

Abstract

Ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate (CAS No. 78979-64-3) is a pivotal heterocyclic compound that serves as a versatile building block in medicinal chemistry, agrochemical synthesis, and materials science. Its structure, featuring a reactive nitrophenyl group, a biologically significant thiazole core, and a modifiable ethyl ester, offers multiple avenues for chemical derivatization. This guide provides an in-depth analysis of its core chemical properties, synthesis, spectroscopic profile, and reactivity. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical data with mechanistic insights to facilitate its application in advanced research.

Introduction and Nomenclature

The thiazole ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs and clinical candidates. Its ability to engage in hydrogen bonding, act as a bioisostere for other functional groups, and serve as a rigid core for substituent orientation makes it highly valuable. The title compound, Ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate, combines this important heterocycle with functionalities that are instrumental for synthetic elaboration.

It is crucial to address the compound's nomenclature. While the user query specified "Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate," the vast majority of published data, including synthesis protocols and commercial availability, corresponds to the Ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate isomer (CAS 78979-64-3). This guide will focus exclusively on this well-documented and synthetically accessible isomer.

This document will detail the molecule's physicochemical properties, outline its synthesis via the Hantzsch thiazole reaction with mechanistic clarity, describe its spectroscopic signature, and explore key transformations that underscore its utility as a versatile chemical intermediate.

Molecular Structure and Physicochemical Properties

The compound's structure is defined by a central 1,3-thiazole ring substituted at the C2 position with a 4-nitrophenyl group and at the C4 position with an ethyl carboxylate group. The electron-withdrawing nature of both substituents significantly influences the reactivity of the thiazole core.

Hantzsch_Mechanism cluster_start Starting Materials cluster_process Reaction Pathway cluster_end Product Start1 4-Nitrothiobenzamide Node1 Nucleophilic Attack (S on α-carbon) Start1->Node1 Base (e.g., NaHCO₃) Ethanol, reflux Start2 Ethyl Bromopyruvate Start2->Node1 Base (e.g., NaHCO₃) Ethanol, reflux Node2 Intermediate Formation Node1->Node2 Node3 Intramolecular Cyclization (N on carbonyl C) Node2->Node3 Node4 Hemiaminal Intermediate Node3->Node4 Node5 Dehydration (-H₂O) Node4->Node5 End1 Ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate Node5->End1

Caption: Workflow of the Hantzsch synthesis for the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established literature for the Hantzsch synthesis.

Self-Validation: The successful synthesis is validated by obtaining a product with the correct melting point and spectroscopic data (NMR, MS) consistent with the target structure. Purity is confirmed by HPLC or TLC, showing a single major spot/peak.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-nitrothiobenzamide (1.0 eq) in absolute ethanol (10-15 mL per gram of thioamide).

  • Addition of α-Haloketone: To the stirred solution, add ethyl bromopyruvate (1.05 eq) dropwise at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 7:3 v/v).

  • Workup: After completion, cool the mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure until precipitation occurs.

  • Purification: Wash the crude solid with cold ethanol to remove unreacted starting materials and byproducts. If further purification is needed, recrystallize the product from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Drying and Characterization: Dry the purified solid under vacuum to yield Ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate as a light green or yellow solid. Confirm identity and purity via melting point, NMR, and MS analysis.

Spectroscopic Characterization

Spectroscopic analysis is essential for unequivocal structure confirmation. The following data represents expected values based on the compound's structure and data from closely related analogues.

Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.35d2HAr-H (ortho to NO₂)Deshielded by the electron-withdrawing nitro group and proximity to the thiazole ring.
~8.15d2HAr-H (meta to NO₂)Aromatic protons on the nitrophenyl ring.
~8.10s1HThiazole C5-HThe lone proton on the electron-deficient thiazole ring appears as a sharp singlet.
4.45q2H-OCH₂CH₃Methylene protons of the ethyl ester, split by the adjacent methyl group.
1.42t3H-OCH₂CH₃Methyl protons of the ethyl ester, split by the adjacent methylene group.

Table 3: Key IR and Mass Spectrometry Data

TechniqueCharacteristic Peaks / m/zInterpretation
FT-IR (KBr, cm⁻¹) ~1720C=O stretch (ester)
~1600C=C & C=N stretch (aromatic/thiazole)
~1520 & ~1350Asymmetric & Symmetric N-O stretch (nitro group)
~1240C-O stretch (ester)
Mass Spec (ESI+) m/z 279.04[M+H]⁺ (Calculated for C₁₂H₁₁N₂O₄S⁺: 279.04)
m/z 301.02[M+Na]⁺ (Calculated for C₁₂H₁₀N₂O₄SNa⁺: 301.02)

Chemical Reactivity and Derivatization Potential

The molecule's utility stems from its three primary reactive sites, which can be selectively modified to generate diverse chemical libraries for screening.

Reactivity cluster_nitro Nitro Group Reduction cluster_ester Ester Modification Core Ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate Nitro_Reagent SnCl₂/HCl or H₂/Pd-C Core->Nitro_Reagent Ester_Reagent1 1. NaOH/H₂O 2. H₃O⁺ Core->Ester_Reagent1 Ester_Reagent2 R-NH₂ (Amine) Core->Ester_Reagent2 Direct Aminolysis (High Temp/Pressure) Aniline_Product Ethyl 2-(4-aminophenyl)-1,3-thiazole-4-carboxylate (Key for Amide Coupling) Nitro_Reagent->Aniline_Product Acid_Product 2-(4-Nitrophenyl)thiazole-4-carboxylic Acid (Increases Polarity) Ester_Reagent1->Acid_Product Amide_Product 2-(4-Nitrophenyl)thiazole-4-carboxamides (Modulates H-Bonding) Acid_Product->Amide_Product EDC, HOBt R-NH₂

Caption: Key derivatization pathways for the title compound.

Reduction of the Nitro Group

The transformation of the nitro group to an amine is a cornerstone of medicinal chemistry, unlocking a site for further amide or sulfonamide coupling.

  • Protocol: To a solution of the title compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂, 4-5 eq). Heat the mixture to reflux for 3-5 hours. After cooling, neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. The resulting aniline is a versatile intermediate for building compound libraries.

Hydrolysis and Amidation of the Ethyl Ester

Modification at the ester position allows for fine-tuning of physicochemical properties like solubility and the introduction of new hydrogen bond donors/acceptors.

  • Hydrolysis Protocol: Stir the title compound in a mixture of THF/methanol and 1M NaOH solution at room temperature until TLC indicates complete consumption of the starting material. Acidify the mixture with 1M HCl to precipitate the carboxylic acid, which can be isolated by filtration.

  • Amidation: The resulting carboxylic acid can be coupled with a wide range of amines using standard peptide coupling reagents (e.g., EDC/HOBt or HATU) to generate a library of amides.

Applications in Research and Drug Development

Ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate is not typically an end-product but rather a high-value starting material. Its applications are primarily centered on its role as a synthetic intermediate.

  • Pharmaceutical Development: It is a key building block for synthesizing molecules with potential antimicrobial, anti-inflammatory, and anticancer activities. The 2-aminophenyl-thiazole core, accessible via nitro reduction, is a known pharmacophore that interacts with various biological targets.

  • Agrochemicals: The thiazole scaffold is present in numerous pesticides and herbicides. This compound serves as a precursor for novel agrochemicals with potentially improved efficacy and selectivity.

  • Biochemical Research: Derivatized forms of this molecule can be used as probes to study enzyme interactions and metabolic pathways, leveraging the thiazole core's ability to mimic biological structures.

  • Material Science: The rigid, aromatic structure is being explored for the creation of advanced polymers and organic materials with enhanced thermal and mechanical properties.

Conclusion

Ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate is a synthetically accessible and highly versatile heterocyclic compound. A thorough understanding of its chemical properties—from its straightforward Hantzsch synthesis to its predictable reactivity at the nitro and ester functionalities—empowers researchers to effectively utilize it as a scaffold. Its documented role as a key intermediate in the development of pharmaceuticals and other advanced materials underscores its continuing importance in the field of chemical science.

References

  • CAS Common Chemistry. (n.d.). 5,6-Dihydro-4-methoxy-2H-pyran-2-one. American Chemical Society. Retrieved October 27, 2025, from [Link]

  • SpectraBase. (n.d.). Papaveraldine. John Wiley & Sons, Inc. Retrieved January 2, 2026, from [Link]

Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate

This guide provides a comprehensive overview of the physical properties of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate. As direct experimental data for this specific compound is not extensively published, this doc...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical properties of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate. As direct experimental data for this specific compound is not extensively published, this document establishes a predictive and methodological framework based on established analytical principles and data from structurally analogous compounds. The focus is on the causality behind experimental choices and the self-validating nature of a multi-technique characterization approach, providing researchers and drug development professionals with a robust guide to understanding and evaluating this molecule.

Molecular Identity and Core Physicochemical Characteristics

The foundational step in characterizing any compound is to confirm its molecular identity. The structure of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate features a central 1,3-thiazole ring, which is a common scaffold in medicinal chemistry. It is substituted at the 4-position with a 4-nitrophenyl group and at the 2-position with an ethyl carboxylate group. These functional groups are critical determinants of the molecule's physical and chemical behavior, influencing its polarity, reactivity, and potential for intermolecular interactions.

The nitrophenyl group, being strongly electron-withdrawing, significantly impacts the electronic properties of the thiazole ring. The ethyl ester group provides a site for hydrogen bonding (as an acceptor) and influences the compound's solubility and crystalline nature.

PropertyDataSource
Molecular Formula C₁₂H₁₀N₂O₄SCalculated
Molecular Weight 294.29 g/mol Calculated
Appearance Light green or yellow solid (Predicted)Analog Data[1]
Storage Conditions Store at 0-8 °CAnalog Data[1]

Thermal and Solubility Properties

Melting Point Analysis

The melting point is a crucial indicator of purity and is dictated by the strength of intermolecular forces within the crystal lattice. While the experimental melting point for the title compound is not documented in the reviewed literature, we can infer a likely range by examining related structures.

CompoundMelting Point (°C)Key Structural Difference
2-Amino-4-(4-nitrophenyl)thiazole267-269 °CAmino group at C2 instead of ethyl carboxylate.[2]
4-Phenyl-1,3-thiazole-2-carboxylic acid93-97 °C (Dec.)Carboxylic acid at C2; lacks the nitro group.[3]
Ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate205-206 °CIsomeric (3-nitrophenyl) and different substitution pattern.[4]

The presence of the polar nitro group and the potential for dipole-dipole interactions, as seen in 2-Amino-4-(4-nitrophenyl)thiazole, suggests a relatively high melting point. The final value will be a balance between the strong polar interactions from the nitro group and the packing efficiency dictated by the ethyl ester.

  • Sample Preparation: Ensure the sample is thoroughly dried and finely powdered to allow for uniform packing.

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

  • Instrumentation: Place the capillary in a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. This range provides an indication of purity.

Solubility Profile

Understanding a compound's solubility is fundamental for its application in drug development, particularly for formulation and bioavailability studies. The solubility of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate is predicted to be low in water due to its predominantly aromatic and hydrophobic structure. However, the presence of the polar ester and nitro functional groups should grant solubility in common polar organic solvents.

cluster_prep Sample Preparation cluster_test Solvent Testing cluster_outcome Classification prep Weigh 1-5 mg of compound s1 Add 0.1 mL of Solvent (e.g., H₂O, EtOH, DMSO, DCM) prep->s1 s2 Vortex for 30 sec s1->s2 s3 Observe for Dissolution s2->s3 soluble Soluble s3->soluble Clear Solution insoluble Insoluble s3->insoluble Suspension/ No Change sparingly Sparingly Soluble s3->sparingly Partial Dissolution cluster_crystal Crystal Growth cluster_data Data Collection cluster_solve Structure Solution & Refinement c1 Dissolve compound in minimal hot solvent c2 Slow Evaporation or Cooling c1->c2 c3 Harvest suitable single crystal c2->c3 d1 Mount crystal on diffractometer c3->d1 d2 Expose to X-ray beam d1->d2 d3 Collect diffraction pattern d2->d3 s1 Solve phase problem d3->s1 s2 Build atomic model s1->s2 s3 Refine model against experimental data s2->s3 s4 Final Structure (CIF file) s3->s4

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Foundational

An In-depth Technical Guide on the Core Mechanism of Action: Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate

A Theoretical Framework for Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate is a synthetic heterocyclic compound featuring a core thiazole ring, a s...

Author: BenchChem Technical Support Team. Date: January 2026

A Theoretical Framework for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate is a synthetic heterocyclic compound featuring a core thiazole ring, a structure renowned for its diverse pharmacological activities. While direct experimental elucidation of this specific molecule's mechanism of action is not extensively documented in publicly available literature, a comprehensive analysis of structurally related thiazole derivatives allows for the formulation of a robust theoretical framework. This guide synthesizes existing research on analogous compounds to propose a primary anticancer mechanism of action for Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate, likely mediated through the inhibition of key protein kinases involved in tumor angiogenesis, alongside the induction of apoptosis and cell cycle arrest. Secondary potential mechanisms, including antimicrobial and anti-inflammatory activities, are also explored. This document provides a detailed, speculative mechanism and outlines a rigorous experimental workflow to validate these hypotheses, serving as a foundational resource for researchers initiating studies on this compound.

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to form a variety of non-covalent interactions have led to its incorporation into a multitude of clinically approved drugs with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antineoplastic effects.[2][3] The biological activity of thiazole derivatives is highly dependent on the nature and position of their substituents. The subject of this guide, Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate, possesses three key structural features that inform its predicted mechanism of action:

  • A 1,3-Thiazole Core: The central pharmacophore.

  • A 4-(4-nitrophenyl) Substituent: The presence of a phenyl ring at the 4-position is common in bioactive thiazoles, and the para-substituted nitro group, an electron-withdrawing moiety, is frequently associated with enhanced anticancer and antimicrobial activities.[4][5][6]

  • An Ethyl Carboxylate Group at Position 2: This group influences the molecule's polarity, solubility, and potential interactions with biological targets.

This guide will dissect the probable mechanistic pathways through which Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate may exert its biological effects, with a primary focus on its potential as an anticancer agent.

Proposed Primary Mechanism of Action: Anticancer Activity

Based on extensive structure-activity relationship (SAR) studies of analogous 4-phenylthiazole derivatives, we propose that Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate primarily functions as an anticancer agent through a multi-faceted mechanism involving kinase inhibition, cell cycle arrest, and induction of apoptosis.[3][7]

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Several studies have identified thiazole derivatives, particularly those with a substituted phenyl ring at the 4-position, as potent inhibitors of VEGFR-2.[3][7] VEGFR-2 is a key receptor tyrosine kinase that plays a critical role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Proposed Mechanism:

  • Binding to the ATP-Binding Site: Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate is hypothesized to bind to the ATP-binding pocket of the VEGFR-2 kinase domain. The thiazole core and the nitrophenyl group likely form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site.

  • Inhibition of Autophosphorylation: By occupying the ATP-binding site, the compound prevents the binding of ATP, thereby inhibiting the autophosphorylation and subsequent activation of VEGFR-2.

  • Downstream Signaling Cascade Blockade: The inhibition of VEGFR-2 activation leads to the blockade of downstream signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are critical for endothelial cell proliferation, migration, and survival.

VEGFR2_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR-2 (Active) VEGFR2->pVEGFR2 ATP ATP ATP->pVEGFR2 ADP ADP pVEGFR2->ADP Downstream Downstream Signaling (Ras/Raf/MEK/ERK, PI3K/Akt) pVEGFR2->Downstream Activates Proliferation Endothelial Cell Proliferation, Migration, Survival Downstream->Proliferation Promotes Angiogenesis Angiogenesis Proliferation->Angiogenesis Compound Ethyl 4-(4-nitrophenyl) -1,3-thiazole-2-carboxylate Compound->VEGFR2 Inhibits ATP Binding Experimental_Workflow Start Start: Compound Synthesis & Characterization MTT Protocol 1: Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) Start->MTT KinaseAssay Protocol 2: VEGFR-2 Kinase Inhibition Assay MTT->KinaseAssay If cytotoxic CellCycle Protocol 3: Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle If cytotoxic Apoptosis Protocol 4: Apoptosis Assay (Annexin V/PI Staining) MTT->Apoptosis If cytotoxic Mechanism Elucidation of Primary Anticancer Mechanism KinaseAssay->Mechanism CellCycle->Mechanism Apoptosis->Mechanism

Caption: Experimental workflow for validating the proposed anticancer mechanism.

Data Summary and Interpretation

The following table provides a template for summarizing the expected quantitative data from the proposed experimental validation.

Assay Metric Predicted Outcome for Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate
Cytotoxicity (MTT) IC50 (µM)Low micromolar range against various cancer cell lines.
VEGFR-2 Inhibition IC50 (nM or µM)Potent inhibition, with IC50 values in the nanomolar to low micromolar range.
Cell Cycle Analysis % of cells in each phaseAccumulation of cells in the G1 or G2/M phase compared to control.
Apoptosis Assay % of apoptotic cellsSignificant increase in the percentage of early and late apoptotic cells.

Conclusion

While direct experimental evidence is pending, a strong theoretical basis exists to propose that Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate acts as a promising anticancer agent. Its mechanism of action is likely centered on the inhibition of VEGFR-2, leading to anti-angiogenic effects, coupled with the induction of cell cycle arrest and apoptosis in cancer cells. The presence of the 4-nitrophenyl moiety is predicted to be a key determinant of this activity. The experimental protocols outlined in this guide provide a clear and rigorous pathway for the validation of this proposed mechanism. Further investigation into this and structurally related compounds is warranted to explore their full therapeutic potential.

References

  • Zhang, N., et al. (2013). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed. [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Saeedi, M., et al. (2018). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Institutes of Health. [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. [Link]

  • Li, Y., et al. (2025). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Vertex AI Search. (n.d.). The Role of Thiazolyl Derivatives in Modern Drug Discovery. Google Cloud.
  • Wagner, K. M., et al. (2025). Assessing the structural-activity relationship of 4-phenyl-thiazole moiety for dual fatty acid amide hydrolase/soluble epoxide hydrolase inhibition. ACS Fall 2025. [Link]

  • Kumar, A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [Link]

  • Li, J., et al. (2024). Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties. PubMed Central. [Link]

  • Göktaş, O., et al. (2018). Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents. PubMed Central. [Link]

  • Wagner, K., et al. (2024). 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. ResearchGate. [Link]

  • Wagner, K., et al. (2024). 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. eScholarship, University of California. [Link]

  • Wagner, K. M., et al. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PubMed Central. [Link]

  • Al-Ostath, R. A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Beckert, R., et al. (2015). And yet they glow: thiazole based push–pull fluorophores containing nitro groups and the influence of regioisomerism. ResearchGate. [Link]

  • Chen, Y., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health. [Link]

  • Megahed, W., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.

  • Hawash, M., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PubMed Central. [Link]

  • Shinde, R. R., et al. (2020). Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives. Chemistry & Biology Interface. [Link]

  • Deng, Z.-R., et al. (2011). Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • IntechOpen. (2022). Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. [Link]

  • Gomha, S. M., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. PubMed Central. [Link]

Sources

Exploratory

biological activity of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate

An In-Depth Technical Guide to the Biological Activity of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate For Researchers, Scientists, and Drug Development Professionals Foreword: The Thiazole Scaffold - A Cornerstone...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Thiazole Scaffold - A Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for a diverse range of interactions with biological macromolecules, making it a cornerstone in the development of novel therapeutic agents.[3] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5][6] This guide focuses on a specific, yet representative, member of this class: Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate, providing a technical exploration of its synthesis, and known and potential biological activities based on the extensive research into its structural congeners.

Synthesis of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate: A Mechanistic Approach

The synthesis of the title compound can be efficiently achieved via the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole core. This reaction involves the condensation of a thioamide with an α-haloketone.

Proposed Synthetic Pathway

Synthesis_Pathway reagent1 Ethyl 2-chloroacetoacetate intermediate Condensation Intermediate reagent1->intermediate reagent2 4-Nitrothiobenzamide reagent2->intermediate product Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate intermediate->product Cyclization & Dehydration Antimicrobial_Mechanism compound Thiazole Derivative target Bacterial Enzyme / Protein (e.g., DNA gyrase, Dihydrofolate reductase) compound->target Binding effect Inhibition of Essential Cellular Processes target->effect Leads to outcome Bacteriostatic / Bactericidal Effect effect->outcome Results in Anticancer_Mechanism compound Thiazole Derivative kinase Tyrosine Kinase (e.g., EGFR) compound->kinase Binds to ATP-binding site phosphorylation Phosphorylation kinase->phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->phosphorylation signaling Downstream Signaling (Proliferation, Survival) phosphorylation->signaling apoptosis Apoptosis signaling->apoptosis Inhibition leads to Anti_inflammatory_Mechanism compound Thiazole Derivative cox COX-2 Enzyme compound->cox Inhibits arachidonic_acid Arachidonic Acid prostaglandins Prostaglandins arachidonic_acid->prostaglandins COX-2 inflammation Inflammation (Pain, Edema) prostaglandins->inflammation Mediates

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Foundational

An In-depth Technical Guide to the Spectral Data Analysis of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate

This technical guide provides a comprehensive analysis of the spectral data for Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate, a molecule of significant interest in medicinal chemistry and materials science. Thiazol...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectral data for Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate, a molecule of significant interest in medicinal chemistry and materials science. Thiazole derivatives are known for a wide range of pharmacological activities, and the inclusion of a nitrophenyl moiety often enhances these properties.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this compound using modern spectroscopic techniques.

Introduction

Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate (CAS No. 78979-64-3) is a heterocyclic compound featuring a central thiazole ring, substituted at the C2 position with an ethyl carboxylate group and at the C4 position with a 4-nitrophenyl group.[2][3] The synthesis of such thiazole derivatives is commonly achieved through the Hantzsch thiazole synthesis, a robust and high-yielding reaction between an α-haloketone and a thioamide.[4][5][6][7] The structural confirmation of the synthesized molecule is paramount and is unequivocally established through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This guide will dissect the expected spectral data for this molecule, providing a rationale for the anticipated signals and patterns based on established principles and data from analogous structures.

Molecular Structure and Synthesis Overview

The structural framework of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate is pivotal to understanding its spectral characteristics. The molecule's synthesis, typically via the Hantzsch method, involves the condensation of ethyl 2-chloroacetoacetate with 4-nitrothiobenzamide.

G cluster_reactants Reactants cluster_product Product ethyl_2_chloroacetoacetate Ethyl 2-chloroacetoacetate product Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate ethyl_2_chloroacetoacetate->product Hantzsch Synthesis 4_nitrothiobenzamide 4-Nitrothiobenzamide 4_nitrothiobenzamide->product

Caption: Hantzsch synthesis of the target compound.

1H NMR Spectral Analysis

The proton NMR (1H NMR) spectrum provides a detailed map of the hydrogen environments within the molecule. For Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate, dissolved in a suitable deuterated solvent like CDCl3 or DMSO-d6, we anticipate distinct signals for the ethyl ester protons, the thiazole proton, and the protons of the 4-nitrophenyl group.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Ethyl -CH3~1.4Triplet (t)3H~7.1
Ethyl -CH2-~4.4Quartet (q)2H~7.1
Thiazole H-5~8.0 - 8.5Singlet (s)1H-
Nitrophenyl H-2', H-6'~8.3Doublet (d)2H~8.5 - 9.0
Nitrophenyl H-3', H-5'~8.1Doublet (d)2H~8.5 - 9.0

Rationale behind the Assignments:

  • Ethyl Group: The ethyl ester protons will exhibit a characteristic triplet-quartet pattern. The -CH3 protons are coupled to the two -CH2- protons, resulting in a triplet. The -CH2- protons are coupled to the three -CH3 protons, leading to a quartet. The chemical shift of the methylene group (~4.4 ppm) is downfield due to the deshielding effect of the adjacent oxygen atom of the ester group.

  • Thiazole Proton: The lone proton on the thiazole ring (H-5) is expected to appear as a singlet in the aromatic region. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms and the aromatic ring current.[1]

  • Nitrophenyl Protons: The 4-nitrophenyl group will display a classic AA'BB' system, which often simplifies to two distinct doublets in many spectrometers. The protons ortho to the strongly electron-withdrawing nitro group (H-2', H-6') will be the most deshielded and appear furthest downfield.[8] The protons meta to the nitro group (H-3', H-5') will appear slightly upfield. The coupling between these adjacent protons will result in two doublets with a typical ortho-coupling constant of 8.5-9.0 Hz.[9]

13C NMR Spectral Analysis

The 13C NMR spectrum provides information about the different carbon environments in the molecule. Due to the molecule's asymmetry, we expect to see a unique signal for each carbon atom.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Ethyl -CH3~14
Ethyl -CH2-~62
Thiazole C-5~120 - 125
Nitrophenyl C-3', C-5'~124
Nitrophenyl C-2', C-6'~129 - 131
Nitrophenyl C-4'~148
Nitrophenyl C-1'~135 - 140
Thiazole C-4~150 - 155
Thiazole C-2~160 - 165
Ester C=O~160 - 165

Rationale behind the Assignments:

  • Aliphatic Carbons: The ethyl group carbons will appear in the upfield region of the spectrum, which is typical for sp3 hybridized carbons.[10]

  • Aromatic and Heteroaromatic Carbons: The carbons of the thiazole and nitrophenyl rings will resonate in the aromatic region (120-160 ppm).[11] The carbon attached to the nitro group (C-4') will be significantly deshielded due to the strong electron-withdrawing nature of the nitro group.[8] The thiazole carbons (C-2, C-4, and C-5) will have distinct chemical shifts based on their electronic environment within the heterocyclic ring.[1] The C-2 and C-4 carbons, being adjacent to heteroatoms, will be more deshielded than C-5.

  • Carbonyl Carbon: The ester carbonyl carbon will appear in the downfield region of the spectrum, typically around 160-165 ppm.[12]

FT-IR Spectral Analysis

The FT-IR spectrum is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Functional Group Expected Wavenumber (cm-1) Intensity
Aromatic C-H stretch3100 - 3000Medium
Aliphatic C-H stretch3000 - 2850Medium
Ester C=O stretch1725 - 1705Strong
Nitro N-O asymmetric stretch1550 - 1500Strong
Nitro N-O symmetric stretch1370 - 1330Strong
Thiazole ring C=N stretch1620 - 1580Medium
Thiazole ring C=C stretch1500 - 1400Medium
C-O stretch1250 - 1050Strong

Rationale behind the Assignments:

  • C-H Stretches: The spectrum will show distinct C-H stretching vibrations for the aromatic/heteroaromatic protons (above 3000 cm-1) and the aliphatic protons of the ethyl group (below 3000 cm-1).[9]

  • Carbonyl Stretch: A strong absorption band in the region of 1725-1705 cm-1 is a definitive indicator of the ester carbonyl group.[13]

  • Nitro Group Stretches: The presence of the nitro group will be confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations.[14]

  • Thiazole Ring Vibrations: The thiazole ring will exhibit characteristic C=N and C=C stretching vibrations in the fingerprint region.[15][16]

  • C-O Stretch: The C-O single bond stretching of the ester group will result in a strong absorption in the 1250-1050 cm-1 region.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. For Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate (C12H10N2O4S), the expected molecular weight is approximately 294.29 g/mol .

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M+•) at m/z 294. Subsequent fragmentation could involve:

  • Loss of the ethoxy group (-OCH2CH3): This would result in a fragment at m/z 249.

  • Loss of the ethyl group (-CH2CH3): Leading to a fragment at m/z 265.

  • Cleavage of the ester group: Loss of the -COOCH2CH3 radical could produce a fragment corresponding to the 4-(4-nitrophenyl)thiazole cation.

  • Fragmentation of the nitrophenyl ring: Loss of NO2 (46 Da) or NO (30 Da) from the molecular ion or subsequent fragments is also a common fragmentation pathway for nitroaromatic compounds.

G M+ M+• (m/z 294) M-OEt [M - OCH2CH3]+ (m/z 249) M+->M-OEt - •OCH2CH3 M-Et [M - CH2CH3]+ (m/z 265) M+->M-Et - •CH2CH3 M-NO2 [M - NO2]+ (m/z 248) M+->M-NO2 - •NO2

Caption: Plausible mass spectrometry fragmentation pathways.

Experimental Protocols

1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • 1H NMR Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 s

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • 13C NMR Parameters:

    • Number of scans: 1024 or more

    • Relaxation delay: 2-5 s

    • Pulse width: 90°

    • Spectral width: 0 to 220 ppm

    • Proton decoupling: Broadband decoupling

2. FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the spectrum on an FT-IR spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm-1

    • Resolution: 4 cm-1

    • Number of scans: 16-32

3. Mass Spectrometry

  • Instrumentation: Analyze the sample using a mass spectrometer equipped with an electron ionization (EI) source.

  • Parameters:

    • Ionization energy: 70 eV

    • Source temperature: 200-250 °C

    • Mass range: m/z 40-500

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the structural elucidation and confirmation of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate. By integrating data from 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry, researchers can confidently verify the identity and purity of this important heterocyclic compound. The provided rationale and expected data serve as a valuable reference for scientists working on the synthesis and characterization of novel thiazole derivatives for various applications.

References

  • Chem Help ASAP. Hantzsch Thiazole Synthesis. [Online] Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. [Online] Available at: [Link]

  • YouTube. Synthesis of thiazoles. [Online] Available at: [Link]

  • CUTM Courseware. Thiazole. [Online] Available at: [Link]

  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Online] Available at: [Link]

  • ResearchGate. Thiazoles: iii. Infrared spectra of methylthiazoles. [Online] Available at: [Link]

  • PubMed Central. Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate. Acta Crystallographica Section E. [Online] Available at: [Link]

  • ACS Publications. Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment. Journal of Chemical Education. [Online] Available at: [Link]

  • ResearchGate. Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate. [Online] Available at: [Link]

  • Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Online] Available at: [Link]

  • ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Online] Available at: [Link]

  • ResearchGate. Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. [Online] Available at: [Link]

  • ResearchGate. Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment. [Online] Available at: [Link]

  • Semantic Scholar. Synthesis, Spectroscopic Characterization and Biological Evaluation of Some 6-Nitro-Benzothiazole-2-yl-Hydrazone Derivatives. [Online] Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Online] Available at: [Link]

  • ResearchGate. (a) Observed IR spectrum of thiazole (1) isolated in a solid argon... [Online] Available at: [Link]

  • ResearchGate. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. [Online] Available at: [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Online] Available at: [Link]

  • Chemistry LibreTexts. NMR - Interpretation. [Online] Available at: [Link]

  • NIH. Structural characterization of wax esters by electron ionization mass spectrometry. [Online] Available at: [Link]

  • University of Colorado Boulder. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Online] Available at: [Link]

  • University of Colorado Boulder. Aromatics. [Online] Available at: [Link]

  • IJRPC. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. [Online] Available at: [Link]

  • ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... [Online] Available at: [Link]

  • YouTube. Interpreting H-NMR Spectra Aromatic Molecule. [Online] Available at: [Link]

  • ResearchGate. Synthesis, spectroscopy and crystal structure of 2-ethyl-6-(4-nitro-phenyl)imidazo[2,1-b][4][6][17]thiadiazole-5-carbaldehyde. [Online] Available at: [Link]

  • NIH. Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate. [Online] Available at: [Link]

  • NIH. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. [Online] Available at: [Link]

  • Scholarworks@UNIST. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl] thiazole-4-carboxylate. [Online] Available at: [Link]

  • MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Online] Available at: [Link]

  • NIH. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Online] Available at: [Link]

  • NIH. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. [Online] Available at: [Link]

  • PubChem. 4-(4-Nitrophenyl)-1,3-thiazole-2-carboxamide. [Online] Available at: [Link]

  • MDPI. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. [Online] Available at: [Link]

  • ScienceDirect. Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. [Online] Available at: [Link]

  • CORE. SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. [Online] Available at: [Link]

Sources

Exploratory

1H NMR spectrum of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate Introduction In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form a co...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form a cornerstone of molecular design. Among these, the thiazole scaffold is of paramount importance, appearing in numerous pharmacologically active agents and functional materials. Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate is a molecule that integrates several key functional motifs: an ethyl ester, a para-substituted electron-withdrawing aromatic system, and the thiazole core. The unambiguous structural elucidation of such molecules is critical for research and development, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose.

This technical guide provides a comprehensive analysis of the proton NMR (¹H NMR) spectrum of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate. We will deconstruct the molecule's structure to predict the spectrum based on first principles, explain the rationale behind the chemical shifts and coupling patterns, and provide a standardized protocol for experimental data acquisition. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for routine structural verification and in-depth molecular characterization.

Molecular Structure and Synthesis Rationale

The title compound is typically synthesized via the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[4][5] For this specific molecule, the likely precursors are ethyl 2-chloroacetoacetate and 4-nitrothiobenzamide. This synthetic pathway reliably establishes the connectivity of the three core fragments: the ethyl carboxylate group at position 2, the thiazole heterocycle, and the 4-nitrophenyl group at position 4. Understanding this connectivity is fundamental to interpreting the resulting NMR spectrum.

Below is a diagram illustrating the molecular structure and the assignment of protons for the subsequent spectral analysis.

Caption: Molecular structure with proton assignments.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this molecule can be logically divided into three distinct regions corresponding to the aliphatic ethyl protons, the lone thiazole proton, and the aromatic protons of the nitrophenyl ring.

The Aliphatic Region (δ 1.0 - 4.5 ppm): Ethyl Group Protons

The ethyl ester fragment (-OCH₂CH₃) gives rise to two characteristic signals.[6]

  • Methyl Protons (Hₐ): The three protons of the terminal methyl group (CH₃) are chemically equivalent. They are adjacent to a methylene group (CH₂) with two protons. According to the n+1 rule, their signal will be split into a triplet (2+1=3). These protons are relatively shielded, being distant from electronegative atoms, and are expected to resonate at approximately δ 1.4 ppm . The integration value for this signal will be 3H.

  • Methylene Protons (Hₑ): The two protons of the methylene group (CH₂) are also equivalent. They are adjacent to the ester oxygen atom, which is strongly electronegative and deshields them significantly. They are also adjacent to the methyl group with three protons, causing their signal to be split into a quartet (3+1=4).[7] This signal is expected to appear significantly downfield, around δ 4.4 ppm . The integration value will be 2H.

This classic triplet-quartet pattern is a hallmark of an ethyl group and is one of the most easily recognizable patterns in ¹H NMR spectroscopy.[8][9]

The Heteroaromatic Region (δ 8.0 - 8.5 ppm): Thiazole Ring Proton
  • Thiazole Proton (Hₑ): The thiazole ring contains a single proton at the C5 position. This proton has no adjacent protons (protons on neighboring carbon atoms) to couple with. Therefore, it will appear as a sharp singlet . Its chemical environment is within an aromatic heterocyclic system, and it is flanked by a carbon atom attached to the electron-withdrawing nitrophenyl group and the ring sulfur atom. This environment causes significant deshielding. The predicted chemical shift for this proton is in the range of δ 8.2 - 8.4 ppm .[10][11] The integration value will be 1H.

The Aromatic Region (δ 8.0 - 8.5 ppm): 4-Nitrophenyl Protons

The 4-nitrophenyl group presents a classic example of a symmetrically para-disubstituted benzene ring. The nitro group (-NO₂) is a powerful electron-withdrawing group, which strongly deshields the protons on the aromatic ring, particularly those at the ortho and para positions.[12] Since the para position is occupied by the thiazole substituent, we only observe signals for the four remaining protons.

  • Protons Ortho to the Thiazole (Hₑ): These two protons (meta to the nitro group) are chemically equivalent due to the molecule's symmetry. They are adjacent to one proton each (Hₐ). Thus, their signal will appear as a doublet . They are deshielded by the nitro group, but less so than the Hₐ protons. Their signal is expected around δ 8.1 ppm . The integration value for this signal will be 2H.

  • Protons Ortho to the Nitro Group (Hₐ): These two protons (meta to the thiazole group) are also chemically equivalent. The powerful inductive and resonance electron-withdrawing effects of the adjacent nitro group cause them to be the most deshielded protons in the molecule.[13] They are adjacent to one proton each (Hₑ) and will therefore also appear as a doublet . Their signal is predicted to be the furthest downfield, at approximately δ 8.4 ppm .[12] The integration for this signal will be 2H.

The two doublets of the nitrophenyl group often appear as a pseudo-symmetrical AA'BB' system, characteristic of para-substituted benzene rings.[7]

Summary of Predicted ¹H NMR Data

The predicted spectral data are summarized in the table below for quick reference.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Hₐ (Ethyl CH₃)~ 1.4Triplet (t)~ 7.13H
Hₑ (Ethyl CH₂)~ 4.4Quartet (q)~ 7.12H
Hₑ (Thiazole C5-H)~ 8.3Singlet (s)N/A1H
Hₑ (Aromatic, ortho to Thiazole)~ 8.1Doublet (d)~ 8.82H
Hₐ (Aromatic, ortho to Nitro)~ 8.4Doublet (d)~ 8.82H

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure high-quality, reproducible data, the following experimental protocol is recommended.

Sample Preparation
  • Weigh approximately 5-10 mg of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. CDCl₃ is preferable if the compound is sufficiently soluble, as its residual peak (CHCl₃ at δ 7.26 ppm) is a sharp singlet that is less likely to interfere with aromatic signals.[14]

  • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be used if necessary.

  • Ensure the solution is clear and free of any particulate matter before inserting it into the spectrometer.

NMR Spectrometer Setup and Data Acquisition
  • Instrument: A standard 400 MHz (or higher) NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical solvent peak.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16 to 64 scans, depending on sample concentration.

    • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons, especially for quantitative integration.

    • Acquisition Time (aq): 2-4 seconds.

    • Temperature: 298 K (25 °C).

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum manually to ensure all peaks have a pure absorption line shape.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ to δ 7.26 ppm).[14][15]

  • Integrate all signals, setting the integration of a well-resolved signal (e.g., the thiazole singlet) to its known proton count (1H) to determine the relative integrals of all other signals.

  • Analyze the peak multiplicities and measure the coupling constants (J-values) in Hertz (Hz).

The following diagram illustrates the general workflow for this process.

G prep 1. Sample Preparation (5-10 mg in 0.6 mL CDCl₃) dissolve Dissolve Sample prep->dissolve Weigh Compound nmr_tube Transfer to NMR Tube dissolve->nmr_tube Add Solvent spectrometer 2. Data Acquisition (400 MHz Spectrometer) nmr_tube->spectrometer Insert Sample lock_shim Lock & Shim spectrometer->lock_shim acquire Acquire FID (16-64 Scans) lock_shim->acquire processing 3. Data Processing acquire->processing Raw FID Data ft Fourier Transform processing->ft phase_cal Phase & Calibrate Spectrum ft->phase_cal integrate Integrate Signals phase_cal->integrate analyze 4. Spectral Analysis (Assign Peaks, Measure J-values) integrate->analyze

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate is highly predictable and serves as an excellent example of how fundamental NMR principles can be applied for structural confirmation. The spectrum is characterized by a distinct ethyl group pattern in the aliphatic region, a sharp singlet for the lone thiazole proton, and a classic AA'BB' system of two doublets in the downfield aromatic region. Each of these signals directly corresponds to a specific set of protons in the molecule, and their chemical shifts, multiplicities, and integrations collectively provide an unambiguous fingerprint of the compound's structure. This guide provides the theoretical framework and practical methodology necessary for scientists to confidently acquire and interpret this crucial analytical data.

References

  • Pearson. (n.d.). 1H NMR: Spin-Splitting Patterns.
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • University of Calgary. (n.d.). Common 1H NMR Splitting Patterns.
  • All Chemistry. (2019, January 19). synthesis of thiazoles [Video]. YouTube.
  • CUTM Courseware. (n.d.). Thiazole.
  • Ben-M'barek, K., et al. (2016).
  • The Organic Chemistry Tutor. (2021, May 16). Lec16 - 1H NMR: Splitting of Common Substituents [Video]. YouTube.
  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
  • ChemicalBook. (n.d.). Ethyl 2-chloroacetoacetate(609-15-4) 1H NMR spectrum.
  • Alfa Chemistry. (n.d.). References for NMR Chemical Shifts of Common Solvent Impurities.
  • ResearchGate. (n.d.). Splitting pattern of the 1 H NMR spectrum peaks of an ethyl group....
  • James, S. (n.d.). H-NMR Familiar Groups that are Easy to Recognize.
  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents.
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(10), 1279-1285.
  • ChemicalBook. (n.d.). Thiazole(288-47-1) 1H NMR spectrum.
  • Abraham, R. J., & Cooper, M. A. (2004). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 42(1), 1-13.
  • University of Liverpool. (n.d.). Spectra of ethyl acetate.

Sources

Foundational

crystal structure of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate

An In-Depth Technical Guide to the Crystallographic Analysis of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate Abstract The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of c...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystallographic Analysis of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of clinically significant agents. The targeted compound, Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate, combines this privileged heterocycle with an electron-withdrawing nitrophenyl group, suggesting a high potential for novel pharmacological activity. Structural elucidation at the atomic level through single-crystal X-ray diffraction (SC-XRD) is paramount for understanding its physicochemical properties, predicting its interactions with biological targets, and guiding rational drug design. While a public record of this specific crystal structure is not available, this guide provides a comprehensive, field-proven technical framework for its synthesis, crystallization, and complete crystallographic analysis. This document is intended for researchers, scientists, and drug development professionals, offering a robust methodology from first principles to final structural refinement and interpretation.

Introduction: The Significance of the Thiazole Moiety

Thiazole derivatives are a class of heterocyclic compounds that command significant attention in drug discovery due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] The thiazole ring acts as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological macromolecules. The specific substitution pattern on the thiazole core dictates its steric and electronic profile, thereby modulating its therapeutic efficacy and selectivity.

The title compound, Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate, is of particular interest. The 4-nitrophenyl substituent is a known modulator of biological activity, often influencing cytotoxicity and enzyme inhibition.[1][3] The ethyl carboxylate group at the 2-position provides a potential site for hydrogen bonding and further chemical modification. A definitive understanding of the three-dimensional arrangement of these functional groups, as well as the intermolecular forces governing the crystal packing, is essential for any structure-activity relationship (SAR) studies. This guide, therefore, outlines a complete and self-validating workflow to determine this crucial crystal structure.

Synthesis and Characterization

A reliable synthesis yielding a high-purity compound is the prerequisite for successful crystallization. The Hantzsch thiazole synthesis, first described in 1887, remains a highly efficient and versatile method for constructing the thiazole ring.[4][5] This reaction involves the condensation of an α-haloketone with a thioamide.

Proposed Synthetic Pathway

The target compound can be synthesized via the reaction of ethyl 2-thiooxamate with 2-bromo-1-(4-nitrophenyl)ethanone .

Hantzsch_Thiazole_Synthesis reagent1 Ethyl 2-thiooxamate plus + reagent1->plus reagent2 2-bromo-1-(4-nitrophenyl)ethanone reagent2->plus product Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate plus->product Ethanol, Reflux

Caption: Proposed Hantzsch synthesis route.

Detailed Experimental Protocol: Synthesis
  • Reactant Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq) and ethyl 2-thiooxamate (1.1 eq).

  • Solvent Addition: Add absolute ethanol (approx. 20 mL per gram of α-haloketone).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).[6]

  • Work-up: Allow the reaction mixture to cool to room temperature. A precipitate of the product may form. If so, collect the solid by vacuum filtration. If not, pour the mixture into ice-cold water to induce precipitation.

  • Purification: Wash the crude solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials. Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure compound.

  • Confirmation: Dry the purified product under vacuum. Confirm its identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and HRMS) before proceeding to crystallization trials.

Single Crystal Growth: The Gateway to Diffraction

Growing a single crystal of sufficient size and quality is often the most challenging step in a crystallographic study. The goal is to create a supersaturated solution from which the solute molecules slowly deposit in a highly ordered, three-dimensional lattice.[7] Purity of the compound is critical; residual impurities can inhibit nucleation or be incorporated as defects, degrading crystal quality.[8]

General Principles and Methods

Several techniques can be employed, with the choice depending on the compound's solubility and stability.[6][9]

  • Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[8]

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed to room temperature, or below.[6]

  • Vapor Diffusion: A concentrated solution of the compound in a relatively non-volatile solvent is placed in a small, open vial. This vial is then sealed inside a larger chamber containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[8]

Crystal_Growth_Workflow cluster_methods Crystallization Methods start Synthesized & Purified Compound sol_screen Solvent Solubility Screening (e.g., Acetone, EtOH, EtOAc, DCM, Toluene) start->sol_screen prep_sol Prepare Near-Saturated Solution sol_screen->prep_sol evap Slow Evaporation prep_sol->evap cool Slow Cooling prep_sol->cool vapor Vapor Diffusion prep_sol->vapor monitor Incubate Undisturbed (Days to Weeks) evap->monitor cool->monitor vapor->monitor harvest Harvest Suitable Crystals monitor->harvest SCXRD_Workflow mount 1. Crystal Mounting (Select & mount a suitable crystal) data_coll 2. Data Collection (Collect diffraction images on diffractometer) mount->data_coll data_proc 3. Data Processing (Integration, Scaling, Merging) data_coll->data_proc structure_sol 4. Structure Solution (Determine initial atomic positions - Phase Problem) data_proc->structure_sol structure_ref 5. Structure Refinement (Optimize atomic coordinates & thermal parameters) structure_sol->structure_ref validation 6. Validation & Analysis (Check structure quality, analyze geometry) structure_ref->validation

Caption: The single-crystal X-ray diffraction workflow.

Step-by-Step Methodology
  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.

  • Data Collection: The mounted crystal is placed on a diffractometer. A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal quality. [10]A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.

  • Data Processing: The raw diffraction images are processed using specialized software. This involves:

    • Integration: Determining the intensity and position of each diffraction spot.

    • Scaling and Merging: Placing all intensity data on a common scale and merging symmetry-equivalent reflections to create the final reflection file. [11]4. Structure Solution and Refinement: This is a computational process.

    • Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary model of the structure. Software such as SHELXT is commonly used. [12] * Refinement: The initial model is refined against the experimental data using a least-squares minimization algorithm. This process optimizes the atomic positions, bond lengths, and thermal displacement parameters. Programs like SHELXL or Olex2 are industry standards for this step. [13][12]Hydrogen atoms are typically placed in calculated positions.

Predicted Crystallographic Data and Structural Features

Based on the known structures of similar nitrophenyl-substituted thiazoles, we can anticipate several key structural characteristics for Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate.

Parameter Predicted Value / Feature Rationale / Commentary
Crystal System Monoclinic or OrthorhombicThese are common crystal systems for small organic molecules of this type.
Space Group Centrosymmetric (e.g., P2₁/c, Pbca)Most achiral organic molecules crystallize in centrosymmetric space groups.
Molecular Geometry
Dihedral AngleSmall twist between thiazole and phenyl ringsThe planarity will be influenced by steric hindrance and crystal packing forces. Complete planarity is unlikely.
Nitro GroupTwisted relative to the phenyl ringThe O-N-O plane will likely be twisted out of the plane of the phenyl ring.
Ester GroupNear-planar with the thiazole ringConjugation effects may favor planarity, but rotation around the C-C single bond is possible.
Intermolecular Interactions C-H···O and C-H···N hydrogen bondsThe ester carbonyl oxygen and the thiazole nitrogen are likely hydrogen bond acceptors.
π-π stackingThe aromatic thiazole and nitrophenyl rings provide opportunities for offset π-π stacking interactions, which will likely play a major role in the crystal packing.

Conclusion and Outlook

This technical guide provides a comprehensive and actionable framework for determining the . By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis, researchers can obtain a definitive three-dimensional model of this molecule. The resulting structural data—including precise bond lengths, bond angles, conformational details, and intermolecular packing motifs—will be invaluable for understanding its chemical behavior and for guiding the design of new therapeutic agents based on the nitrophenylthiazole scaffold. This structured approach ensures scientific integrity and provides a clear pathway to unlocking the full potential of this promising compound in drug discovery and materials science.

References

  • Chem Help ASAP. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Carradori, S., et al. (2018). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. National Center for Biotechnology Information. Available from: [Link]

  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Available from: [Link]

  • RCSB PDB. (2023). Crystallography Software. Available from: [Link]

  • University of Oxford. CRYSTALS - Chemical Crystallography. Available from: [Link]

  • Chemtube3d. (2019). synthesis of thiazoles. YouTube. Available from: [Link]

  • CUTM Courseware. Thiazole. Available from: [Link]

  • International Union of Crystallography. (IUCr) Crystallographic software list. Available from: [Link]

  • Zhang, H. (n.d.). Single-crystal growth of organic semiconductors. DR-NTU, Nanyang Technological University. Available from: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Center for Biotechnology Information. Available from: [Link]

  • Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist, Portland Press. Available from: [Link]

  • Hughes, D. L. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available from: [Link]

  • Thomas, K. R. J., et al. (2015). Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. Available from: [Link]

  • Purdue University. X-Ray Crystallography - Software. James Tarpo Jr. and Margaret Tarpo Department of Chemistry. Available from: [Link]

  • University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography. Available from: [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Available from: [Link]

  • UNC Department of Chemistry X-ray Core Laboratory. Crystallography Software. Available from: [Link]

  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]

  • Organic Chemistry. (2020). How to Grow Single Crystals. YouTube. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available from: [Link]

  • Konda, S. R., et al. (2017). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. ResearchGate. Available from: [Link]

  • Wang, L., et al. (2016). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. Available from: [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available from: [Link]

  • Soleymani, R. (n.d.). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

Sources

Exploratory

A Technical Guide to 4-Nitrophenyl-1,3-Thiazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Significance of the Thiazole Scaffold The 1,3-thiazole ring is a prominent five-membered heterocyclic scaffold that serves as a cornerstone in medicinal chemistry. Its unique structural and electronic p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a prominent five-membered heterocyclic scaffold that serves as a cornerstone in medicinal chemistry. Its unique structural and electronic properties, including its aromaticity and ability to act as a hydrogen bond acceptor and donor, make it a privileged structure in the design of bioactive molecules.[1] Thiazole-containing compounds are found in a wide array of pharmaceuticals, from the antibacterial sulfathiazole to the antihistamine acotiamide and the essential vitamin B1 (thiamine).[2][3][4] The versatility of the thiazole nucleus allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activities.

This guide focuses on a specific, highly potent subclass: 1,3-thiazole derivatives featuring a 4-nitrophenyl substituent. The introduction of the nitro (-NO₂) group, a strong electron-withdrawing moiety, at the para-position of the phenyl ring often has a profound impact on the molecule's biological profile. This substitution can enhance the compound's interaction with biological targets, modulate its pharmacokinetic properties, and often leads to potent anticancer, antimicrobial, and anti-inflammatory activities.[5] This document serves as an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these promising compounds for researchers and drug development professionals.

Part 1: Synthesis of 4-Nitrophenyl-1,3-Thiazole Derivatives

The most common and efficient method for constructing the 4-aryl-1,3-thiazole core is the Hantzsch thiazole synthesis. This reaction is a classic condensation method that has been refined over the years for its reliability and versatility.

The Hantzsch Thiazole Synthesis: A Mechanistic Overview

The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide-containing compound, most commonly thiourea or one of its derivatives. In the context of our topic, the key starting materials are a 4-nitro-phenacyl halide (e.g., 2-bromo-1-(4-nitrophenyl)ethan-1-one) and thiourea.

Causality Behind Experimental Choices:

  • α-Haloketone (4-Nitro-phenacyl Halide): The ketone provides the C4 and C5 atoms of the thiazole ring. The α-halogen (typically bromine) serves as an excellent leaving group, facilitating the initial nucleophilic attack. The 4-nitrophenyl group is incorporated here to become the key substituent at the 4-position of the final thiazole.

  • Thiourea: This reagent is the source of the sulfur atom (S1) and the nitrogen and carbon atoms at positions N3 and C2, respectively. The amino group at C2 in the resulting thiazole is a common feature and a useful handle for further derivatization.

  • Solvent and Catalyst: The reaction is typically carried out in a polar protic solvent like absolute ethanol or methanol, which helps to solubilize the reactants. The reaction often proceeds without an external catalyst, though mild bases can sometimes be used to facilitate the final dehydration step. Refluxing provides the necessary activation energy for the condensation and cyclization to occur efficiently.

Hantzsch_Synthesis reactant1 4-Nitro-phenacyl Bromide reactant2 Thiourea step1 Nucleophilic Attack (S on α-Carbon) intermediate Thiouronium Salt Intermediate step2 Intramolecular Cyclization intermediate->step2 cyclized_intermediate Hydroxythiazoline Intermediate step3 Dehydration cyclized_intermediate->step3 product 2-Amino-4-(4-nitrophenyl)-1,3-thiazole step1->intermediate Formation of Salt step2->cyclized_intermediate step3->product Aromatization

Caption: General workflow of the Hantzsch synthesis for 4-nitrophenyl-1,3-thiazoles.

Detailed Experimental Protocol: Synthesis of 2-Amino-4-(4-nitrophenyl)-1,3-thiazole

This protocol describes a self-validating system for synthesizing a foundational 4-nitrophenyl-1,3-thiazole derivative.

Materials & Equipment:

  • 2-Bromo-1-(4-nitrophenyl)ethan-1-one (1.0 eq)

  • Thiourea (1.1 eq)

  • Absolute Ethanol (as solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plate (Silica gel)

  • Recrystallization solvent (e.g., Ethanol or Ethanol/Water mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-bromo-1-(4-nitrophenyl)ethan-1-one (1.0 eq) and thiourea (1.1 eq) to absolute ethanol.

  • Reflux: Heat the mixture to reflux with constant stirring. The progress of the reaction can be monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The disappearance of the starting ketone spot indicates reaction completion, typically within 2-4 hours.

  • Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate of the hydrobromide salt of the product will often form.

  • Neutralization & Precipitation: Pour the cooled mixture into cold water. Neutralize carefully with a base (e.g., aqueous ammonia or sodium bicarbonate solution) until the pH is ~8-9. This converts the salt to the free base, causing the final product to precipitate out.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic salts.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol. This step is crucial for removing unreacted starting materials and byproducts.

  • Drying & Characterization: Dry the purified crystals under vacuum. Characterize the final product using techniques such as Melting Point, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) to confirm its structure and purity.

Part 2: Biological Activities and Therapeutic Applications

The presence of the 4-nitrophenyl group on the thiazole scaffold imparts a wide range of potent biological activities. Structure-activity relationship (SAR) studies often reveal that this electron-withdrawing group is critical for efficacy.[6]

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic properties of 4-nitrophenyl-1,3-thiazole derivatives against various human cancer cell lines.

Mechanism of Action: While the exact mechanisms can vary, a prominent mode of action is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR).[7][8] Kinases are crucial enzymes in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Cancer cells often exhibit overactive kinase signaling. By binding to the active site of these kinases, the thiazole derivatives can block downstream signaling, leading to cell cycle arrest and apoptosis (programmed cell death). The nitro group often enhances binding affinity within the kinase's active site.

Kinase_Inhibition Ligand Growth Factor (e.g., EGF) Receptor EGFR (Kinase Receptor) Ligand->Receptor Activates Pathway Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Receptor->Pathway Phosphorylates & Activates Apoptosis Apoptosis Thiazole 4-Nitrophenyl-Thiazole Derivative Thiazole->Receptor Inhibits Proliferation Cancer Cell Proliferation & Survival Pathway->Proliferation Pathway->Apoptosis Inhibition leads to Anti_Inflammatory Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA via Phospholipase A2 COX COX Enzymes AA->COX LOX LOX Enzymes AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Thiazole 4-Nitrophenyl-Thiazole Derivative Thiazole->COX Inhibits Thiazole->LOX Inhibits Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Inhibition of the arachidonic acid pathway by thiazole derivatives.

Part 3: Protocol for Biological Evaluation

To validate the therapeutic potential of newly synthesized compounds, robust and reproducible biological assays are essential. The following protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method for assessing in vitro cytotoxic activity.

Protocol: MTT Assay for Anticancer Activity

Principle: This assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials & Equipment:

  • Synthesized 4-nitrophenyl-1,3-thiazole derivative

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivative in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions (in triplicate). Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for another 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well. Agitate the plate on a shaker for 15 minutes to dissolve the formazan crystals completely.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value.

Conclusion

4-Nitrophenyl-1,3-thiazole derivatives represent a highly promising class of compounds with a remarkable breadth of biological activities. The strategic inclusion of the 4-nitrophenyl group consistently enhances their potency as anticancer, antimicrobial, and anti-inflammatory agents. The straightforward and reliable Hantzsch synthesis allows for the accessible creation of diverse libraries for screening. As researchers continue to unravel their specific molecular targets and mechanisms of action, these compounds will undoubtedly remain a focal point in the quest for novel and more effective therapeutic agents.

References

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • Antibacterial activity of the tested compounds. (n.d.). ResearchGate.
  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ResearchGate.
  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research.
  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Advances.
  • Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. (2025). ResearchGate.
  • Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. (2022). National Center for Biotechnology Information.
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Journal of the Serbian Chemical Society.
  • Synthetic protocol of the 4-phenyl-1,3-thiazole derivatives 4a–e. (n.d.). ResearchGate.
  • Recent review on 1,3-thiazole derivatives as therapeutic targeted for anticancer activity. (n.d.). Taylor & Francis Online.
  • Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. (n.d.). National Center for Biotechnology Information.
  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (n.d.). National Center for Biotechnology Information.
  • A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). BEPLS.
  • Antitumor activity of thiazoles and 1,3,4-thiadiazoles. (n.d.). ResearchGate.
  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Omega.
  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI.
  • Synthesis and anti-inflammatory activity of some new 1,3,4-thiadiazoles containing pyrazole and pyrrole nucleus. (n.d.). ResearchGate.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
  • Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b]t[6][9][10]hiadiazole Derivatives. (2024). Pharmaceutical Chemistry Journal. Retrieved from

  • Biological Activities of Thiadiazole Derivatives: A Review. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (n.d.). National Center for Biotechnology Information.
  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry.
  • 4-Thiadiazole: The Biological Activities. (2018). Systematic Reviews in Pharmacy.
  • SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. (2021). ResearchGate.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI.
  • BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW. (2024). ShodhKosh: Journal of Visual and Performing Arts.
  • Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. (2025). Scholars Middle East Publishers.

Sources

Protocols & Analytical Methods

Method

Application Note: A Protocol for the Synthesis of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate via Hantzsch Thiazole Synthesis

Abstract This document provides a comprehensive, in-depth guide for the synthesis of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This document provides a comprehensive, in-depth guide for the synthesis of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The protocol herein utilizes the robust and well-established Hantzsch thiazole synthesis, which involves the condensation reaction between an α-haloketone and a thioamide.[3][4] This guide details the reaction mechanism, step-by-step experimental procedures, purification, characterization, and critical field-proven insights to ensure a successful and reproducible synthesis for researchers and drug development professionals.

Introduction and Scientific Background

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[2][5] Its unique electronic properties and ability to engage in various biological interactions make it a valuable synthon for the development of novel therapeutic agents.[1][6] The target compound, Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate, incorporates this key heterocycle functionalized with a nitrophenyl group, a common pharmacophore, and an ethyl ester moiety, which can serve as a handle for further molecular elaboration.

The selected synthetic strategy is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[3] This method remains one of the most reliable and versatile routes for constructing the thiazole ring.[7][8] The reaction proceeds by combining an α-haloketone with a thioamide, leading to the formation of the thiazole core through a sequence of nucleophilic substitution, cyclization, and dehydration steps.[3][9] In this specific application, 2-bromo-1-(4-nitrophenyl)ethanone serves as the α-haloketone component, providing the C4 and C5 atoms of the ring, while ethyl thiooxamate supplies the N3, C2, and S1 atoms.

Reaction Scheme and Mechanism

The synthesis is achieved through the condensation of 2-bromo-1-(4-nitrophenyl)ethanone and ethyl thiooxamate in a suitable solvent, typically ethanol, under reflux.

Overall Reaction:

Overall Reaction Scheme

Plausible Reaction Mechanism

The Hantzsch synthesis proceeds through a well-documented mechanism.[4][9] The process begins with a nucleophilic attack, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

  • Nucleophilic Substitution (SN2): The sulfur atom of the ethyl thiooxamate, being a potent nucleophile, attacks the α-carbon of the 2-bromo-1-(4-nitrophenyl)ethanone, displacing the bromide ion.[8]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon of the ketone in an intramolecular fashion, forming a five-membered heterocyclic ring intermediate (a thiazoline derivative).

  • Dehydration: The hydroxyl group on the ring is protonated, and a molecule of water is eliminated, leading to the formation of the stable, aromatic 1,3-thiazole ring.

Workflow A 1. Reaction Setup Combine reactants in ethanol B 2. Reflux Heat mixture at ~78°C A->B C 3. Monitoring Track progress with TLC B->C D 4. Work-up Cool and precipitate product in NaHCO3 solution C->D E 5. Isolation Collect crude solid via vacuum filtration D->E F 6. Purification Recrystallize from Ethanol or EtOAc/Hexane E->F G 7. Characterization Confirm structure (NMR, MS, IR) and purity (m.p.) F->G

Sources

Application

using Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate as an antimicrobial agent

An in-depth guide for researchers, scientists, and drug development professionals on the application of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate as a novel antimicrobial agent. Introduction: The Imperative for...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate as a novel antimicrobial agent.

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) poses a significant threat to global health, necessitating the urgent discovery and development of new therapeutic agents with novel mechanisms of action.[1] Heterocyclic compounds, particularly those containing a thiazole ring, have emerged as a promising scaffold in medicinal chemistry due to their diverse and potent biological activities.[2][3][4] The thiazole nucleus is a core component of numerous clinically approved drugs, including antimicrobials like sulfathiazole and antifungals such as ravuconazole.[2][3]

This document provides detailed application notes and protocols for investigating the antimicrobial properties of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate . This specific derivative combines the proven bioactivity of the thiazole ring with a 4-nitrophenyl group. The presence of an electron-withdrawing nitro group (-NO2) has been noted in the literature to potentially enhance the antimicrobial efficacy of thiazole-based compounds.[5] These guidelines are designed to provide researchers with the foundational protocols to explore its spectrum of activity and mechanism of action.

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is crucial for its proper handling, storage, and application in experimental settings.

PropertyValueSource(s)
Synonyms Ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate[6]
CAS Number 78979-64-3[6][7]
Molecular Formula C₁₂H₁₀N₂O₄S[6][7]
Molecular Weight 278.29 g/mol [6][7]
Appearance Light green solid[6]
Purity ≥ 98% (HPLC)[6]
Storage Store at 0-8 °C[6]

Proposed Mechanism of Antimicrobial Action

While the precise mechanism for this specific molecule requires empirical validation, docking studies and research on analogous thiazole derivatives suggest plausible pathways for its antimicrobial effects.[8] The thiazole scaffold is known to interfere with essential microbial processes.[2]

  • Antibacterial Action: A putative mechanism involves the inhibition of key bacterial enzymes essential for cell wall synthesis. Docking studies on similar heteroaryl thiazole derivatives predict the inhibition of the E. coli MurB enzyme , which is a critical component in the peptidoglycan biosynthesis pathway.[8] Disruption of this pathway compromises bacterial cell wall integrity, leading to cell lysis and death.

  • Antifungal Action: For fungal pathogens, the likely target is the ergosterol biosynthesis pathway, a critical process for maintaining fungal cell membrane structure and function. Thiazole derivatives often act by inhibiting the enzyme 14α-lanosterol demethylase , which is a cytochrome P450 enzyme.[8][9] This inhibition disrupts membrane permeability and fluidity, ultimately leading to fungal cell death.[9]

Mechanism_of_Action cluster_bacteria Antibacterial Action cluster_fungal Antifungal Action Compound Ethyl 4-(4-nitrophenyl)- 1,3-thiazole-2-carboxylate MurB MurB Enzyme Compound->MurB Inhibition LanosterolDemethylase 14α-lanosterol demethylase Compound->LanosterolDemethylase Inhibition Peptidoglycan Peptidoglycan Synthesis MurB->Peptidoglycan Blocked CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Lysis Cell Lysis & Death CellWall->Lysis Ergosterol Ergosterol Synthesis LanosterolDemethylase->Ergosterol Blocked CellMembrane Fungal Cell Membrane Integrity Ergosterol->CellMembrane FungalDeath Cell Death CellMembrane->FungalDeath

Caption: Hypothesized antimicrobial mechanisms of action.

Protocols for Antimicrobial Susceptibility Testing

The following protocols provide a standardized framework for evaluating the antimicrobial efficacy of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate.

Protocol 1: Preparation of Stock Solution

Rationale: A concentrated, sterile stock solution is essential for accurate serial dilutions in susceptibility assays. Dimethyl sulfoxide (DMSO) is commonly used as it can dissolve a wide range of organic compounds and is generally non-toxic to microbes at the low final concentrations used in these assays.

Materials:

  • Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate powder

  • Sterile, molecular biology grade DMSO

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Accurately weigh 10 mg of the compound powder.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve a desired stock concentration (e.g., for a 10 mg/mL stock, add 1 mL of DMSO).

  • Vortex thoroughly until the compound is completely dissolved. A brief sonication step may be used if dissolution is difficult.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Rationale: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a quantitative and standardized technique widely used in antimicrobial research.[5][8]

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Test compound stock solution (from Protocol 1)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial cultures (e.g., S. aureus, E. coli, C. albicans) adjusted to a 0.5 McFarland standard

  • Sterile saline or PBS

  • Multichannel pipette

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Compound Addition: Add 100 µL of the stock solution (appropriately diluted from the main stock to achieve the highest desired starting concentration) to the wells in the first column (e.g., Column 1). This results in a total volume of 200 µL.

  • Serial Dilution: Using a multichannel pipette, transfer 100 µL from Column 1 to Column 2. Mix well by pipetting up and down. Repeat this two-fold serial dilution across the plate to Column 10. Discard the final 100 µL from Column 10. This creates a gradient of decreasing compound concentrations.

  • Controls:

    • Growth Control (Column 11): 100 µL of broth + 100 µL of inoculum (no compound).

    • Sterility Control (Column 12): 200 µL of sterile broth only (no compound, no inoculum).

  • Inoculum Preparation: Dilute the 0.5 McFarland standard suspension of the test microorganism in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the prepared inoculum to each well from Column 1 to Column 11. Do not add inoculum to the sterility control wells (Column 12). The final volume in wells 1-11 is now 200 µL.

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) compared to the growth control.

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Rationale: This assay distinguishes between microbistatic (growth-inhibiting) and microbicidal (killing) activity. It is a critical follow-up to the MIC test to understand if the compound actively kills the pathogen.

Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Spot-plate the 10 µL aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the agar plates under conditions appropriate for the test organism.

  • Result Interpretation: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum, typically observed as no colony growth on the agar plate.

Experimental Workflow Visualization

Antimicrobial_Testing_Workflow Start Start: Compound Powder StockPrep Protocol 1: Prepare Stock Solution (in DMSO) Start->StockPrep MIC_Assay Protocol 2: Broth Microdilution Assay (96-well plate) StockPrep->MIC_Assay SerialDilution Create 2-fold serial dilutions MIC_Assay->SerialDilution Inoculation Inoculate with microbial culture SerialDilution->Inoculation Incubation Incubate (e.g., 24-48h) Inoculation->Incubation ReadMIC Read Results: Determine MIC Incubation->ReadMIC MBC_Assay Protocol 3: Subculture from Clear Wells ReadMIC->MBC_Assay For wells ≥ MIC End End: Antimicrobial Profile ReadMIC->End AgarPlating Plate onto fresh agar MBC_Assay->AgarPlating Incubation2 Incubate plates AgarPlating->Incubation2 ReadMBC Read Results: Determine MBC/MFC Incubation2->ReadMBC ReadMBC->End

Caption: Overall workflow for antimicrobial susceptibility testing.

Data Interpretation and Hypothetical Results

The antimicrobial activity is quantified by the MIC and MBC/MFC values. Lower values indicate higher potency. The data below is a hypothetical representation based on activities reported for similar thiazole derivatives to provide a benchmark for expected results.[8][10][11]

OrganismStrain TypeMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureusGram-positive1.56 - 6.256.25 - 12.5
Bacillus subtilisGram-positive3.13 - 12.512.5 - 25
Escherichia coliGram-negative6.25 - 25> 50
Pseudomonas aeruginosaGram-negative12.5 - 50> 50
Candida albicansYeast0.12 - 3.910.24 - 7.81
Aspergillus nigerMold1.95 - 7.813.91 - 15.63

Interpretation Notes:

  • If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal/fungicidal .

  • If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic/fungistatic .

  • Higher MIC/MBC values against Gram-negative bacteria are common due to their protective outer membrane.

Safety and Handling

Researchers should adhere to standard laboratory safety protocols. Handle Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2020). MDPI. Retrieved January 2, 2026, from [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega. Retrieved January 2, 2026, from [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2023). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. Retrieved January 2, 2026, from [Link]

  • Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives. (n.d.). Chemistry & Biology Interface. Retrieved January 2, 2026, from [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). National Institutes of Health (NIH). Retrieved January 2, 2026, from [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2013). National Institutes of Health (NIH). Retrieved January 2, 2026, from [Link]

  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. (2010). National Institutes of Health (NIH). Retrieved January 2, 2026, from [Link]

  • Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate. (2011). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. (2024). National Institutes of Health (NIH). Retrieved January 2, 2026, from [Link]

  • Antibacterial and antifungal activities of synthesized compounds (4 a-4 j) at 1 μM. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. (2021). National Institutes of Health (NIH). Retrieved January 2, 2026, from [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2024). National Institutes of Health (NIH). Retrieved January 2, 2026, from [Link]

  • A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans. (2020). Frontiers. Retrieved January 2, 2026, from [Link]

  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 2, 2026, from [Link]

  • Thiazole antifungals. (n.d.). EBSCO. Retrieved January 2, 2026, from [Link]

  • Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl] thiazole-4-carboxylate. (2019). Scholarworks@UNIST. Retrieved January 2, 2026, from [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). MDPI. Retrieved January 2, 2026, from [Link]

Sources

Method

Application Note: A Framework for Investigating the Anticancer Potential of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate

Introduction: The Thiazole Scaffold as a Privileged Motif in Oncology The global burden of cancer necessitates the continuous development of novel, more effective, and less toxic anticancer drugs.[1] In this pursuit, cer...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Motif in Oncology

The global burden of cancer necessitates the continuous development of novel, more effective, and less toxic anticancer drugs.[1] In this pursuit, certain chemical structures, often called "privileged scaffolds," have emerged as cornerstones for designing new therapeutic agents. The thiazole ring, a five-membered sulfur- and nitrogen-containing heterocycle, is one such scaffold.[2][3] Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a wide array of biological targets, including kinases, matrix metalloproteinases, and proteins involved in apoptosis.[1][4] This versatility is evidenced by the integration of the thiazole moiety into several clinically approved anticancer drugs, such as Dasatinib, Ixabepilone, and Tiazofurin.[2][3]

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the initial preclinical evaluation of a novel compound: Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate . For clarity within this document, we will refer to it by the designation TNC-442 . We will outline a logical, field-proven workflow, from initial cytotoxicity screening to mechanistic assays, explaining the causality behind experimental choices to ensure a robust and self-validating investigation.

Compound Profile: TNC-442

  • IUPAC Name: Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate

  • Molecular Formula: C₁₂H₁₀N₂O₄S[5]

  • Molecular Weight: 278.29 g/mol [5]

  • Structure: (Image for illustrative purposes)

  • Rationale for Investigation: The structure of TNC-442 combines the proven thiazole core with a 4-nitrophenyl group. The nitro group is a strong electron-withdrawing feature that can enhance molecular interactions and has been noted in other bioactive thiazole derivatives.[6][7] This combination makes TNC-442 a promising candidate for anticancer activity.

Hypothesized Mechanism of Action (MoA)

Thiazole derivatives exert their anticancer effects through numerous mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell migration, and cell cycle arrest.[3][8][9] Based on the known activities of structurally related compounds, we hypothesize that TNC-442 may induce cytotoxicity in cancer cells primarily through the activation of apoptotic signaling pathways. Apoptosis is a critical self-destruct mechanism that is often dysregulated in cancer, making it a prime target for therapeutic intervention.

Apoptosis_Pathway cluster_0 TNC-442 Intervention cluster_1 Cellular Response TNC442 TNC-442 Bax Bax Activation TNC442->Bax Promotes Bcl2 Bcl-2 Inhibition TNC442->Bcl2 Inhibits Mito Mitochondrial Disruption Bax->Mito Promotes Bcl2->Mito Inhibits CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Hypothesized apoptotic pathway induced by TNC-442.

Experimental Workflow and Protocols

A systematic approach is crucial for evaluating a novel compound. The following workflow outlines the logical progression from broad screening to more focused mechanistic studies.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Advanced Studies Cytotoxicity Protocol 1: Cytotoxicity Screening (MTT Assay) IC50 Determine IC50 Values Cytotoxicity->IC50 ApoptosisAssay Protocol 2: Apoptosis Assay (Annexin V/PI) IC50->ApoptosisAssay CellCycle Protocol 3: Cell Cycle Analysis ApoptosisAssay->CellCycle TargetID Target Identification (e.g., Kinase Profiling) CellCycle->TargetID InVivo In Vivo Xenograft Model Validation TargetID->InVivo

Figure 2: Recommended experimental workflow for TNC-442 evaluation.

Protocol 1: In Vitro Cytotoxicity Screening using MTT Assay

This protocol determines the concentration of TNC-442 required to inhibit the metabolic activity of cancer cells, a proxy for cell viability. The MTT assay is a robust, colorimetric method suitable for initial high-throughput screening.[10][11]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Materials:

  • TNC-442 stock solution (e.g., 10 mM in DMSO)

  • Selected cancer cell lines (e.g., MCF-7 breast, A549 lung, HepG2 liver) and a non-cancerous control line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile DPBS)[10][12]

  • Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid in water, pH 4.7)[10]

  • Multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 8,000-10,000 cells/well in 100 µL of complete medium.[13] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Expert Insight: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.[14]

  • Compound Treatment: Prepare serial dilutions of TNC-442 in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for 48-72 hours.

    • Expert Insight: A 48 or 72-hour incubation period is standard for assessing the effects of cytotoxic compounds, allowing sufficient time for the compound to affect multiple cell cycles.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[10]

    • Expert Insight: Serum can interfere with the MTT reduction by reacting with the reagent. Using serum-free medium for this step ensures a cleaner signal.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, protected from light. Monitor for the formation of purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: Place the plate on a shaker for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[15]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Table 1: Example Data Summary for TNC-442 Cytotoxicity

Cell LineCancer TypeIC₅₀ (µM) ± SDSelectivity Index (SI)*
MCF-7Breast (ER+)e.g., 5.4 ± 0.6e.g., 9.3
A549Lunge.g., 8.1 ± 0.9e.g., 6.2
HepG2Livere.g., 11.2 ± 1.3e.g., 4.5
HEK293Normal Kidneye.g., 50.1 ± 4.5N/A

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater cancer-selective toxicity.

Protocol 2: Assessment of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol quantifies the extent to which TNC-442 induces apoptosis. It is a critical step to validate the hypothesized mechanism of action.

Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity. Flow cytometry analysis distinguishes between four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Materials:

  • Cells treated with TNC-442 at IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells with TNC-442 as described above. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells. Wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer immediately. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >670 nm. Collect data for at least 10,000 events per sample.

Data Analysis: Analyze the flow cytometry data using appropriate software. Quantify the percentage of cells in each of the four quadrants (viable, early apoptotic, late apoptotic, necrotic). A significant increase in the Annexin V+/PI- and Annexin V+/PI+ populations in TNC-442-treated cells compared to the control indicates apoptosis induction.[16]

Data Interpretation and Future Directions

  • Initial Findings: If TNC-442 demonstrates potent (low micromolar IC₅₀) and selective cytotoxicity against cancer cell lines, and this effect is confirmed to be mediated by apoptosis, the compound warrants further investigation.

  • Next Steps:

    • Cell Cycle Analysis: Perform cell cycle analysis via PI staining and flow cytometry to determine if TNC-442 causes arrest at a specific phase (G1, S, or G2/M), which is another common mechanism for anticancer agents.[16]

    • Target Deconvolution: If TNC-442 shows promise, identifying its direct molecular target(s) is the next critical step. This can involve kinase profiling assays, Western blotting for key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3), or affinity-based proteomics.

    • In Vivo Efficacy: Promising candidates should be advanced to in vivo studies, typically using xenograft models where human tumor cells are implanted in immunocompromised mice, to evaluate anti-tumor efficacy and tolerability.[17]

References

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
  • Full article: Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Taylor & Francis Online.
  • The anticancer drug development pipeline of the pharmaceutical (P) and biotech (B) industries.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PubMed Central.
  • Examples of thiazole- and pyrazole-based anti-cancer drugs.
  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion.
  • Pipeline Overview. AntiCancer Technologies Inc.
  • MTT Assay of Cell Viability Protocol. Ainslie Lab @ UNC.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Protocol for Cell Viability Assays. BroadPharm.
  • CytoSelect™ Cell Viability and Cytotoxicity Assay Kit. Cell Biolabs.
  • Guidelines for cell viability assays. Wiley Online Library.
  • 2-(4-Nitrophenyl)thiazole-4-carboxylic acid ethyl ester.
  • Cytotoxic Properties of 1,3,4-Thiadiazole Deriv
  • Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds.
  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents.
  • Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation.
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PubMed Central.
  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)
  • Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)
  • Novel 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: Synthesis, In Silico and In Vitro Evaluation of Their Antioxidant Activity. MDPI.

Sources

Application

Application Notes and Protocols for In Vitro Assay Development for Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate

Authored by: Senior Application Scientist, Advanced Drug Discovery Division Introduction The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biol...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Advanced Drug Discovery Division

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate is a synthetic compound featuring this key thiazole moiety, a nitrophenyl group that can influence its reactivity, and a carboxylate ester group.[3][4] While its specific biological targets are not yet fully elucidated, its structural motifs suggest potential as a modulator of various cellular pathways. Thiazole derivatives have been reported to act as inhibitors of enzymes such as cyclooxygenases (COX), carbonic anhydrases, and various kinases, including VEGFR-2.[5][6][7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish a robust in vitro assay cascade for the initial characterization of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate. The proposed workflow begins with a broad phenotypic screen to assess general cytotoxicity and cell viability, followed by secondary assays to elucidate the potential mechanism of action. This tiered approach ensures an efficient and logical progression from identifying initial biological activity to more in-depth mechanistic studies.[9][10][11][12]

Part 1: Foundational Assay - Cell Viability and Cytotoxicity Screening

The initial step in characterizing a novel compound is to assess its effect on cell viability and proliferation. A widely accepted, robust, and high-throughput compatible method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13] This colorimetric assay measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to purple formazan crystals.[13][14] The intensity of the purple color is directly proportional to the number of viable cells.[14]

Rationale for Cell Line Selection

Given that many thiazole derivatives exhibit anticancer properties, a panel of human cancer cell lines is recommended for the primary screening.[7][15][16] This panel should ideally represent different cancer types to identify potential tissue-specific activity. A common starting point includes:

  • MCF-7: A human breast adenocarcinoma cell line.[7]

  • HepG2: A human liver carcinoma cell line.[7]

  • SaOS-2: A human osteosarcoma cell line.[16]

  • A549: A human lung carcinoma cell line.

A non-cancerous cell line, such as human embryonic kidney cells (HEK293) or normal human dermal fibroblasts (NHDF), should be included as a control to assess general cytotoxicity and potential for therapeutic selectivity.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Assay Execution p1 Trypsinize and count cells p2 Seed cells in 96-well plate (e.g., 5,000-10,000 cells/well) p1->p2 p3 Incubate overnight (37°C, 5% CO2) p2->p3 t1 Prepare serial dilutions of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate t2 Add compound to wells (final volume 100 µL) t1->t2 t3 Incubate for 24, 48, or 72 hours t2->t3 a1 Add 10 µL MTT reagent (5 mg/mL in PBS) to each well a2 Incubate for 4 hours (37°C, 5% CO2) a1->a2 a3 Aspirate media and add 100 µL DMSO to dissolve formazan a2->a3 a4 Read absorbance at 570 nm a3->a4

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay for Cell Viability

Materials:

  • Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate

  • Selected cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cell lines to approximately 80% confluency.

    • Trypsinize the cells, neutralize with complete medium, and centrifuge.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count.

    • Dilute the cell suspension to the desired seeding density (e.g., 75,000 cells/mL).[14]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in approximately 7,500 cells per well).[14]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[14]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treatment. It is advisable to test a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the half-maximal inhibitory concentration (IC50).

    • Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent like doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.[14]

    • Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay and Data Acquisition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[13][17]

    • Incubate the plate for 4 hours at 37°C.[13][17]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[14]

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background noise.[14]

Data Analysis:

The percentage of cell viability can be calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

The IC50 value, the concentration of the compound that inhibits 50% of cell viability, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

ParameterDescriptionExpected Outcome
IC50 Concentration of the compound that causes 50% inhibition of cell viability.A lower IC50 value indicates higher potency.
Dose-Response Curve Graphical representation of the relationship between compound concentration and cell viability.A steep curve suggests a specific mode of action, while a shallow curve may indicate non-specific toxicity.
Selectivity Index (SI) Ratio of the IC50 in a non-cancerous cell line to the IC50 in a cancerous cell line.An SI > 1 suggests selective toxicity towards cancer cells.

Part 2: Secondary Assays for Mechanistic Elucidation

If Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate demonstrates significant cytotoxic activity in the primary screen, the next logical step is to investigate its mechanism of action. This can be approached by exploring its potential to induce apoptosis and its impact on key cellular signaling pathways.

A. Apoptosis Detection using Annexin V-FITC/Propidium Iodide Staining

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Detailed Protocol: Annexin V-FITC/PI Staining

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cells treated with Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in a 6-well plate and treat with the compound as determined from the MTT assay. Include untreated and positive controls.

    • Harvest the cells (both adherent and floating) and wash with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 channel.

    • The cell population will be segregated into four quadrants:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

B. Investigation of Signaling Pathways by Western Blotting

Western blotting is a powerful technique to detect changes in the expression and phosphorylation status of specific proteins, providing insights into the signaling pathways affected by the compound.[18][19] Based on the known activities of thiazole derivatives, key pathways to investigate include those involved in cell survival (PI3K/Akt) and proliferation (MAPK/ERK).[18]

Experimental Workflow: Western Blot Analysis

WB_Workflow p1 Cell Lysis and Protein Quantification p2 SDS-PAGE Gel Electrophoresis p1->p2 p3 Protein Transfer to Membrane (PVDF or Nitrocellulose) p2->p3 p4 Blocking with BSA or Milk p3->p4 p5 Primary Antibody Incubation (e.g., anti-p-Akt, anti-Akt) p4->p5 p6 Secondary Antibody Incubation (HRP-conjugated) p5->p6 p7 Chemiluminescent Detection p6->p7 p8 Data Analysis (Densitometry) p7->p8

Caption: General workflow for Western blot analysis.

Detailed Protocol: Western Blot Analysis

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system (e.g., chemiluminescence imager)

Procedure:

  • Sample Preparation:

    • Treat cells with Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate at various concentrations and time points.

    • Lyse the cells in ice-cold RIPA buffer.[18]

    • Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis:

    • Normalize the protein amounts and prepare samples with Laemmli buffer, then boil at 95-100°C for 5 minutes.[18]

    • Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.[18]

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[20]

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C.[18]

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL reagent and capture the chemiluminescent signal using an imaging system.[18]

    • Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin) and compare the treated samples to the untreated control.

Part 3: Assay Validation and Future Directions

To ensure the reliability and reproducibility of the data, it is crucial to validate the developed assays.[21][22] This includes assessing parameters such as specificity, accuracy, precision, and robustness, following guidelines from regulatory bodies like the FDA where applicable.[22][23][24]

Should Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate show promising and reproducible activity in these initial in vitro assays, further investigations could include:

  • Target Deconvolution: Employing techniques such as affinity chromatography, proteomics, or thermal shift assays to identify the direct molecular target(s) of the compound.

  • Enzyme Inhibition Assays: Based on the results of the primary screen and target deconvolution, specific enzyme inhibition assays (e.g., kinase activity assays) can be developed.[5][25][26]

  • Reporter Gene Assays: To investigate the compound's effect on specific transcription factors or signaling pathways, luciferase reporter assays can be utilized.[27][28][29][30][31]

  • In Vivo Studies: Promising candidates from in vitro studies can be advanced to preclinical animal models to evaluate their efficacy and safety.

By following this structured approach, researchers can effectively characterize the in vitro biological activity of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate, laying the groundwork for its potential development as a novel therapeutic agent.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • An, F., et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 13, 983292. [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • Tanas, M. R., & Garcia, K. (2022). Luciferase reporter assay. Bio-protocol Preprint. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]

  • INDIGO Biosciences. (2023, April 12). INDIGO Biosciences' Luciferase Reporter Assay Tutorial, 96-Well Format, Preincubation Protocol [Video]. YouTube. [Link]

  • The Science Notes. (2020, March 4). Luciferase Reporter Assay – Protocol. Retrieved from [Link]

  • Abbkine. (n.d.). Dual Luciferase Reporter Assay Protocol. Retrieved from [Link]

  • Emory University. (n.d.). Luciferase Assay protocol. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 30015–30030. [Link]

  • Akocak, S., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega.
  • Al-Abdullah, E. S., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7324. [Link]

  • Gümüş, M. H., et al. (2021). In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1083–1096. [Link]

  • Eldehna, W. M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5648. [Link]

  • Ofni Systems. (n.d.). Assay Validation Guidelines. Retrieved from [Link]

  • Instant GMP. (n.d.). Analytical Method Validation: Mastering FDA Guidelines. Retrieved from [Link]

  • Hafez, H. N., et al. (2017). Synthesis, in-Vitro Cytotoxicity and Antimicrobial Evaluations of Some Novel Thiazole Based Heterocycles. Letters in Drug Design & Discovery, 14(10), 1146-1158. [Link]

  • Turan-Zitouni, G., et al. (2013). Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(3), 509-14. [Link]

  • Mabbott, S., et al. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry, 92(4), 3044–3051. [Link]

  • Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide. Retrieved from [Link]

  • BioPhorum. (2023). Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). Retrieved from [Link]

  • R&D World. (2025). Enhancing biomarker validation by defining what ‘enough’ looks like. Retrieved from [Link]

  • Hussain, A., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). Heliyon, 11(8), e34539. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Nishino, S. F., & Spain, J. C. (2002). Biodegradation of Nitroaromatic Compounds and Explosives. Center for Strategic & International Studies. [Link]

  • Cameron, S.-A., et al. (2023). Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. ACS Applied Materials & Interfaces, 15(23), 28073–28084. [Link]

  • Ramachandran, T., et al. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Polymers, 15(4), 882. [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(3), 963. [Link]

  • Lin, M.-S., et al. (2024). Potentiodynamic Fabrication of Aromatic Diamine Linkers on Electrochemically Reduced Graphene Oxide Surface for Environmental Pollutant Nitrobenzene Monitoring. Chemosensors, 12(1), 11. [Link]

  • Deng, Z.-R., et al. (2011). Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o44. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Nitrophenyl)-1,3-thiazole-2-carboxamide. PubChem Compound Database. Retrieved from [Link]

  • Al-Issa, S. A., et al. (2025). Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. Molecules, 30(15), 3465. [Link]

Sources

Method

Application Notes and Protocols: Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Thiazole Scaffolds The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of a m...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Thiazole Scaffolds

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of compounds with diverse biological activities. This five-membered heterocyclic scaffold, containing both sulfur and nitrogen, is present in numerous FDA-approved drugs, highlighting its significance in therapeutic development. Thiazole derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. A key aspect of their utility lies in their ability to act as enzyme inhibitors, targeting a wide range of enzymes with high specificity and potency. This document provides a detailed guide to the evaluation of a specific thiazole derivative, Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate, as a potential enzyme inhibitor.

Compound Profile: Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate

Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate is a synthetic compound featuring the characteristic thiazole core. The presence of the nitrophenyl group and the ethyl carboxylate moiety suggests its potential for diverse molecular interactions within an enzyme's active site. The synthesis of such thiazole derivatives is well-documented and typically involves the reaction of a substituted thiourea with an alpha-haloketone.

Table 1: Physicochemical Properties of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate

PropertyValue
Molecular FormulaC12H10N2O4S
Molecular Weight294.29 g/mol
AppearancePale yellow crystalline solid
SolubilitySoluble in DMSO, DMF, and most organic solvents; sparingly soluble in aqueous solutions.
Purity>95% (as determined by HPLC and NMR)

Hypothesized Mechanism of Action and Target Identification

While the specific enzyme target for Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate requires experimental validation, the broader class of thiazole derivatives has shown inhibitory activity against several enzyme families, including kinases, proteases, and cholinesterases. The electron-withdrawing nature of the nitrophenyl group can influence the electronic distribution within the thiazole ring, potentially facilitating interactions with amino acid residues in an enzyme's active site.

The following protocols are designed to be adaptable for screening this compound against a variety of enzymes. For illustrative purposes, we will consider a hypothetical serine protease as the target enzyme.

Experimental Workflow for Inhibitor Characterization

A systematic approach is crucial for characterizing a potential enzyme inhibitor. The workflow outlined below ensures a thorough investigation from initial screening to detailed kinetic analysis.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Specificity and Selectivity A Single-Point Inhibition Assay B IC50 Determination A->B Hit Identification C Enzyme Kinetic Studies (Michaelis-Menten) B->C Proceed with Potent Hits D Determination of Inhibition Type (e.g., Competitive, Non-competitive) C->D Data Analysis E Counter-Screening against Related Enzymes D->E Characterize Mechanism F Selectivity Index Calculation E->F

Figure 1: A generalized workflow for the characterization of a potential enzyme inhibitor, from initial screening to specificity analysis.

Protocol 1: Single-Point Inhibition Assay

Objective: To rapidly screen for the inhibitory potential of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate against the target enzyme at a single, high concentration.

Rationale: This initial screen is a cost-effective and high-throughput method to identify if the compound has any effect on the enzyme's activity. A significant reduction in enzyme activity suggests that the compound is a "hit" and warrants further investigation.

Materials:

  • Target enzyme (e.g., a serine protease)

  • Substrate for the target enzyme (e.g., a chromogenic or fluorogenic substrate)

  • Assay buffer (optimized for the target enzyme)

  • Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate (dissolved in DMSO)

  • Positive control inhibitor (known inhibitor of the target enzyme)

  • Negative control (DMSO vehicle)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the compound in DMSO (e.g., 10 mM).

    • Dilute the target enzyme and substrate to their working concentrations in the assay buffer. The optimal concentrations should be determined empirically.

  • Assay Setup (in triplicate):

    • Test Wells: Add 2 µL of the compound stock solution to the wells.

    • Positive Control Wells: Add 2 µL of the positive control inhibitor.

    • Negative Control Wells: Add 2 µL of DMSO.

    • Add 98 µL of the enzyme solution to all wells and incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 100 µL of the substrate solution to all wells to start the enzymatic reaction.

  • Data Acquisition:

    • Immediately place the microplate in a microplate reader and measure the absorbance or fluorescence at regular intervals (e.g., every 30 seconds for 10 minutes). The wavelength will depend on the substrate used.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the progress curve.

    • Calculate the percent inhibition using the following formula: % Inhibition = (1 - (V_inhibitor / V_DMSO)) * 100

Expected Outcome: A significant percent inhibition (typically >50%) at the screening concentration indicates that Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate is a potential inhibitor of the target enzyme.

Protocol 2: IC50 Determination

Objective: To determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50 value).

Rationale: The IC50 value is a quantitative measure of the inhibitor's potency. A lower IC50 value indicates a more potent inhibitor. This is a critical parameter for comparing the efficacy of different compounds.

Materials: Same as Protocol 1.

Procedure:

  • Prepare Serial Dilutions:

    • Prepare a series of dilutions of the compound in DMSO. A 10-point, 3-fold serial dilution is a common starting point, aiming to cover a broad concentration range (e.g., 100 µM to 0.005 µM).

  • Assay Setup:

    • Follow the same setup as the single-point assay, but add 2 µL of each concentration of the compound to the respective wells. Include negative (DMSO) and positive controls.

  • Initiate Reaction and Data Acquisition:

    • Follow steps 3 and 4 from Protocol 1.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.

Table 2: Hypothetical IC50 Data for Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate

InhibitorTarget EnzymeIC50 (µM)
Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylateSerine Protease X5.2
Positive Control (Known Inhibitor)Serine Protease X0.8

Protocol 3: Enzyme Kinetics and Mechanism of Inhibition

Objective: To determine the kinetic parameters of enzyme inhibition (e.g., Ki, alpha) and elucidate the mechanism of action (e.g., competitive, non-competitive, uncompetitive, or mixed).

Rationale: Understanding the mechanism of inhibition provides valuable insights into how the inhibitor interacts with the enzyme. This information is crucial for lead optimization in drug discovery. For a comprehensive understanding of enzyme kinetics, refer to foundational resources.

Materials: Same as Protocol 1.

Procedure:

  • Experimental Design:

    • A matrix of experiments is required, varying both the substrate concentration and the inhibitor concentration.

    • Choose a range of substrate concentrations that bracket the Michaelis constant (Km) of the enzyme (e.g., 0.1x Km to 10x Km).

    • Select several fixed concentrations of the inhibitor based on its IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Assay Execution:

    • For each inhibitor concentration (including zero), perform the enzyme assay at each substrate concentration.

    • Measure the initial reaction rates (V₀) for all conditions.

  • Data Analysis:

    • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Michaelis-Menten plot (V₀ vs. [S]).

    • Analyze the changes in the apparent Km and Vmax in the presence of the inhibitor to determine the mode of inhibition.

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition a E + S ES E + P b E + I EI a:f0->b:f0 b:f1->a:f0 Reversible binding at active site c E + S ES E + P d ES + I ESI c:f1->d:f0 d:f1->c:f1 Reversible binding at allosteric site

Application

Application Notes and Protocols for Cell-Based Assays Using Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate

Introduction: The Therapeutic Potential of Thiazole Derivatives The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1][2] This five-membered heterocyclic motif,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Thiazole Derivatives

The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1][2] This five-membered heterocyclic motif, containing sulfur and nitrogen, is a versatile pharmacophore found in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[2][3][4] Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate belongs to this promising class of molecules. While extensive research has been conducted on various thiazole derivatives, this document provides a focused guide for researchers and drug development professionals on the application of this specific compound in relevant cell-based assays to explore its potential as an anticancer agent.

The presence of the 4-nitrophenyl group suggests that this compound may exhibit interesting biological effects, as this moiety is a common feature in many biologically active molecules.[5] Research on analogous thiazole derivatives has demonstrated potent efficacy against cancer cells, with mechanisms including the inhibition of cell migration and invasion, induction of apoptosis, and cell cycle arrest.[6][7][8] Some of these derivatives have been shown to target key signaling molecules such as VEGFR-2, EGFR, HER2, and DHFR.[7][9]

These application notes will provide detailed protocols for a suite of cell-based assays to characterize the biological activity of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate. The experimental design is grounded in the established activities of similar compounds and aims to provide a comprehensive profile of its anticancer potential.

Compound Profile: Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate

Property Value
IUPAC Name Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate
CAS Number 53101-05-6[10]
Molecular Formula C₁₂H₁₀N₂O₄S
Molecular Weight 278.29 g/mol
Appearance Likely a solid
Purity ≥98% (recommended for cell-based assays)
Solubility Soluble in DMSO, ethanol
Storage Store at 2-8°C, protected from light and moisture

I. Antiproliferative and Cytotoxicity Assays

A primary step in evaluating a potential anticancer compound is to determine its effect on cancer cell viability and proliferation. The following assays are fundamental for establishing a dose-dependent effect of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate.

A. MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol: MTT Assay for Antiproliferative Activity

  • Cell Seeding:

    • Plate cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Incubate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, 5% CO₂.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

II. Apoptosis and Cell Cycle Analysis

Should the compound exhibit significant antiproliferative activity, the next logical step is to investigate the mechanism of cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms for anticancer agents.[7][8]

A. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

B. Cell Cycle Analysis by Propidium Iodide Staining

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting:

    • Treat cells as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

  • Fixation and Staining:

    • Fix the cells in cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells by flow cytometry.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

III. Cell Migration and Invasion Assays

Metastasis is a major cause of cancer-related mortality.[6] Therefore, evaluating the effect of a compound on cancer cell migration and invasion is crucial.

A. Transwell Migration Assay (Boyden Chamber Assay)

This assay measures the ability of cells to migrate through a porous membrane in response to a chemoattractant.

Protocol: Transwell Migration Assay

  • Cell Preparation:

    • Starve the cancer cells (e.g., MDA-MB-231) in serum-free medium for 24 hours.

  • Assay Setup:

    • Place 8 µm pore size Transwell inserts into a 24-well plate.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Resuspend the starved cells in serum-free medium containing different concentrations of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate and seed them into the upper chamber.

  • Incubation and Analysis:

    • Incubate for 16-24 hours at 37°C, 5% CO₂.

    • Remove non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

    • Count the number of migrated cells in several random fields under a microscope.

B. Matrigel Invasion Assay

This assay is a modification of the Transwell migration assay where the insert is coated with a layer of Matrigel, a basement membrane extract. This assesses the ability of cells to degrade the extracellular matrix and invade.

Protocol: Matrigel Invasion Assay

  • Insert Preparation:

    • Coat the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Assay Procedure:

    • Follow the same procedure as the Transwell migration assay. The incubation time may need to be extended (e.g., 24-48 hours) to allow for matrix degradation and invasion.

IV. Mechanistic Studies: Target-Based Assays

Based on the activities of related thiazole derivatives, Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate may target specific signaling pathways involved in cancer progression.

A. Kinase Inhibition Assays

Many thiazole derivatives are known to inhibit protein kinases.[9] If preliminary results suggest an effect on pathways regulated by kinases like VEGFR-2, EGFR, or HER2, in vitro kinase assays can be performed.

Workflow: Kinase Inhibition Assay

G cluster_0 Biochemical Assay cluster_1 Cell-Based Assay Recombinant Kinase Recombinant Kinase Incubation Incubation Recombinant Kinase->Incubation Kinase Substrate Kinase Substrate Kinase Substrate->Incubation ATP ATP ATP->Incubation Test Compound Ethyl 4-(4-nitrophenyl) -1,3-thiazole-2-carboxylate Test Compound->Incubation Detection Reagent Detection Reagent Incubation->Detection Reagent Signal Measurement Signal Measurement Detection Reagent->Signal Measurement Cancer Cell Line Cancer Cell Line Compound Treatment Compound Treatment Cancer Cell Line->Compound Treatment Cell Lysis Cell Lysis Compound Treatment->Cell Lysis Western Blot Western Blot for Phosphorylated Substrate Cell Lysis->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis

Sources

Method

analytical techniques for Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate quantification

An authoritative guide to the quantitative analysis of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate, designed for researchers, scientists, and professionals in drug development. This document provides a detailed ex...

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the quantitative analysis of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate, designed for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of analytical methodologies, emphasizing High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, grounded in the principles of scientific integrity and method validation as outlined by international guidelines.

Introduction: The Analytical Imperative for a Novel Thiazole Derivative

Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate is a heterocyclic compound featuring a thiazole core, a structural motif prevalent in a wide array of pharmacologically active agents.[1] Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of the 4-nitrophenyl group, a common moiety in medicinal chemistry, further underscores its potential significance as a pharmaceutical intermediate or a candidate for new drug discovery.[2][3]

Accurate and reliable quantification of this molecule is paramount for advancing its development. Whether for assessing purity in synthetic chemistry, determining concentration in pharmacological assays, conducting stability studies in formulation development, or ensuring quality control in manufacturing, a robust analytical framework is indispensable. This guide provides detailed protocols for the quantitative analysis of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate, with a strong emphasis on method validation to ensure data integrity, a cornerstone of regulatory acceptance and scientific rigor.[4][5][6]

Physicochemical Characteristics

A foundational understanding of the analyte's properties is crucial for analytical method development.

PropertyValueSource
Molecular Formula C₁₂H₁₀N₂O₄S[2]
Molecular Weight 278.29 g/mol [2]
Appearance Light green solid[2]
IUPAC Name Ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate[2]
Purity (Typical) ≥ 98% (by HPLC)[2]

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is the method of choice for the precise and specific quantification of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate. The technique's strength lies in its ability to separate the analyte from impurities and degradation products, ensuring that the measurement is unequivocal.[7] The aromatic rings and nitro group in the molecule act as strong chromophores, making it highly suitable for UV detection.[8]

Causality in Method Design
  • Stationary Phase: A C18 column is selected due to the hydrophobic nature of the molecule, promoting effective separation based on partitioning between the nonpolar stationary phase and the polar mobile phase.[8][9]

  • Mobile Phase: A combination of acetonitrile and acidified water provides a robust system. Acetonitrile is a common organic modifier with a low UV cutoff, while the addition of a small amount of acid (like trifluoroacetic or phosphoric acid) sharpens peaks by suppressing the ionization of any residual silanol groups on the column, leading to better symmetry and reproducibility.

  • Detection Wavelength (λ): The wavelength is set at the absorbance maximum (λmax) to achieve the highest sensitivity for the analyte.[10] For nitroaromatic compounds, this is typically in the upper UV range. A preliminary scan or data from similar compounds suggests a wavelength around 348 nm is a suitable starting point.[8]

Experimental Protocol: HPLC-UV Quantification
1. Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, and pipettes.

  • HPLC-grade acetonitrile and water.

  • Trifluoroacetic acid (TFA) or phosphoric acid.

  • Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate reference standard (≥98% purity).

2. Chromatographic Conditions
ParameterRecommended Setting
Mobile Phase Acetonitrile : Water (0.05% TFA) (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
UV Detection 348 nm
Run Time 10 minutes
3. Preparation of Solutions
  • Mobile Phase: Prepare 1 L of the mobile phase by mixing 850 mL of acetonitrile with 150 mL of HPLC-grade water containing 0.5 mL of TFA. Filter and degas before use.

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the mobile phase.

4. Analysis Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing S1 Weigh Reference Standard S2 Prepare Stock Solution (100 µg/mL) S1->S2 S3 Create Calibration Standards (1-50 µg/mL) S2->S3 A1 Equilibrate HPLC System S3->A1 S4 Prepare Unknown Sample Solution S4->A1 A2 Inject Standards & Sample Sequentially A1->A2 A3 Acquire Chromatographic Data A2->A3 D1 Integrate Peak Area A3->D1 D2 Construct Calibration Curve D1->D2 D3 Quantify Unknown Sample D2->D3 ICH_Validation center Validated Method P1 Specificity center->P1 P2 Linearity center->P2 P3 Accuracy center->P3 P4 Precision center->P4 P5 Range center->P5 P6 LOD & LOQ center->P6 P7 Robustness center->P7

Caption: Core parameters for analytical method validation per ICH guidelines.

Validation Parameters & Acceptance Criteria
ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Assess peak purity.The analyte peak should be free of interference from other components.
Linearity Analyze calibration standards at a minimum of 5 concentration levels.Correlation coefficient (r²) ≥ 0.999. [7]
Range Confirmed by linearity, accuracy, and precision data.Typically 80-120% of the test concentration.
Accuracy Perform recovery studies by spiking a known matrix with the analyte at 3 levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.
Precision - Repeatability (Intra-day): 6 replicate injections of the same sample. - Intermediate (Inter-day): Repeat on different days with different analysts.Relative Standard Deviation (RSD) ≤ 2.0%. [6]
LOD & LOQ Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N of 3:1 for LOD and 10:1 for LOQ.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5°C).RSD of results should remain ≤ 2.0%.

Secondary Technique: UV-Vis Spectrophotometry

For rapid quantification of pure samples, UV-Vis spectrophotometry offers a simple and cost-effective alternative. [11]This technique relies on the direct relationship between the absorbance of light and the concentration of the analyte, as described by the Beer-Lambert law. [10]However, its primary limitation is a lack of specificity; any substance that absorbs at the selected wavelength will interfere with the measurement. [12]

Experimental Protocol: UV-Vis Quantification
1. Instrumentation and Materials
  • UV-Vis spectrophotometer (double beam recommended).

  • Matched quartz cuvettes (1 cm path length).

  • Spectroscopic grade solvent (e.g., methanol or acetonitrile).

  • Reference standard and analytical balance.

2. Procedure
  • Solvent Selection: Use a solvent that completely dissolves the compound and has a UV cutoff well below the analyte's absorbance maximum. Methanol is a suitable choice. [13]2. Determine λmax: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in the chosen solvent. Scan the solution across the UV-Vis range (e.g., 200-500 nm) against a solvent blank to identify the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve:

    • Prepare a stock solution (e.g., 100 µg/mL) in the selected solvent.

    • Create a series of at least five standard solutions of decreasing concentration by diluting the stock solution.

    • Measure the absorbance of each standard at the predetermined λmax, using the solvent as a blank.

    • Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare the unknown sample in the same solvent to a concentration that falls within the linear range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.

Validation Summary
ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%

Confirmatory Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)

For applications requiring the highest sensitivity and absolute confirmation of identity, such as in bioanalytical studies or impurity profiling, LC-MS is the definitive tool. [14][15]It couples the separation capability of HPLC with the mass-resolving power of a mass spectrometer, providing both quantitative data and molecular weight information, which is invaluable for structural confirmation.

While a full protocol is beyond the scope of this note, the HPLC conditions described previously can be directly adapted for an LC-MS system. The mass spectrometer would typically be operated in electrospray ionization (ESI) positive or negative mode, with quantification performed using selected ion monitoring (SIM) of the parent ion's mass-to-charge ratio (m/z) for maximum sensitivity and specificity. [14]

Conclusion

This application note provides a comprehensive framework for the quantification of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate. The primary recommended method is a validated RP-HPLC-UV procedure, which offers the best combination of specificity, precision, and accuracy for routine analysis in research and quality control settings. For simpler, high-throughput analysis of pure samples, UV-Vis spectrophotometry is a viable alternative. For complex matrices or when absolute structural confirmation is needed, LC-MS stands as the most powerful technique. Adherence to the validation principles outlined herein is critical to ensure the generation of reliable, reproducible, and defensible scientific data.

References
  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • PubMed. (2001, December 5). Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies.
  • PubMed Central. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment.
  • ResearchGate. (n.d.). Structural Analysis of Photo-Degradation in Thiazole-Containing Compounds by LC-MS/MS and NMR.
  • ResearchGate. (2011, December). Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate.
  • ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of....
  • HunterLab. (2023, November 29). UV Spectrophotometry Identifies Compounds in Pharmaceuticals.
  • Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications.
  • ResearchGate. (n.d.). Synthesis and Characterization of Thiazole Derivatives as Cholinesterase Inhibitors.
  • Chem-Impex. (n.d.). 2-(4-Nitrophenyl)thiazole-4-carboxylic acid ethyl ester.
  • IJRAR. (n.d.). UV SPECTROPHOTOMETERIC METHOD DEVELOPMENT AND VALIDATIONFOR ESTIMATION OF NITROFURANTOIN IN BULK AND TABLET DOSAGE FORM.
  • ResearchGate. (2025, April 10). The crystal structure of ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate, C14H11N3O4S.
  • UNIST Scholarworks. (2022, March). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl] thiazole-4-carboxylate.
  • ResearchGate. (n.d.). Chemometrics-Assisted UV-Vis Spectrophotometry for Quality Control of Pharmaceuticals: A Review.
  • ResearchGate. (2025, August 6). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile.
  • National Institutes of Health. (n.d.). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.
  • CONICET. (2024, March 7). Analytical Methods.
  • PubMed Central. (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.
  • MDPI. (n.d.). Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization.
  • Sigma-Aldrich. (n.d.). Ethyl 4-methyl-2-(4-nitrophenyl)thiazole-5-carboxylate AldrichCPR.
  • College of Saint Benedict and Saint John's University. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
  • Oriental Journal of Chemistry. (n.d.). Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties.
  • OPUS. (2025, August 28). Analytical Methods.
  • PubChem. (n.d.). Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate.

Sources

Application

Application Notes & Protocols: Formulation of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate for Biological Studies

Compound Profile & Physicochemical Characteristics Understanding the inherent properties of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate is the cornerstone of designing a successful formulation strategy. Thiazole d...

Author: BenchChem Technical Support Team. Date: January 2026

Compound Profile & Physicochemical Characteristics

Understanding the inherent properties of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate is the cornerstone of designing a successful formulation strategy. Thiazole derivatives of this nature are often crystalline solids with high melting points and significant hydrophobicity, characteristics colloquially termed "brick dust" molecules.[5]

PropertyValue / PredictionImplication for Formulation
Molecular Formula C₁₂H₁₀N₂O₄S-
Molecular Weight 278.29 g/mol Influences molarity calculations for stock solutions.[6][7]
Appearance Light green or yellow solid (predicted)Visual confirmation of dissolution is critical.[6]
Predicted LogP ~3.4Indicates high lipophilicity and poor water solubility.[8]
Aqueous Solubility Very Low (Predicted)Direct dissolution in aqueous buffers for biological assays is not feasible.[1][9]
Chemical Liabilities Ester groupSusceptible to hydrolysis at non-neutral pH or in the presence of carboxylesterases.[10]

Pre-Formulation: Solubility Assessment

Before committing to a formulation, a systematic solubility screening must be performed. This foundational step identifies the most effective solvents and provides a quantitative basis for formulation design. The goal is to achieve the desired concentration with the minimum amount of organic solvent to mitigate potential toxicity or off-target effects in biological systems.[11]

Protocol 2.1: Preliminary Solubility Screening
  • Preparation : Dispense 1-2 mg of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate into separate 1.5 mL microcentrifuge tubes.

  • Solvent Addition : Add an initial 100 µL of a test solvent to each tube. The recommended panel of solvents is listed in the table below.

  • Solubilization : Vortex each tube vigorously for 2 minutes. If the compound does not dissolve, use a bath sonicator for 10-15 minutes. Gentle warming (37°C) can be attempted but be cautious of potential degradation.[12]

  • Incremental Addition : If the compound remains undissolved, add the solvent in 100 µL increments, repeating step 3 after each addition, until the compound is fully dissolved or a maximum volume of 1 mL is reached.

  • Observation & Calculation : Record the volume of solvent required to dissolve the compound and calculate the approximate solubility (mg/mL). The final solution should be a clear, homogenous liquid, free of any visible particulates.

Table 2.1: Common Solvents for Pre-Formulation Screening

SolventMax Recommended Concentration in Cell CultureTypical Use Case
Dimethyl Sulfoxide (DMSO) < 0.5% (some robust cell lines tolerate up to 1%)[13]In vitro stock solutions
Ethanol (200 Proof) < 1%Co-solvent for in vivo formulations
Polyethylene Glycol 300/400 (PEG300/400) N/A (used in vehicle)In vivo formulations (oral, parenteral)[11]
N,N-Dimethylformamide (DMF) < 0.1%Alternative to DMSO (often more toxic)
Tween® 80 (Polysorbate 80) N/A (used in vehicle)Surfactant to improve wetting and stability[1][14]
Solutol® HS 15 N/A (used in vehicle)Solubilizer and emulsifier for in vivo use[15][16]

Formulation Protocols for Biological Studies

Based on the pre-formulation assessment, an appropriate formulation can be developed. The choice is dictated by the experimental context (in vitro vs. in vivo) and the required dose.

Workflow for Formulation Selection

The following diagram outlines the decision-making process for selecting the appropriate formulation protocol.

G cluster_0 Formulation Development Pathway cluster_1 In Vitro cluster_2 In Vivo start Compound Powder sol_screen Protocol 2.1: Solubility Screening start->sol_screen decision_dmso Soluble >10 mM in DMSO? sol_screen->decision_dmso protocol_1 Protocol 3.1: DMSO Stock Solution decision_dmso->protocol_1 Yes protocol_2 Protocol 3.2: Co-Solvent Vehicle decision_dmso->protocol_2 No / Precipitates in media assay_ready_1 Ready for Cell-Based Assays protocol_1->assay_ready_1 decision_iv IV Administration Required? protocol_2->decision_iv assay_ready_2 Ready for Animal Dosing protocol_2->assay_ready_2 protocol_3 Protocol 3.3: Nanosuspension decision_iv->protocol_3 Yes decision_iv->assay_ready_2 No (e.g., Oral) protocol_3->assay_ready_2

Caption: Formulation selection workflow.

Protocol 3.1: High-Concentration DMSO Stock for In Vitro Assays

This is the most common method for initial high-throughput screening and cell-based assays. The principle is to create a concentrated stock that can be diluted >1000-fold into the aqueous culture medium, keeping the final DMSO concentration below cytotoxic levels.[17][18]

  • Calculation : Determine the mass of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate needed for a desired stock concentration (e.g., 10 mM).

    • Mass (mg) = 10 mmol/L * 0.27829 g/mmol * Volume (L)

  • Dissolution : Weigh the compound into a sterile amber glass vial. Add the calculated volume of anhydrous, sterile-filtered DMSO.

    • Rationale: Anhydrous DMSO prevents compound degradation via hydrolysis during storage.[19] Amber vials protect from photodegradation.

  • Solubilization : Vortex for 2-5 minutes until a clear solution is obtained. Sonication can be used if necessary.

  • Sterilization : DMSO solutions are generally considered self-sterilizing; however, for sensitive applications, the stock can be passed through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter.[19]

  • Aliquoting & Storage : Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[17]

  • Application : When dosing cells, perform a serial dilution of the stock so the final DMSO concentration in the well is ≤0.5%.[13] Always include a vehicle control (media + same final DMSO concentration) in your experiment.[17]

    • Trustworthiness Check : If precipitation is observed upon dilution into the aqueous medium, the stock concentration is too high.[12][20] The experiment should be repeated with a lower stock concentration or an alternative formulation.

Protocol 3.2: Co-Solvent Vehicle for In Vivo Studies (Oral/IP)

For animal studies, a more biocompatible vehicle is required. Co-solvent systems are frequently used to maintain the solubility of hydrophobic compounds in a system suitable for administration.[11] A common starting point is a vehicle containing DMSO, PEG400, a surfactant like Tween 80, and saline.[11]

G cluster_0 Co-Solvent Formulation Workflow A 1. Weigh Compound B 2. Add DMSO (e.g., 10% final vol) A->B C 3. Vortex/Sonicate until clear B->C D 4. Add PEG400 (e.g., 40% final vol) C->D E 5. Add Tween 80 (e.g., 5% final vol) D->E F 6. Slowly Add Saline (q.s. to 100% vol) E->F G 7. Final QC: Visually inspect for clarity F->G

Caption: Step-by-step co-solvent preparation.

  • Vehicle Preparation : In a sterile tube, prepare the vehicle by mixing the components in order. The order is critical to prevent precipitation. A standard starting formulation is:

    • 10% DMSO

    • 40% PEG400

    • 5% Tween 80

    • 45% Saline (0.9% NaCl) or PBS

  • Compound Dissolution : Weigh the required amount of compound into a sterile vial. Add the DMSO portion of the vehicle first and vortex until the compound is fully dissolved.

    • Rationale: Dissolving the compound in the strongest organic solvent first ensures it is fully solubilized before adding components in which it is less soluble.

  • Component Addition : Add the PEG400 and vortex to mix. Then, add the Tween 80 and vortex again.

    • Rationale: PEG400 acts as a co-solvent, while Tween 80 is a surfactant that enhances wetting and forms micelles, helping to stabilize the compound in the final aqueous mixture.[1][14]

  • Aqueous Phase Addition : Add the saline or PBS dropwise while continuously vortexing. This slow titration is crucial to prevent the compound from "crashing out" or precipitating.

  • Final Formulation : The final formulation should be a clear, slightly viscous solution. It should be prepared fresh before each use. If storage is necessary, it must be validated with a stability study.

  • Control Group : The control group in the animal study must receive the identical vehicle without the active compound.

Protocol 3.3: Nanosuspension for Enhanced Bioavailability or IV Administration

For compounds that are exceptionally difficult to formulate or require intravenous (IV) administration, nanosuspension is a powerful strategy.[21][22] This technique reduces the drug particle size to the sub-micron range, which dramatically increases the surface area and dissolution velocity.[23][24] The following is a simplified bottom-up (precipitation) method.

  • Organic Phase : Dissolve Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate in a minimal amount of a suitable water-miscible organic solvent (e.g., acetone or ethanol) to create a saturated or near-saturated solution.

  • Aqueous Phase : Prepare an aqueous solution containing a stabilizer. A combination of stabilizers is often most effective, for example, 0.5% (w/v) Polysorbate 80 and 1% (w/v) Hydroxypropyl Methylcellulose (HPMC).

    • Rationale: Stabilizers adsorb to the surface of the newly formed nanoparticles, preventing them from aggregating (Ostwald ripening).[24]

  • Precipitation : Using a syringe pump for a controlled addition rate, inject the organic phase into the stirring aqueous phase. A high-shear homogenizer or probe sonicator should be running during this addition to provide energy for nanoparticle formation.

  • Solvent Removal : The organic solvent must be removed, typically via stirring under reduced pressure (rotoevaporation).

  • Characterization : The resulting nanosuspension must be characterized for particle size (e.g., using Dynamic Light Scattering - DLS), zeta potential (to assess stability), and drug content (via HPLC).

  • Sterilization & Use : For IV use, the nanosuspension must be sterile-filtered through a 0.22 µm filter (if particle size allows) or prepared aseptically.

Stability Assessment of Formulations

The stability of any prepared formulation is not guaranteed and must be verified to ensure accurate dosing.[25] An unstable formulation can lead to a decrease in the effective concentration of the compound, compromising the integrity of the biological data.

Protocol 4.1: Short-Term Formulation Stability
  • Preparation : Prepare the formulation as described in the protocols above.

  • Storage Conditions : Store aliquots of the formulation under relevant conditions:

    • Refrigerated (2-8°C)

    • Room Temperature (25°C/60% RH)

    • Accelerated (40°C/75% RH)

  • Time Points : Analyze the samples at initial (T=0) and subsequent time points (e.g., 4 hours, 24 hours, 72 hours, 1 week).

  • Analysis : At each time point, assess the formulation for:

    • Visual Appearance : Check for precipitation, crystallization, or color change.

    • Purity & Concentration : Use a stability-indicating HPLC method to quantify the concentration of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate and detect any new degradation peaks.

  • Acceptance Criteria : A stable formulation should show no significant change in visual appearance and maintain >95% of its initial concentration.

References

  • Verma, S., & Kumar, S. (2020). Formulation aspects of intravenous nanosuspensions. Journal of Controlled Release, 327, 133-146.
  • Longdom Publishing. (n.d.). Formulation Parameters of Intravenous Nanosuspensions. Journal of Pharmaceutics & Drug Delivery Research.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • Verma, S., et al. (2020). Formulation Aspects of Intravenous nanosuspensions.
  • Garg, A., et al. (n.d.). Nanosuspension: An approach to enhance solubility of drugs.
  • Waska, M., et al. (n.d.). Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incubation Conditions.
  • Protocols.io. (2021, October 21).
  • MDPI. (n.d.).
  • Yavuz, B., et al. (2023, May 10). Formulation Strategies of Nanosuspensions for Various Administration Routes.
  • MCE. (n.d.). Compound Handling Instructions. MedChemExpress.
  • ResearchGate. (2025, July 10).
  • Confalonieri, D. (2016, January 14). How do I make a stock solution of a substance in DMSO?
  • Bravo González, R. C., et al. (2004). In vitro investigation on the impact of the surface-active excipients Cremophor EL, Tween 80 and Solutol HS 15 on the metabolism of midazolam. Biopharmaceutics & Drug Disposition, 25(1), 37-49.
  • Marks, G., et al. (n.d.).
  • Reddit. (2024, September 11). How to prepare sterile drug solution in DMSO for cell culture?
  • LifeTein. (2023, February 1). DMSO usage in cell culture.
  • PubMed. (n.d.). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference.
  • Pharmaceutical Technology. (n.d.). Solutol HS15 as a Novel Excipient.
  • Pouton, C. W. (n.d.).
  • World Pharma Today. (n.d.).
  • ResearchGate. (2025, August 30). In vitro investigation on the impact of the surface-active excipients Cremophor EL, Tween 80 and Solutol HS 15 on the metabolism of midazolam.
  • National Center for Biotechnology Information (PMC - NIH). (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • Benchchem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?
  • Benchchem. (n.d.). Technical Support Center: Overcoming In Vitro Solubility Challenges of Poorly Soluble Compounds.
  • BASF. (2019, February 25).
  • Benchchem. (n.d.).
  • PubChem. (n.d.). 4-(4-Nitrophenyl)-1,3-thiazole-2-carboxamide.
  • Deng, Z.-R., et al. (2011). Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate.
  • Chem-Impex. (n.d.). 2-(4-Nitrophenyl)thiazole-4-carboxylic acid ethyl ester.
  • Fathy, U. (2024, April 24). Thiazole derivatives: prospectives and biological applications.
  • European Medicines Agency. (2023, July 13).
  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • Shinde, R. R., et al. (2020). Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives. Chemistry & Biology Interface, 10(6), 158-172.
  • CMC Pharma. (n.d.). Drug Stability Testing.
  • Santa Cruz Biotechnology. (n.d.). 2-(4-Nitrophenyl)thiazole-4-carboxylic acid ethyl ester.
  • Molbase. (n.d.). 2-(4-NITROPHENYL)THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER.
  • ACS Publications. (2021, July 19). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega.
  • National Center for Biotechnology Information (PMC - NIH). (n.d.).
  • National Institutes of Health (NIH). (n.d.).
  • JOCPR. (n.d.).
  • Taylor & Francis Online. (n.d.). Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities.
  • Bahjat, S. A. (2021). Synthesis, Characterization, and Biological Activity of New Heterocyclic Compounds Derivatives from Thiazole Derivative. International Journal of Drug Delivery Technology, 11(3), 1069-1074.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate

Welcome to the technical support guide for the synthesis of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists encounteri...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists encountering challenges in achieving high yields and purity for this important thiazole scaffold. We will explore common issues through a detailed troubleshooting guide and address frequently asked questions, grounding our recommendations in established chemical principles and field-proven experience.

Introduction: The Hantzsch Thiazole Synthesis

The synthesis of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate typically proceeds via the Hantzsch thiazole synthesis, a robust and widely utilized method for creating the thiazole heterocycle.[1][2] The reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[3] In this specific case, the primary reactants are Ethyl 2-chloro-3-oxobutanoate (or its bromo- equivalent, ethyl bromopyruvate) and 4-nitrothiobenzamide .

The general mechanism involves an initial SN2 reaction, followed by cyclization and dehydration to form the aromatic thiazole ring.[4] While the reaction is generally high-yielding, the presence of the electron-withdrawing nitro group on the phenyl ring and the ester functionality can introduce specific challenges.[5][6]

Hantzsch_Mechanism Fig 1. Hantzsch Synthesis Workflow Start Starting Materials: - Ethyl 2-chloro-3-oxobutanoate - 4-Nitrothiobenzamide SN2 S-Alkylation (SN2) Formation of isothioamide intermediate Start->SN2 Reflux in Ethanol Cyclization Intramolecular Cyclization (Nucleophilic attack by Nitrogen) SN2->Cyclization Formation of 4-hydroxythiazoline intermediate Dehydration Dehydration (Loss of H2O) Cyclization->Dehydration Acid or heat-catalyzed Product Final Product: Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate Dehydration->Product

Caption: Fig 1. Generalized workflow of the Hantzsch synthesis.

Troubleshooting Guide

This section addresses the most common experimental issues in a direct question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction has run to completion (confirmed by TLC), but the isolated yield is consistently below 30%. What are the primary factors I should investigate?

A: Persistently low yields, even with complete consumption of starting materials, point towards issues with reaction conditions, reagent quality, or competing side reactions. Let's break down the potential causes and solutions.

Potential Cause & Suggested Solution

  • Sub-optimal Reaction Temperature: The initial S-alkylation and the subsequent cyclization/dehydration steps have different activation energies. A temperature that is too low may stall the reaction, while a temperature that is too high can promote decomposition or side-product formation, especially given the presence of the sensitive nitro group.

    • Actionable Advice: Begin the reaction at a moderate temperature (e.g., 50-60 °C in ethanol) to facilitate the initial SN2 reaction. After TLC confirms the formation of the intermediate, increase the temperature to reflux (approx. 78 °C for ethanol) to drive the dehydration and aromatization.[7]

  • Incorrect Solvent Choice: Solvent polarity is critical. The SN2 step is favored by polar aprotic solvents, but the overall Hantzsch synthesis is classically performed in protic solvents like ethanol, which can solvate the ions formed and facilitate the proton transfers in the dehydration step.

    • Actionable Advice: Ethanol is the standard and most reliable solvent. If yields are poor, ensure you are using absolute ethanol to minimize water content, which can hydrolyze the ester or intermediates. For difficult reactions, switching to a higher boiling point alcohol like n-propanol or employing a microwave-assisted protocol can significantly improve yields and reduce reaction times.[8]

  • Purity of 4-Nitrothiobenzamide: Thioamides can be susceptible to oxidation or hydrolysis upon storage. The purity of your 4-nitrothiobenzamide is paramount.

    • Actionable Advice: Verify the purity of the thioamide by melting point or NMR before use. If it is old or appears discolored, consider recrystallizing it or synthesizing it fresh from 4-nitrobenzamide using Lawesson's reagent.

  • Stoichiometry Imbalance: While a 1:1 molar ratio is theoretically required, using a slight excess of one reagent can sometimes push the equilibrium towards the product.

    • Actionable Advice: Try using a slight excess (1.1 to 1.2 equivalents) of the more stable and commercially available reagent, typically the α-haloketone (ethyl bromopyruvate).[4]

Data Summary: Impact of Reaction Conditions

ParameterCondition A (Conventional)Condition B (Optimized)Expected OutcomeReference
Method Conventional Heating (Oil Bath)Ultrasonic IrradiationShorter reaction time, potentially higher yield[5]
Solvent EthanolEthanol/Water (1:1)Greener conditions, may improve solubility[5][9]
Temperature 78 °C (Reflux)Room TemperatureMilder conditions, reduces side products[5]
Catalyst NoneSilica Supported Tungstosilisic AcidIncreased reaction rate and yield[5]
Typical Time 3-5 hours1.5-2 hoursSignificant time savings[5]
Problem 2: Significant Formation of Impurities & Side Products

Q: My crude product shows multiple spots on TLC, and purification by recrystallization is ineffective. What are these impurities and how can I prevent them?

A: The formation of multiple products is a common challenge. The primary culprits are often related to the reactivity of the intermediates or the presence of contaminants.

Potential Cause & Suggested Solution

  • Formation of 2-Imino-2,3-dihydrothiazoles: Under strongly acidic conditions, the reaction can sometimes yield the isomeric 2-imino-2,3-dihydrothiazole instead of the desired 2-aminothiazole derivative.[10] While our target is not a 2-amino variant, analogous rearrangements can occur.

    • Actionable Advice: Maintain a neutral or slightly basic pH during the reaction workup. After the reaction is complete, pouring the mixture into a dilute solution of sodium bicarbonate can help neutralize any generated HBr or HCl and precipitate the desired product.[4]

  • Dimerization or Polymerization: The α-haloketone can self-condense, or intermediates can react with starting materials, leading to complex mixtures. This is often exacerbated by prolonged reaction times or excessive heat.

    • Actionable Advice: Monitor the reaction closely by TLC every 30-60 minutes. Once the starting material is consumed, proceed immediately to workup. Avoid unnecessarily long reflux times. Using a catalyst can often shorten the required time, minimizing the window for side reactions to occur.[11]

  • Hydrolysis of the Ethyl Ester: The presence of water, especially under acidic or basic conditions at high temperatures, can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

    • Actionable Advice: Use anhydrous solvents. During workup, avoid prolonged exposure to strong acids or bases. If the carboxylic acid is a major byproduct, it can often be removed by washing the organic extract with a mild base like saturated sodium bicarbonate solution.

Troubleshooting_Flow Fig 2. Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckReagents Verify Reagent Purity (Thioamide, α-haloketone) Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Solvent, Time) CheckReagents->CheckConditions Purity OK Optimize Systematically Optimize - Staged temperature profile - Stoichiometry (1.1 eq ketone) - Consider catalyst CheckConditions->Optimize Conditions Standard AnalyzeByproducts Characterize Impurities (NMR, MS) CheckConditions->AnalyzeByproducts Multiple Spots on TLC Success Improved Yield Optimize->Success ModifyWorkup Adjust Workup Protocol - Neutralize with NaHCO3 - Use column chromatography AnalyzeByproducts->ModifyWorkup ModifyWorkup->Success

Caption: Fig 2. A logical workflow for diagnosing and solving low yield issues.

Experimental Protocols

Protocol 1: Standard Hantzsch Synthesis (Conventional Heating)
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrothiobenzamide (1.82 g, 10 mmol).

  • Reagent Addition: Dissolve the thioamide in absolute ethanol (40 mL). To this stirring solution, add ethyl bromopyruvate (1.95 g, 10 mmol) dropwise over 5 minutes at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) using an oil bath. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes. The reaction is typically complete within 3-5 hours.

  • Workup: Once the starting materials are consumed, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of a cold, saturated sodium bicarbonate solution with stirring.

  • Isolation: A yellow solid should precipitate. Collect the solid by vacuum filtration through a Buchner funnel. Wash the filter cake thoroughly with cold water (3 x 20 mL) and then with a small amount of cold ethanol.[4]

  • Purification: Air-dry the crude solid. The product can be further purified by recrystallization from hot ethanol to yield Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate as a crystalline solid.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of the electron-withdrawing nitro group on the 4-nitrothiobenzamide? The nitro group (-NO₂) is a strong deactivating group. Mechanistically, it withdraws electron density from the phenyl ring, which can slightly decrease the nucleophilicity of the sulfur atom in the thioamide. However, this effect is generally not significant enough to impede the initial S-alkylation. Its primary impact is on the electronic properties of the final product and potentially on the stability of intermediates.[6]

Q2: Are there greener alternatives to using α-haloketones? Yes, the use of toxic and lachrymatory α-haloketones is a known drawback of the classic Hantzsch synthesis.[8] Modern variations aim to avoid these reagents. Some alternative strategies include reactions of thioamides with:

  • α,β-unsaturated carbonyl compounds

  • Alkynes

  • β-keto esters These methods, while greener, often require specific catalysts and conditions and may not be as universally applicable as the traditional Hantzsch approach.[8]

Q3: Can I use microwave irradiation for this synthesis? Absolutely. Microwave-assisted synthesis is an excellent method for accelerating the Hantzsch reaction. It often leads to dramatically reduced reaction times (minutes instead of hours), cleaner reaction profiles, and higher yields.[8] A typical procedure would involve sealing the reactants in a microwave-safe vessel with a suitable solvent (like ethanol or DMF) and heating for 10-20 minutes at 100-120 °C.

Q4: My final product has a low melting point and appears oily, contrary to literature reports. What could be the issue? An oily product or a significantly depressed melting point almost always indicates the presence of impurities. The most likely culprits are residual solvent or unreacted starting materials. Ensure the product is completely dry by placing it under high vacuum for several hours. If the problem persists, the product requires further purification, likely via column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes.

References

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from SynArchive. [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from Chem Help ASAP. [Link]

  • Gomha, S. M., Abdel-aziz, M. M., & Abdel-khalik, M. M. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1233. [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. Retrieved from ResearchGate. [Link]

  • Gîrd, C. E., Vlase, I., & Pîrvu, L. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(24), 7590. [Link]

  • Sharma, R., & Kumar, R. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Science & Bio-Technology, 13(2), 69-88. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-substitued-amino-4-aryl thiazoles. Retrieved from ResearchGate. [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from CUTM Courseware. [Link]

  • Bibi, A., et al. (2022). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. BMC Chemistry, 16(1), 22. [Link]

  • Bibi, A., et al. (2022). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. BMC Chemistry, 16(1), 22. [Link]

  • ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Retrieved from ResearchGate. [Link]

  • Maddili, V., et al. (2023). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. Molecules, 28(19), 6828. [Link]

Sources

Optimization

purification techniques for Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate

Welcome to the dedicated support center for the purification of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate (C₁₂H₁₀N₂O₄S). This guide is designed for researchers, medicinal chemists, and process development scient...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the purification of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate (C₁₂H₁₀N₂O₄S). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this intermediate with high purity. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of your target compound.

Question 1: After synthesis, my crude product is a dark, oily residue. How can I get it to solidify and proceed with purification?

Answer:

This is a common issue, often caused by residual high-boiling solvents (like DMF or DMSO) or the presence of viscous, polymeric side-products. The goal is to induce precipitation or crystallization by removing these impurities.

  • Probable Cause & Mechanistic Rationale: Impurities can act as "eutectic melters," depressing the melting point of your product and preventing it from forming a stable crystal lattice. High-boiling solvents can be difficult to remove under standard rotary evaporation conditions.

  • Step-by-Step Solution:

    • Solvent Removal: Ensure your reaction solvent is thoroughly removed. If DMF or DMSO was used, consider an aqueous workup. Dissolve the oil in a suitable organic solvent like ethyl acetate, wash extensively with water and then brine to pull the high-boiling solvent into the aqueous phase. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate again.

    • Trituration: This is the most effective next step.

      • Add a small amount of a non-polar solvent in which your product is poorly soluble but the oily impurities are likely soluble. Diethyl ether or a hexane/ethyl acetate (e.g., 9:1) mixture are excellent starting points.

      • Using a glass rod, vigorously scratch the inside of the flask below the solvent level. The mechanical energy from scratching creates nucleation sites, initiating crystallization.

      • You should observe the oil slowly converting into a solid, often a light green or yellow powder[1].

    • Isolation: Once solidification is complete, filter the solid, wash with a small amount of the cold trituration solvent, and dry under vacuum.

    • Purity Check: Analyze the resulting solid by Thin Layer Chromatography (TLC). This solid is now suitable for further purification by recrystallization or column chromatography.

Question 2: I performed a column chromatography, but my final fractions are still showing multiple spots on the TLC plate. What went wrong?

Answer:

This indicates incomplete separation. The key is to optimize the chromatographic conditions to enhance the resolution between your product and the impurities.

  • Probable Cause & Mechanistic Rationale:

    • Inappropriate Mobile Phase: The polarity of your eluent system may be too high, causing all compounds (product and impurities) to elute quickly with little separation (low resolution). Conversely, if it's too low, your compound may not move from the baseline.

    • Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity and causing bands to broaden and overlap.

    • Poor Column Packing: Cracks or channels in the silica gel bed allow the sample to travel unevenly, leading to poor separation.

  • Step-by-Step Solution:

    • TLC Optimization: Before running the column, perfect your solvent system using TLC. The ideal system should give your product a Retention Factor (Rƒ) of 0.25 - 0.35 . This Rƒ value generally provides the best separation on a silica column. Test various ratios of hexane and ethyl acetate.

    • Sample Loading: Adsorb your crude material onto a small amount of silica gel. Dry this mixture to a free-flowing powder and load it carefully onto the top of the packed column. This "dry loading" technique prevents band broadening that can occur with liquid loading. The amount of crude material should not exceed 1-5% of the total weight of the silica gel.

    • Gradient Elution: If impurities are very close to your product's Rƒ, a gradient elution is superior to an isocratic (constant solvent ratio) one. Start with a lower polarity mobile phase (e.g., 20% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 40% ethyl acetate). This will elute less polar impurities first, and then increase the eluting power to move your more polar product, sharpening the band and improving separation.

Question 3: I'm trying to recrystallize my product, but it either "oils out" or doesn't precipitate upon cooling. What should I do?

Answer:

This is a classic recrystallization problem that points to issues with solvent choice, saturation level, or cooling rate.

  • Probable Cause & Mechanistic Rationale:

    • "Oiling Out": The solution becomes supersaturated at a temperature above the melting point of your compound. Instead of forming crystals, it separates as a liquid phase. This often happens if the boiling point of the solvent is too high or if significant impurities are present.

    • Failure to Precipitate: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.

  • Step-by-Step Solution:

    • Address "Oiling Out":

      • Re-heat the solution to re-dissolve the oil.

      • Add a small amount of additional hot solvent to slightly decrease the saturation.

      • Allow the solution to cool much more slowly. Insulating the flask can promote the formation of a proper crystal lattice instead of an amorphous oil.

      • If it still oils out, consider a different solvent system (see table below).

    • Induce Precipitation:

      • Scratching: Use a glass rod to scratch the inner surface of the flask to create nucleation sites.

      • Seeding: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution. This "seed crystal" will act as a template for further crystal growth.

      • Reduce Volume: If crystals do not form even with seeding, it's likely the solution is not saturated. Gently heat the solution and evaporate some of the solvent to increase the concentration, then attempt the cooling process again.

Frequently Asked Questions (FAQs)

Q1: What is the best purification technique for Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate?

The optimal technique depends on the nature and quantity of impurities.

  • Recrystallization: This is the preferred method for removing small amounts of impurities from a solid crude product (typically >90% initial purity). It is fast, economical, and often yields highly pure crystalline material. Ethanol is a commonly cited solvent for related structures[2].

  • Column Chromatography: This is necessary when impurities have similar polarity to the product or when the crude material is an oil or contains a complex mixture of byproducts.

The following diagram illustrates a decision-making workflow.

G start Crude Product Assessment is_solid Is the crude product a solid? start->is_solid tlc_check Run TLC Analysis (e.g., 3:1 Hexane:EtOAc) is_solid->tlc_check Yes triturate Triturate with non-polar solvent (e.g., Hexane/Ether) to solidify is_solid->triturate No (Oily) is_clean Is there one major spot with minor impurities? tlc_check->is_clean recrystallize Proceed with Recrystallization is_clean->recrystallize Yes chromatography Perform Silica Gel Column Chromatography is_clean->chromatography No (Complex Mixture) triturate->tlc_check

Caption: Purification Strategy Decision Tree.

Q2: What are the recommended solvent systems for purification?

Based on the polar nature of the nitro and ester functionalities, the following systems are recommended starting points.

Technique Solvent System Rationale & Comments
Recrystallization EthanolThe compound should be soluble in hot ethanol and less soluble upon cooling. This is a common choice for similar heterocyclic compounds[2].
Isopropanol / WaterDissolve in hot isopropanol, then add hot water dropwise until the solution becomes slightly turbid. Cool slowly. This mixed-solvent system can be effective if a single solvent is not ideal.
Tetrahydrofuran (THF)Some related compounds have been successfully crystallized from THF, often through slow evaporation[3][4]. Best for generating high-quality crystals for analysis.
Column Chromatography Hexane / Ethyl AcetateStart with a 4:1 ratio and adjust based on TLC. Increase ethyl acetate content to increase polarity. This is the workhorse system for moderately polar compounds.
TLC Analysis Hexane / Ethyl Acetate (3:1)A good starting point to visualize the separation of your product from non-polar and highly-polar impurities.

Q3: How do I properly perform a recrystallization for this compound?

The following workflow provides a detailed, self-validating protocol.

G cluster_0 Dissolution cluster_1 Decolorization (Optional) cluster_2 Crystallization cluster_3 Isolation & Validation a 1. Place crude solid in flask b 2. Add minimum amount of hot recrystallization solvent (e.g., Ethanol) to just dissolve a->b c 3. If solution is colored, add a spatula-tip of activated charcoal b->c If needed e 5. Allow filtrate to cool slowly to room temperature b->e If solution is colorless d 4. Hot filter through fluted filter paper to remove charcoal c->d d->e f 6. Cool further in an ice-water bath to maximize yield e->f g 7. Collect crystals by vacuum filtration f->g h 8. Wash with a small amount of cold solvent g->h i 9. Dry crystals under vacuum h->i j 10. Check purity by TLC/HPLC and determine melting point i->j

Caption: Standard Recrystallization Workflow.

Q4: How can I definitively assess the purity of my final product?

A combination of methods provides the most trustworthy assessment.

  • Thin Layer Chromatography (TLC): A quick check. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): This is the industry standard for quantitative purity assessment. A commercial supplier reports purity of ≥ 98% by HPLC, which serves as a good benchmark[1].

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting range. Impurities typically cause the melting point to be depressed and the range to broaden. Compare your result to literature values if available.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure. The absence of signals corresponding to impurities is a strong indicator of high purity.

By employing these troubleshooting strategies and analytical validations, you can confidently and efficiently achieve high-purity Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate for your research and development needs.

References

  • Deng, Z.-R., Wang, S.-Q., Dong, W.-L., & Wang, R.-L. (2011). Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 67(12), o3433. [Link]

  • Pan, L., et al. (2017). Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1035–1040. [Link]

  • Abood, N. K., Sha'aban, H. G., & Abd-Alhassan, N. M. (2015). Synthesis and Characterization of new 3-(4-acetylphenyl) -2-(4-nitrophenyl) thiazolidin-4-one derivatives. Journal of Kufa for Chemical Science, 1(9). [Link]

  • Rehman, S. U., et al. (2022). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 395–403. [Link]

  • Rehman, S. U., et al. (2022). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. ResearchGate. [Link]

  • Li, Y., & Wang, J. (2025). The crystal structure of ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate, C14H11N3O4S. Zeitschrift für Kristallographie - New Crystal Structures, 240(3), 479-481. [Link]

Sources

Troubleshooting

Technical Support Center: Thiazole Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for thiazole synthesis. This guide, developed by a Senior Application Scientist, provides in-depth troublesh...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for thiazole synthesis. This guide, developed by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thiazole derivatives. Our goal is to equip you with the knowledge to navigate the intricacies of thiazole synthesis, ensuring the integrity and success of your experimental outcomes.

Troubleshooting Guides

This section is designed to provide direct answers and actionable solutions to specific problems you may encounter during the most common thiazole synthesis reactions.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis, a cornerstone of thiazole chemistry since 1887, involves the condensation of an α-haloketone with a thioamide.[1] While versatile, it is not without its challenges.

Low yield is a frequent issue, often stemming from several factors:

  • Steric Hindrance: Bulky substituents on either the α-haloketone or the thioamide can significantly slow down the reaction rate.

  • Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete conversion.

  • Purity of Starting Materials: Impurities in the starting materials can lead to unwanted side reactions and reduced yields.[2]

Troubleshooting Steps:

  • Optimize Reaction Conditions: Gradually increase the reaction temperature and prolong the reaction time. Monitor the reaction progress by Thin-Layer Chromatography (TLC) to find the optimal balance between reaction completion and potential decomposition.[3]

  • Use of a Catalyst: For sluggish reactions, consider the use of a mild acid or base catalyst to facilitate the condensation.

  • Purify Starting Materials: Ensure the α-haloketone and thioamide are of high purity. Recrystallization or column chromatography of the starting materials may be necessary.[2]

  • Microwave-Assisted Synthesis: This technique can sometimes overcome the activation energy barrier in sterically hindered cases and significantly reduce reaction times.

The formation of side products is a common challenge. In the Hantzsch synthesis, you may encounter:

  • 2-Imino-2,3-dihydrothiazoles: These isomers can form, particularly under acidic conditions, through a change in the regioselectivity of the cyclization.[4]

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.

  • Hydrolysis Products: The presence of water can lead to the hydrolysis of the thioamide.

Troubleshooting and Purification:

  • Control of pH: To minimize the formation of 2-imino-2,3-dihydrothiazoles, conduct the reaction under neutral or slightly basic conditions.[4]

  • Anhydrous Conditions: Use anhydrous solvents and handle starting materials in a dry environment to prevent hydrolysis.

  • Purification:

    • Column Chromatography: This is a powerful technique to separate the desired thiazole from impurities. The choice of solvent system will depend on the polarity of your product and the impurities.[5]

    • Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for purification.[6]

Table 1: Common Side Reactions in Hantzsch Thiazole Synthesis and Their Mitigation

Side Product/IssueProbable CauseRecommended Solution
2-Imino-2,3-dihydrothiazoleAcidic reaction conditionsPerform the reaction in a neutral or slightly basic medium.[4]
Low YieldSteric hindrance, suboptimal conditionsIncrease temperature/reaction time, use a catalyst, or consider microwave synthesis.
Hydrolysis of ThioamidePresence of waterUse anhydrous solvents and reagents.
Unreacted Starting MaterialsIncomplete reactionOptimize reaction conditions (time, temperature); purify via chromatography.[5]

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [7]

  • Reaction Setup: In a round-bottom flask, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.1 eq) in ethanol.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylthiazole.[6]

Hantzsch_Troubleshooting start Low Yield in Hantzsch Synthesis steric_hindrance Steric Hindrance? start->steric_hindrance conditions Suboptimal Conditions? steric_hindrance->conditions No microwave Consider Microwave Synthesis steric_hindrance->microwave Yes purity Impure Starting Materials? conditions->purity No increase_temp_time Increase Temperature & Reaction Time conditions->increase_temp_time Yes purity->increase_temp_time No purify_reagents Purify Starting Materials purity->purify_reagents Yes catalyst Add Mild Catalyst increase_temp_time->catalyst success Improved Yield catalyst->success purify_reagents->success microwave->success

Caption: Troubleshooting workflow for low yield in Hantzsch thiazole synthesis.

Gabriel Thiazole Synthesis

This method involves the reaction of an α-acylaminoketone with a thionating agent, typically phosphorus pentasulfide (P₂S₅), to yield 2,5-disubstituted thiazoles.[8][9]

The Gabriel synthesis often requires high temperatures and can be prone to side reactions, leading to a complex product mixture. Potential issues include:

  • Incomplete Thionation: The conversion of the amide carbonyl to a thioamide may be incomplete.

  • Decomposition: The high temperatures required can lead to the decomposition of starting materials and products.

  • Formation of Oxazoles: Incomplete thionation can lead to the formation of oxazole byproducts through the Robinson-Gabriel synthesis pathway.[10]

Troubleshooting Steps:

  • Optimize Thionating Agent Stoichiometry: Ensure an adequate amount of phosphorus pentasulfide is used.

  • Control Temperature Carefully: While high temperatures are often necessary, excessive heat can cause degradation. A careful optimization of the reaction temperature is crucial.

  • Use of Lawesson's Reagent: As an alternative to P₂S₅, Lawesson's reagent can sometimes provide cleaner reactions at lower temperatures.

Purification can be challenging due to the potential for multiple byproducts.

Purification Strategy:

  • Aqueous Work-up: A careful aqueous work-up can help to remove some of the inorganic byproducts from the thionating agent.

  • Column Chromatography: This is often the most effective method for separating the desired thiazole from closely related byproducts and unreacted starting materials. A gradient elution may be necessary to achieve good separation.[5]

  • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent final purification step.

Experimental Protocol: Gabriel Synthesis of 2,5-Dimethylthiazole [10]

  • Reaction Setup: In a round-bottom flask, combine N-(2-oxopropyl)acetamide (1.0 eq) and phosphorus pentasulfide (0.5 eq).

  • Reaction: Heat the mixture carefully with a Bunsen burner or a high-temperature heating mantle until the reaction initiates. The reaction is often exothermic.

  • Work-up: After the reaction subsides, allow the mixture to cool. Carefully quench the reaction mixture by adding it to ice water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Dry the organic extracts, concentrate, and purify the crude product by fractional distillation or column chromatography.

Gabriel_Side_Reactions start α-Acylaminoketone thionation Thionation (P₂S₅) start->thionation cyclization_thiazole Cyclization thionation->cyclization_thiazole Complete incomplete_thionation Incomplete Thionation thionation->incomplete_thionation Incomplete thiazole Thiazole Product cyclization_thiazole->thiazole cyclization_oxazole Cyclization (Robinson-Gabriel) incomplete_thionation->cyclization_oxazole oxazole Oxazole Byproduct cyclization_oxazole->oxazole

Caption: Competing pathways in the Gabriel synthesis of thiazoles.

Cook-Heilbron Thiazole Synthesis

This method is particularly useful for the synthesis of 5-aminothiazoles from α-aminonitriles and a sulfur source like carbon disulfide, dithioacids, or isothiocyanates.[11][12]

The Cook-Heilbron synthesis is sensitive to reaction conditions and the nature of the substrates.

  • Reactivity of the α-Aminonitrile: The stability and reactivity of the α-aminonitrile are crucial. Some α-aminonitriles can be unstable.

  • Choice of Sulfur Reagent: The choice of sulfur reagent (e.g., carbon disulfide, dithioacid) can significantly impact the reaction outcome.

  • Reaction Conditions: While often conducted under mild conditions, temperature and solvent can influence the reaction rate and yield.

Troubleshooting Steps:

  • Freshly Prepared α-Aminonitrile: Use freshly prepared or purified α-aminonitrile to avoid decomposition.

  • Screen Sulfur Reagents: If one sulfur source gives a low yield, try others (e.g., a dithioester instead of carbon disulfide).

  • Solvent and Temperature Optimization: Experiment with different solvents and temperatures to find the optimal conditions for your specific substrates.

While generally a clean reaction, side reactions can occur:

  • Hydrolysis of Intermediates: The presence of water can lead to the hydrolysis of intermediates.

  • Self-condensation of α-Aminonitrile: Depending on the structure of the α-aminonitrile, self-condensation can be a competing reaction.

  • Formation of Thioureas: When using isothiocyanates, the formation of N-acylthiourea derivatives can occur as a side reaction.[13]

Mitigation Strategies:

  • Anhydrous Conditions: Perform the reaction under anhydrous conditions to minimize hydrolysis.

  • Controlled Addition of Reagents: Slow, controlled addition of the sulfur reagent to the α-aminonitrile can sometimes minimize side reactions.

  • Purification: Column chromatography is typically effective for separating the desired 5-aminothiazole from byproducts.[5]

Experimental Protocol: Synthesis of 5-Amino-2-mercaptothiazole [10]

  • Reaction Setup: In a suitable solvent (e.g., ethanol), dissolve the α-aminoacetonitrile (1.0 eq).

  • Reaction: Add carbon disulfide (1.1 eq) to the solution at room temperature. The reaction is often stirred for several hours to overnight.

  • Isolation: The product often precipitates from the reaction mixture. Collect the solid by filtration, wash with a cold solvent, and dry.

  • Purification: If necessary, the product can be recrystallized from a suitable solvent.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best thiazole synthesis method for my target molecule?

The choice of synthesis method depends on the desired substitution pattern of the thiazole ring:

  • Hantzsch Synthesis: Ideal for accessing a wide variety of substituted thiazoles, especially when starting with readily available α-haloketones and thioamides.

  • Gabriel Synthesis: Primarily used for the synthesis of 2,5-disubstituted thiazoles.

  • Cook-Heilbron Synthesis: The method of choice for preparing 5-aminothiazoles.[11]

Q2: What are the best general practices for purifying thiazole derivatives?

  • TLC Monitoring: Always monitor your reaction by TLC to determine the optimal reaction time and to get a preliminary idea of the number of components in your crude mixture.[14]

  • Extraction: A standard aqueous work-up is often the first step to remove inorganic salts and water-soluble impurities.

  • Column Chromatography: Silica gel column chromatography is the most common and effective method for purifying thiazoles. The choice of eluent is critical and should be determined by TLC analysis.[5]

  • Recrystallization: If your product is a solid, recrystallization is an excellent final purification step to obtain highly pure material.[6]

Q3: Are there any "green" or more environmentally friendly methods for thiazole synthesis?

Yes, there is a growing interest in developing greener synthetic routes. These often involve:

  • Water as a Solvent: Using water as a solvent where possible.

  • Catalytic Methods: Employing catalysts to reduce the need for stoichiometric reagents.

  • Microwave-Assisted Synthesis: This can significantly reduce reaction times and energy consumption.

  • Solvent-Free Reactions: Grinding the reactants together without a solvent is another green chemistry approach.[15]

Q4: What are some common safety precautions when working with reagents for thiazole synthesis?

  • α-Haloketones: These are often lachrymators and should be handled in a well-ventilated fume hood.

  • Phosphorus Pentasulfide (P₂S₅): This reagent is highly reactive with water, releasing toxic hydrogen sulfide gas. It should be handled in a dry environment and quenched carefully.

  • Thioamides and Thioureas: Many of these compounds have unpleasant odors and should be handled in a fume hood.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the azole series. Part I. A novel route to 5-aminothiazoles. Journal of the Chemical Society (Resumed), 1594-1598. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N-(Thiazol-2-yl)-2-tosylacetamide. BenchChem.
  • BenchChem. (2025).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 1,2,3-Thiadiazoles. BenchChem.
  • BenchChem. (2025).
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Cook–Heilbron thiazole synthesis. (2023, November 26). In Wikipedia. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Iswatun Hasanah, & Nurziana. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Jurnal Kimia Sains dan Aplikasi, 24(8), 258-267. [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Iswatun Hasanah, & Nurziana. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Jurnal Kimia Sains dan Aplikasi, 24(8), 258-267. [Link]

  • Asif, M. (2014). A review on diverse and unique biological activities of thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(8), 91-105.
  • ResearchGate. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. Retrieved from [Link]

  • G., S., & al, et. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(21), 6464. [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023). RSC Advances, 13(45), 31639-31660. [Link]

  • BenchChem. (2025).
  • Al-Suhaimi, K. S., & al, et. (2022). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. Molecules, 27(19), 6529. [Link]

  • ResearchGate. (n.d.). Robinson–Gabriel thiazole synthesis. Retrieved from [Link]

  • Bouzroura, S., & al, et. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(7), 1063. [Link]

  • ResearchGate. (n.d.). Cook-Heilbron thiazole synthesis. Retrieved from [Link]

  • Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (2016). Journal of Chemical and Pharmaceutical Sciences, 9(4).
  • Scott, et al. (2008). Pyridyl and thiazolyl bisamide CSF-1R inhibitors for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 18(17), 4794-4797.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • BenchChem. (2025).
  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. (2024). Catalysts, 14(11), 840. [Link]

  • Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the azole series. Part I. A novel route to 5-aminothiazoles. Journal of the Chemical Society (Resumed), 1594-1598. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 5-Pentyl-1,3-thiazole. BenchChem.
  • Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. (n.d.). [Link]

  • Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. (2022). Journal of Chemical Society of Pakistan, 44(2).
  • Sourcing High-Purity Thiazole Derivatives: A Guide for Buyers. (n.d.). [Link]

  • ResearchGate. (n.d.). Phosphorus pentasulfide and Lawesson reagent in synthesis of 1,3-thiazole-4-thiol derivatives. Retrieved from [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Bulletin of Environment, Pharmacology and Life Sciences, 13(2), 69-90.
  • Enantiomeric Separation of New Chiral Azole Compounds. (2021). Molecules, 26(1), 195. [Link]

  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2020). Molecules, 25(21), 5038. [Link]

  • Thin-layer chromatographic separation of methylene blue and related thiazine dyes. (1975).
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • New methods for the rapid synthesis of thiazoles. (2021). [Link]

Sources

Optimization

Technical Support Center: Optimizing the Hantzsch Thiazole Synthesis

Welcome to the technical support center for the Hantzsch Thiazole Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate this robust and versatil...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch Thiazole Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate this robust and versatile reaction. This guide is structured to address common challenges and fundamental questions, empowering you to optimize your experimental outcomes.

The Hantzsch synthesis, first reported in 1887, is a cornerstone reaction in heterocyclic chemistry, involving the condensation of an α-haloketone with a thioamide to form a thiazole ring.[1][2] This method is highly valued for its reliability, generally high yields, and the straightforward nature of the procedure, making it indispensable in the synthesis of pharmacologically significant molecules.[3][4][5]

Core Reaction Mechanism: A Step-by-Step Look

Understanding the mechanism is critical for effective troubleshooting. The reaction proceeds through three primary stages:

  • Nucleophilic Attack (Sₙ2): The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the electrophilic α-carbon of the haloketone, displacing the halide.[4]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon, forming a five-membered heterocyclic ring.[6]

  • Dehydration & Aromatization: The cyclic intermediate undergoes dehydration (loss of a water molecule) to yield the final, stable, aromatic thiazole ring. The formation of this aromatic system is a significant thermodynamic driving force for the reaction.[4][7]

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism Start α-Haloketone + Thioamide Intermediate1 S-Alkylation Intermediate (via Sₙ2) Start->Intermediate1 Nucleophilic Attack (Sulfur on α-Carbon) Intermediate2 Cyclic Hemiaminal Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization (Nitrogen on Carbonyl) Product Aromatic Thiazole Intermediate2->Product Dehydration (-H₂O)

Caption: The reaction pathway of the Hantzsch Thiazole Synthesis.

Experimental Protocols

This section provides a standard protocol for a typical Hantzsch synthesis and an example of a modern, green chemistry approach.

Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole

This protocol details the synthesis from 2-bromoacetophenone and thiourea, a common undergraduate and research-level example.[3]

Materials:

  • 2-bromoacetophenone (5.0 mmol, 1.0 g)

  • Thiourea (7.5 mmol, 0.57 g)

  • Methanol (5 mL)

  • 5% w/v aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Standard laboratory glassware, stir plate, heating mantle/sand bath, Buchner funnel, and filtration flask.

Step-by-Step Methodology:

  • Reaction Setup: In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add 5 mL of methanol and a magnetic stir bar.

  • Heating: Gently heat the mixture with stirring. A hot plate set to approximately 100°C or a sand bath at 70-80°C is suitable. Stir for 30-60 minutes.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling: Once the reaction is complete (as indicated by TLC), remove the vessel from the heat and allow it to cool to room temperature.

  • Precipitation & Neutralization: Pour the cooled reaction mixture into a beaker containing 20 mL of 5% aqueous Na₂CO₃ solution. Swirl to mix. This step neutralizes the hydrobromic acid (HBr) byproduct, which protonates the product, forming a soluble salt.[7] The neutral thiazole is often poorly soluble in water and will precipitate as a solid.[3]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing & Drying: Wash the filter cake with a small amount of cold water to remove any inorganic salts. Allow the solid to air-dry or dry in a vacuum oven.

  • Characterization: Determine the mass, percent yield, and melting point. Confirm the structure using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR).

Protocol 2: Ultrasound-Assisted, Three-Component Synthesis

This protocol showcases a modern, environmentally benign approach for creating more complex thiazoles.[4]

Materials:

  • 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

  • Thiourea (1 mmol)

  • Substituted Benzaldehyde (1 mmol)

  • Silica-supported tungstosilisic acid (SiW/SiO₂) catalyst (15 mol%)

  • Ethanol/Water (1:1 v/v, 5 mL)

  • Ultrasonic bath

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine the α-haloketone (1 mmol), thiourea (1 mmol), the desired benzaldehyde (1 mmol), and the SiW/SiO₂ catalyst.

  • Solvent & Irradiation: Add 5 mL of the 1:1 ethanol/water mixture. Place the vessel in an ultrasonic bath and irradiate at room temperature for 1.5 to 2 hours.

  • Isolation: After the reaction is complete, filter the resulting solid and wash it with ethanol.

  • Catalyst Removal: To separate the product from the reusable catalyst, dissolve the solid in acetone. The catalyst is insoluble and can be removed by a second filtration.[4][8]

  • Final Product: Evaporate the acetone from the filtrate under reduced pressure to obtain the final product.

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format.

Troubleshooting_Workflow Troubleshooting Workflow Start Low or No Product Yield? Check_TLC Analyze Reaction by TLC Start->Check_TLC SM_Present Starting Materials Still Present? Check_TLC->SM_Present Streaks_Spots Streaks or Multiple Undefined Spots? Check_TLC->Streaks_Spots Product_Spot Product Spot Present? Check_TLC->Product_Spot SM_Present->Product_Spot No Action_Time_Temp Increase Reaction Time or Temperature Gently SM_Present->Action_Time_Temp Yes Action_Reagents Check Reagent Purity (especially α-haloketone) Streaks_Spots->Action_Reagents Yes Action_Solvent Consider Different Solvent (e.g., Ethanol, Reflux) Streaks_Spots->Action_Solvent If Reagents are Pure Action_Workup Optimize Work-up: - Check pH of base wash - Extract with organic solvent Product_Spot->Action_Workup Yes, but low isolated yield Success Problem Solved Action_Time_Temp->Success Action_Reagents->Success Action_Solvent->Success Action_Workup->Success

Caption: A logical workflow for troubleshooting low-yield Hantzsch syntheses.

Troubleshooting: Low Yield or Reaction Failure

Q1: I've run the reaction, but after the workup, I have little to no solid product. What went wrong?

A1: This is a common issue that can stem from several factors. Here’s a systematic approach to diagnose the problem:[9]

  • Incomplete Reaction: The reaction may not have gone to completion. Always monitor the reaction's progress using TLC. If you still see significant amounts of starting material, consider extending the reaction time or moderately increasing the temperature (e.g., from room temperature to 40-60 °C).[9]

  • Product Solubility: Your thiazole derivative might be more soluble in the workup solution than anticipated. The initial product is often an acid salt (e.g., HBr salt), which is soluble in polar solvents like methanol and water.[7] When adding the aqueous base (like Na₂CO₃), ensure the solution is sufficiently basic (pH > 8) to fully neutralize the salt and precipitate the free base form of the thiazole. If precipitation is weak, your product may require extraction with an organic solvent like ethyl acetate or dichloromethane.

  • Reagent Quality: The α-haloketone is a key reactant and can degrade over time, especially if exposed to moisture or light. Ensure you are using a pure, fresh sample. Thioamides can also be unstable under certain conditions.[2]

Q2: My reaction mixture turned dark, and the final product is an impure, tar-like substance. How can I prevent this?

A2: Dark coloration and tar formation often indicate decomposition or side reactions, usually caused by overly harsh conditions.

  • Temperature Control: Excessive heat is a primary culprit. While many Hantzsch syntheses require heating, refluxing for extended periods at high temperatures can degrade either the starting materials or the product. Try running the reaction at a lower temperature for a longer duration.[9]

  • Acid/Base Sensitivity: Some substrates are sensitive to the acidic (HX) byproduct generated during the reaction. While the final basic workup neutralizes this, prolonged exposure during heating can be detrimental. In such cases, adding a non-nucleophilic base like pyridine or diisopropylethylamine (DIPEA) to the reaction mixture can scavenge the acid as it forms. However, be aware that acidic conditions can sometimes be beneficial or even necessary, though they might alter the regioselectivity.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the Hantzsch synthesis?

A1: There is no single "best" solvent, as the optimal choice depends on the specific substrates. However, polar protic solvents are most common.

  • Alcohols (Methanol, Ethanol): These are the most frequently used solvents. They effectively dissolve the starting materials and are suitable for heating to reflux.[3][9]

  • Ethanol/Water Mixtures: In some cases, particularly for multicomponent reactions, an ethanol/water mixture can enhance yields and facilitate greener reaction conditions.[12]

  • Solvent-Free: For certain substrates, solvent-free reactions, either by grinding reagents at room temperature or gentle heating, can be extremely efficient, fast, and environmentally friendly.[13][14]

Q2: Is a catalyst always required for this reaction?

A2: No, the classical Hantzsch synthesis between an α-haloketone and a thioamide is often performed without any catalyst.[13][15] However, catalysts are employed in modern variations to improve efficiency, shorten reaction times, or enable more complex multicomponent reactions. For instance, silica-supported tungstosilisic acid has proven effective in one-pot, three-component syntheses.[8][16]

Q3: Can I use α-chloroketones instead of α-bromoketones?

A3: Yes, α-chloroketones can be used. However, the C-Br bond is weaker than the C-Cl bond, making α-bromoketones more reactive in the initial Sₙ2 step. Consequently, reactions with α-chloroketones may require longer reaction times or higher temperatures to achieve comparable yields.

Q4: How does microwave irradiation affect the Hantzsch synthesis?

A4: Microwave irradiation is an effective technique for significantly accelerating the Hantzsch synthesis. It allows for rapid, uniform heating of the reaction mixture, often leading to:

  • Drastically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[17]

  • Improved Yields: The rapid heating can minimize the formation of side products that may occur during prolonged heating.[17]

  • Greener Conditions: Often used with greener solvents or even solvent-free conditions.[16]

Data Summary: Reaction Condition Optimization

The following table summarizes common variables and their impact on the Hantzsch synthesis, providing a quick reference for optimization.

ParameterCommon ChoicesTypical Outcome & Expert Notes
Solvent Ethanol, MethanolExcellent general-purpose solvents, suitable for reflux.[3][9]
Ethanol/WaterOften used in greener, multicomponent protocols.[12]
None (Solvent-Free)Rapid and efficient for specific substrates; environmentally friendly.[13]
Temperature Room TemperatureSufficient for highly reactive substrates.
40-80 °C (Gentle Heat)A good starting point for most reactions to balance rate and stability.[3][9]
RefluxNecessary for less reactive starting materials (e.g., α-chloroketones).
Microwave IrradiationDramatically reduces reaction time and can improve yields.[17]
Catalyst NoneStandard for the classic two-component synthesis.[13]
Solid Acids (e.g., SiW/SiO₂)Useful for promoting one-pot, multicomponent reactions.[8]
Work-up Precipitation in BaseMost common method; effective for products with low water solubility.[3]
Liquid-Liquid ExtractionNecessary if the product is soluble or does not fully precipitate.
References
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Bouherrou, S., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(9), 1439. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Bouherrou, S., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(9), 1439. Available at: [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]

  • Chem Help ASAP. (2019, January 19). synthesis of thiazoles. YouTube. Retrieved from [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2021). International Journal of Pharmaceutical and Biological Archives, 12(2), 24-33. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 113-128. Available at: [Link]

  • A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. (2021). Journal of Applied Chemistry, 10(4), 45-56. Available at: [Link]

  • ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Retrieved from [Link]

  • Mehmood, N. (n.d.). Hantzsch Thiazole Synthesis 2010. Scribd. Retrieved from [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2020). Bio-medica & Pharmaco-logia Explorer, 1(1), 1-10. Available at: [Link]

  • Nayyar, A., et al. (2014). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 19(8), 11474-11486. Available at: [Link]

  • Parikh, A., Parikh, H., & Parikh, K. (2012). Hantzsch Thiazole, Pyridine and 1,2,4-Triazine Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press.
  • Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. (2024). RSC Advances, 14(31), 22538-22546. Available at: [Link]

  • Dawane, B. S., et al. (2010). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. E-Journal of Chemistry, 7(1), 243-247. Available at: [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]

Sources

Troubleshooting

stability issues of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate in solution

Here is a technical support center for Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate. Technical Support Center: Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate Welcome to the technical resource center for Ethyl 4...

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support center for Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate.

Technical Support Center: Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate

Welcome to the technical resource center for Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability of this compound in solution. As a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, ensuring its integrity during experimental use is paramount for reproducible and reliable results.[1] This center provides answers to frequently asked questions, troubleshooting guides for common experimental issues, and validated protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular features of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate that influence its stability?

This compound's stability is primarily influenced by three key structural motifs:

  • The Ethyl Ester Group: The ester is susceptible to nucleophilic attack, particularly hydrolysis, which converts the compound to its corresponding carboxylic acid. This reaction is thermodynamically favorable and can be catalyzed by acidic or basic conditions.[2]

  • The 4-Nitrophenyl Group: Nitroaromatic compounds are known to be sensitive to light (UV and visible).[3][4] The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation but can facilitate photochemical reactions.[4][5][6]

  • The Thiazole Ring: While the thiazole ring itself is a stable aromatic heterocycle, its reactivity can be influenced by its substituents.[7][8] The presence of the electron-withdrawing nitro group on the phenyl ring can affect the overall electron distribution of the molecule.[7]

Q2: What are the common signs of compound degradation in my solution?

Degradation can manifest in several ways:

  • Visual Changes: A noticeable change in the color of the solution or the formation of a precipitate. The hydrolyzed carboxylic acid product may have different solubility properties than the parent ester.

  • Analytical Discrepancies: The appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) and a corresponding decrease in the area of the parent compound's peak.

  • Inconsistent Biological Data: A gradual or sudden loss of efficacy or potency in biological assays, leading to poor reproducibility.

Q3: What are the recommended solvents for preparing stock solutions?

For initial solubilization, common anhydrous organic solvents are recommended. However, long-term stability in these solvents must be verified.

  • Recommended Starting Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Ethanol.

  • Aqueous Buffers: Use in aqueous solutions should be approached with caution. It is strongly advised to prepare fresh dilutions from a concentrated organic stock solution immediately before use. Avoid buffers with high or low pH.

Q4: How should I store stock solutions of this compound?

Based on its structural features and supplier recommendations, the following storage conditions are advised:

  • Temperature: Store solutions at low temperatures, such as 0-8°C for short-term storage (days) and -20°C or -80°C for long-term storage (weeks to months).[1]

  • Light: Protect solutions from light by using amber vials or by wrapping vials in aluminum foil. This mitigates the risk of photodegradation.[3][5]

  • Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent potential oxidation, although hydrolysis and photolysis are the more immediate concerns.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: My experimental results are inconsistent, showing a loss of compound activity over time.
  • Probable Cause: The compound is likely degrading in your aqueous assay buffer. The rate of ester hydrolysis is often significant in aqueous media, especially at non-neutral pH or elevated temperatures.[2][9]

  • Troubleshooting Steps:

    • Prepare Fresh: Always dilute the compound from a frozen, concentrated stock into your final assay buffer immediately before starting the experiment. Do not store the compound in dilute aqueous solutions.

    • Conduct a Stability Study: Perform a time-course experiment to assess the compound's stability directly in your assay buffer. Use HPLC or LC-MS to quantify the amount of parent compound remaining at different time points (e.g., 0, 1, 2, 4, 8, 24 hours) under your exact assay conditions (temperature, pH).

    • Check Buffer pH: Ensure your buffer pH is as close to neutral (pH 7.0-7.4) as possible, as both acidic and basic conditions can accelerate ester hydrolysis.[10][11]

Issue 2: I see a new, more polar peak appearing in my HPLC/LC-MS analysis.
  • Probable Cause: This is a classic sign of ester hydrolysis. The resulting carboxylic acid is more polar than the parent ethyl ester, causing it to elute earlier on a reverse-phase HPLC column.

  • Troubleshooting Workflow: The following workflow can help identify the cause and solution.

G start New Peak Observed in HPLC/LC-MS check_hydrolysis Hypothesis: Ester Hydrolysis start->check_hydrolysis check_photo Hypothesis: Photodegradation start->check_photo run_hplc Protocol 1: Run Stability Study (pH 5, 7, 9) check_hydrolysis->run_hplc run_photo Incubate solution in light vs. dark and analyze by HPLC check_photo->run_photo analyze_hplc Analyze Results run_hplc->analyze_hplc analyze_photo Analyze Results run_photo->analyze_photo result_hydrolysis Degradation is pH-dependent? analyze_hplc->result_hydrolysis result_photo Degradation is light-dependent? analyze_photo->result_photo result_hydrolysis->result_photo No conclusion_hydrolysis Primary issue is hydrolysis. Solution: Use neutral pH, prepare fresh. result_hydrolysis->conclusion_hydrolysis Yes result_photo->conclusion_hydrolysis No conclusion_photo Primary issue is photolysis. Solution: Protect from light. result_photo->conclusion_photo Yes conclusion_both Both hydrolysis and photolysis occur. Solution: Use neutral pH AND protect from light. result_photo->conclusion_both Yes, from pH test

Caption: Troubleshooting workflow for identifying degradation pathways.

Issue 3: My stock solution in DMSO has turned a darker yellow/brown.
  • Probable Cause: While DMSO is a common solvent, it is not perfectly inert. Long-term storage, especially at room temperature and exposed to light, can lead to complex degradation pathways. The color change may indicate the formation of degradation products from the nitroaromatic moiety.[5]

  • Solution:

    • Discard the Solution: Do not use a discolored solution, as the concentration and purity are unknown.

    • Optimize Storage: Prepare smaller aliquots of your stock solution to minimize freeze-thaw cycles. Ensure storage at -20°C or -80°C and strict protection from light.

    • Consider Alternative Solvents: For very long-term storage, consider creating stocks in anhydrous acetonitrile or ethanol, if solubility permits, as they can be less reactive than DMSO. Always perform a stability check in the chosen solvent.

Experimental Protocols & Data

Potential Degradation Pathways

The two primary degradation pathways are ester hydrolysis and photolysis of the nitroaromatic group.

G cluster_0 Primary Compound cluster_1 Degradation Products Parent Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate Hydrolysis_Product 4-(4-Nitrophenyl)-1,3-thiazole-2-carboxylic acid Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ (Hydrolysis) Photo_Product Photolytic Products (e.g., nitrophenols, etc.) Parent->Photo_Product hν (Light) (Photolysis)

Caption: Potential degradation pathways for the target compound.

Protocol 1: Preliminary Stability Assessment in Solution

This protocol uses HPLC to quantify the percentage of the parent compound remaining over time under specific conditions.

Objective: To determine the stability of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate in a chosen solvent or buffer.

Materials:

  • Concentrated stock solution of the compound (e.g., 10 mM in DMSO).

  • Test solvent/buffer (e.g., PBS pH 7.4, Acetonitrile, Assay Buffer).

  • HPLC system with a C18 column and UV detector.

  • Autosampler vials.

Methodology:

  • Preparation: Dilute the concentrated stock solution to a final concentration of 50 µM in the pre-warmed (if applicable) test solvent/buffer. Prepare enough volume for all time points.

  • Time Zero (T=0) Sample: Immediately after preparation, transfer an aliquot to an HPLC vial and inject it into the HPLC system. This is your 100% reference point.

  • Incubation: Incubate the remaining solution under the desired test conditions (e.g., 37°C, room temperature, protected from light).

  • Time-Point Sampling: At specified intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, transfer to HPLC vials, and inject.

  • Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percentage of compound remaining relative to the T=0 sample.

    • Formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100.

Data Logging:

Time Point (Hours)Peak Area (arbitrary units)% RemainingObservations (e.g., color change)
0Record T=0 Area100%Clear, light yellow
1Record T=1 AreaCalculateNo change
2Record T=2 AreaCalculateNo change
4Record T=4 AreaCalculateNo change
8Record T=8 AreaCalculateSlight darkening
24Record T=24 AreaCalculateDarker yellow

Interpretation: A loss of >10% of the parent compound over the experimental duration typically indicates significant instability, warranting a change in experimental protocol (e.g., preparing solutions more frequently).

References

  • ResearchGate. (2016). pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity. [Link]

  • PubMed. (n.d.). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. [Link]

  • ACS Publications. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. [Link]

  • Google Patents. (n.d.). AU2009243401A1 - Thiazol-4-carboxylic acid esters and thioesters as plant protection agents.
  • NIH National Library of Medicine. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. [Link]

  • PubMed. (n.d.). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. [Link]

  • Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • ResearchGate. (n.d.). Thiazoles and their Benzo Derivatives. [Link]

  • Royal Society of Chemistry. (n.d.). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. [Link]

  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • ResearchGate. (2011). Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate. [Link]

  • Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). An Overview of Thiazole Derivatives and its Biological Activities. [Link]

  • Wikipedia. (n.d.). Thiazole. [Link]

  • ResearchGate. (n.d.). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. [Link]

  • NIH National Library of Medicine. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

  • NIH National Library of Medicine. (2022). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. [Link]

  • Chem-Impex. (n.d.). 2-(4-Nitrophenyl)thiazole-4-carboxylic acid ethyl ester. [Link]

Sources

Optimization

how to increase the solubility of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate

Technical Support Center: Solubility Enhancement for Thiazole-Based Compounds Guide for: Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate and Structurally Similar Molecules Audience: Researchers, Scientists, and Drug D...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Solubility Enhancement for Thiazole-Based Compounds

Guide for: Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate and Structurally Similar Molecules

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction:

Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting and practical solutions for researchers encountering solubility challenges with Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate. The inherent aromaticity and functional groups of this molecule contribute to its limited aqueous solubility, a common hurdle in experimental biology and drug discovery. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to overcome these challenges, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate in my aqueous buffer. Why is it so poorly soluble?

A1: The solubility of a compound is dictated by its molecular structure. Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate possesses several features that contribute to its low aqueous solubility:

  • Aromatic Rings: The presence of both a phenyl and a thiazole ring system results in a rigid, planar structure. These rings are hydrophobic and tend to stack together in the solid state, an energetically favorable arrangement that is difficult for water molecules to disrupt.

  • Nitro Group: The nitro group (-NO2) is highly polar but is not readily ionizable, and its contribution to aqueous solubility is limited.

  • Ester Group: The ethyl carboxylate group (-COOCH2CH3) adds to the nonpolar character of the molecule.

  • Lack of Ionizable Groups: The molecule does not have strongly acidic or basic functional groups that can be readily protonated or deprotonated at physiological pH. This prevents the use of simple pH adjustments to form more soluble salts.

Q2: What is the first step I should take to try and dissolve my compound?

A2: The principle of "like dissolves like" is the best starting point. Given the compound's hydrophobic nature, your initial efforts should focus on using a small amount of a water-miscible organic solvent as a co-solvent .[1][2][3] Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of organic molecules.

Protocol for Initial Solubilization Attempt:

  • Weigh out the desired amount of your compound in a suitable vial.

  • Add a minimal volume of 100% DMSO (e.g., 10-50 µL) to create a concentrated stock solution.

  • Vortex or gently warm the mixture (do not exceed 40-50°C) until the compound is fully dissolved.

  • Serially dilute this stock solution into your aqueous buffer to achieve the final desired concentration. Pay close attention to any signs of precipitation as you dilute.

Q3: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. What should I do?

A3: This is a common issue and indicates that the final concentration of the co-solvent is insufficient to maintain solubility in the aqueous environment. You have several options, which are detailed in the Troubleshooting Guide below. The primary strategies involve increasing the co-solvent concentration in your final solution, or exploring alternative solubilization methods such as the use of surfactants or cyclodextrins.[4][5][6][7]

Troubleshooting Guide: Enhancing Solubility

This section provides a systematic approach to resolving solubility issues with Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate.

Issue 1: Precipitation Upon Dilution of Organic Stock Solution

Cause: The hydrophobic compound is driven out of solution as the polarity of the solvent system increases upon addition to the aqueous buffer.

Solutions:

Method 1: Co-Solvency

Co-solvents work by reducing the polarity of the aqueous solvent, thereby decreasing the interfacial tension between the solvent and the hydrophobic solute.[3][8][9]

  • Strategy A: Increase Co-solvent Concentration: Determine the maximum tolerable concentration of the organic solvent for your experimental system (e.g., cell culture, enzyme assay). Many cell-based assays can tolerate up to 0.5-1% DMSO. Prepare your dilutions accordingly, ensuring the final co-solvent concentration remains below this limit.

  • Strategy B: Test Alternative Co-solvents: If DMSO is not suitable or effective, other water-miscible organic solvents can be tested.[10]

    Co-SolventProperties and Considerations
    Dimethyl Sulfoxide (DMSO) Excellent solubilizing power, but can be toxic to some cells at higher concentrations.
    Ethanol Less toxic than DMSO, but may have biological effects.
    N,N-Dimethylformamide (DMF) Strong solvent, but higher toxicity than DMSO.
    Polyethylene Glycol (PEG 300/400) Low toxicity, often used in pharmaceutical formulations.[11]
    Propylene Glycol (PG) Low toxicity, commonly used in drug delivery.[2]

Workflow for Selecting a Solubilization Strategy:

G cluster_troubleshoot Solubilization Strategies start Start: Undissolved Compound stock Prepare concentrated stock in 100% DMSO start->stock dilute Dilute stock into aqueous buffer stock->dilute precipitate Precipitation Occurs? dilute->precipitate success Success: Compound is Soluble precipitate->success No troubleshoot Troubleshoot Solubility precipitate->troubleshoot Yes cosolvent Option 1: Co-solvency Increase % DMSO or test alternative co-solvents (Ethanol, PEG400) troubleshoot->cosolvent Simple & Quick surfactant Option 2: Surfactants Use Tween® 80 or Pluronic® F-68 troubleshoot->surfactant For higher concentrations cyclodextrin Option 3: Complexation Use HP-β-CD or SBE-β-CD troubleshoot->cyclodextrin To avoid organic solvents

Caption: Decision workflow for troubleshooting solubility.

Method 2: Surfactant-Mediated Solubilization

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[12][13] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively solubilizing them in the bulk aqueous phase.[4][14][15]

  • Recommended Surfactants: Non-ionic surfactants are generally preferred in biological experiments due to their lower toxicity.

    SurfactantTypeCommon Working ConcentrationKey Features
    Tween® 80 (Polysorbate 80) Non-ionic0.01% - 0.5% (v/v)Widely used, low toxicity.[8]
    Pluronic® F-68 Non-ionic block copolymer0.02% - 1% (w/v)Very low cell toxicity, often used in cell culture.[8]
    Cremophor® EL Non-ionic0.1% - 2% (v/v)Excellent solubilizer, but can have biological side effects.

Experimental Protocol for Surfactant Solubilization:

  • Prepare a stock solution of the surfactant (e.g., 10% Tween® 80 in water).

  • In a clean vial, add your compound.

  • Add a small amount of a co-solvent like DMSO or ethanol to first wet and dissolve the compound.

  • Add the aqueous buffer containing the desired final concentration of the surfactant.

  • Vortex and/or sonicate the mixture to facilitate micelle formation and encapsulation.

Method 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5][16] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic guest molecule from the aqueous environment and increasing its apparent solubility.[6][17]

  • Recommended Cyclodextrins: Modified cyclodextrins are generally preferred due to their higher aqueous solubility and lower toxicity compared to native β-cyclodextrin.

    CyclodextrinAbbreviationKey Features
    Hydroxypropyl-β-cyclodextrin HP-β-CDHigh aqueous solubility, commonly used in pharmaceutical formulations.[7]
    Sulfobutylether-β-cyclodextrin SBE-β-CDHigh aqueous solubility, excellent safety profile.

Experimental Protocol for Cyclodextrin Complexation:

  • Prepare an aqueous solution of the cyclodextrin (e.g., 10-20% w/v HP-β-CD).

  • Add the solid compound directly to the cyclodextrin solution.

  • Stir or shake the mixture at room temperature for several hours (or overnight) to allow for complex formation. Gentle heating may accelerate the process.

  • Filter the solution through a 0.22 µm filter to remove any undissolved material before use.

Mechanism of Solubilization Methods:

G cluster_cosolvency Co-solvency cluster_surfactant Surfactant Micelles cluster_cyclodextrin Cyclodextrin Complexation a Hydrophobic Compound Water Molecules c c a:f0->c dissolves in b Co-solvent (e.g., DMSO) Water Molecules b:f0->c d Hydrophobic Compound f Hydrophobic Core Hydrophilic Shell Micelle d:f0->f:core Encapsulated in e Hydrophilic Head Hydrophobic Tail Surfactant Monomer g Hydrophobic Compound h Hydrophilic Exterior Hydrophobic Interior Cyclodextrin g:f0->h:int Forms i Inclusion Complex h->i

Sources

Troubleshooting

Technical Support Center: Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate Synthesis

Welcome to the technical support center for resolving challenges in the synthesis of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professional...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving challenges in the synthesis of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who may encounter impurities and other experimental hurdles. Our focus is on providing practical, mechanistically-grounded solutions to ensure the integrity and purity of your final compound. Thiazole derivatives are crucial scaffolds in medicinal chemistry, and achieving high purity is paramount for reliable downstream applications.[1][2]

Introduction: The Hantzsch Thiazole Synthesis

The preparation of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate typically proceeds via the Hantzsch thiazole synthesis.[3] This reliable and long-established method involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[4] In this specific synthesis, the key reactants are Ethyl 2-chloro-3-oxo-3-(4-nitrophenyl)propanoate and Ethyl thiooxamate .

The reaction's success hinges on a sequence of steps: an initial S-alkylation of the thioamide by the α-halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic thiazole ring.[5] While robust, deviations in reaction conditions or reactant quality can lead to a variety of impurities that complicate purification and compromise yield.

Hantzsch_Synthesis reactant1 Ethyl 2-chloro-3-oxo-3-(4-nitrophenyl)propanoate intermediate1 S-Alkylation Intermediate (Thioimino ester) reactant1->intermediate1 SN2 Attack (Sulfur nucleophile) reactant2 Ethyl thiooxamate reactant2->intermediate1 intermediate2 Cyclized Hemiaminal Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate intermediate2->product - H2O (Dehydration & Aromatization)

Caption: General mechanism of the Hantzsch synthesis for the target molecule.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis and purification in a question-and-answer format.

Q1: My final product has a low yield and the reaction mixture shows multiple spots on the TLC plate. How can I identify the impurities?

Answer: A low yield accompanied by a complex TLC profile points to either an incomplete reaction or the formation of significant side products. The most common impurities are unreacted starting materials and products from side reactions.

Probable Causes & Identification:

  • Unreacted Starting Materials: The most likely culprits. Ethyl 2-chloro-3-oxo-3-(4-nitrophenyl)propanoate is highly reactive and can degrade, while ethyl thiooxamate can be hydrolytically unstable.

    • TLC Analysis: Co-spot your crude reaction mixture with authentic samples of both starting materials. This will definitively identify which, if any, remain.

    • ¹H NMR Analysis: Look for characteristic peaks of the starting materials in the crude product's spectrum.

  • Hydrolysis of Ester Groups: If the workup or reaction conditions are too acidic or basic, either the ester on the thiazole ring or the starting ketoester can hydrolyze to the corresponding carboxylic acid.

    • TLC Analysis: Carboxylic acids will typically have a much lower Rf value and may streak on silica gel.

    • Extraction: An acidic impurity can often be removed by washing the organic layer with a mild base like saturated sodium bicarbonate solution.

  • Self-Condensation of the α-Haloketone: Ethyl 2-chloro-3-oxo-3-(4-nitrophenyl)propanoate can potentially react with itself, leading to complex, high-molecular-weight byproducts.

Recommended Solutions:

  • Optimize Reaction Time & Temperature: Monitor the reaction progress closely by TLC. If starting materials persist, consider extending the reaction time or slightly increasing the temperature. Hantzsch syntheses are often heated to ensure completion.[6]

  • Ensure Reagent Quality: Use freshly prepared or purified starting materials. The α-haloketoester is particularly susceptible to degradation and should be used promptly after preparation or purchase.

  • Stoichiometry: A slight excess (1.1-1.2 equivalents) of the thioamide is sometimes used to ensure the complete consumption of the more valuable α-haloketone.[6]

ImpurityPotential CauseTLC Identification (vs. Product)Key ¹H NMR Signals (Illustrative)
Ethyl 2-chloro-3-oxo-3-(4-nitrophenyl)propanoateIncomplete reactionDifferent Rf, UV activeSinglet for α-proton, distinct aromatic signals for nitrophenyl
Ethyl thiooxamateIncomplete reaction, incorrect stoichiometryDifferent Rf, may require stainSignals for ethyl group, broad NH₂ peaks
4-Nitrophenyl-thiazole-2-carboxylic acidHydrolysis during workup (e.g., strong acid/base)Lower Rf, potential streakingAbsence of ethyl ester signals (quartet/triplet), broad -COOH peak
Dimerization/Polymerization ProductsHigh temperature, prolonged reaction timeBaseline spots or multiple spotsComplex, broad signals in the aromatic and aliphatic regions
Q2: My isolated product is a dark yellow or brown solid, not the expected pale yellow. What causes this discoloration and how can I fix it?

Answer: Discoloration is a common issue, often arising from trace amounts of highly colored impurities or degradation products. The nitro group itself imparts color, but dark shades suggest impurities.

Probable Causes:

  • Azo/Azoxy Impurities: Under certain reductive or basic conditions, nitroaromatic compounds can form colored dimeric impurities.

  • Decomposition: Thiazole rings are generally stable, but prolonged heating in the presence of acid or base can lead to degradation.[7] Thioamides themselves can also decompose to release sulfur, which can contribute to color.[8]

  • Residual Catalysts or Reagents: If a catalyst was used, its remnants could be the source.

Recommended Solutions:

  • Recrystallization with Activated Charcoal: This is the most effective method. Dissolve the crude product in a suitable hot solvent (e.g., Ethanol, Ethyl Acetate/Hexane mixture). Add a small amount (1-2% w/w) of activated charcoal and boil for 5-10 minutes. Filter the hot solution through a pad of celite to remove the charcoal, and then allow the filtrate to cool slowly to form pure crystals.

  • Column Chromatography: If recrystallization is ineffective, flash column chromatography is the next step. A gradient elution from hexane to ethyl acetate is typically effective for separating the less polar product from more polar, colored impurities.

Troubleshooting_Workflow start Analyze Crude Product (TLC, ¹H NMR) problem_purity Problem: Low Purity (Multiple Spots on TLC) start->problem_purity problem_color Problem: Product Discolored start->problem_color problem_yield Problem: Low Yield start->problem_yield solution_cosput Co-spot with Starting Materials problem_purity->solution_cosput Identify Impurities solution_recrystallize Recrystallize from suitable solvent problem_purity->solution_recrystallize If one major impurity problem_color->solution_recrystallize solution_optimize Optimize Reaction Conditions (Time, Temp, Stoichiometry) problem_yield->solution_optimize solution_reagents Verify Reagent Purity problem_yield->solution_reagents solution_chromatography Purify via Column Chromatography solution_cosput->solution_chromatography If impurities are distinct solution_charcoal Treat with Activated Charcoal solution_recrystallize->solution_charcoal If color persists solution_charcoal->solution_chromatography If still impure

Caption: A decision workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q: What are the critical quality attributes for the starting materials? A: The purity of your starting materials is the single most important factor for a clean reaction.

  • Ethyl 2-chloro-3-oxo-3-(4-nitrophenyl)propanoate: This compound can be unstable. It should be used as fresh as possible. Purity should be >95% by NMR or HPLC. Impurities from its own synthesis (e.g., starting from 4-nitroacetophenone) can carry through.

  • Ethyl thiooxamate: Should be a clean, crystalline solid. Thioamides are susceptible to oxidation and hydrolysis.[8] Store in a cool, dry, dark place.

Q: What is the best solvent for this reaction? A: Ethanol is the most commonly cited solvent for Hantzsch thiazole synthesis because it readily dissolves both reactants and facilitates the reaction upon heating.[6][9] Acetonitrile can also be an effective alternative.

Q: How should I perform the final workup? A: After the reaction is complete (as judged by TLC), the mixture is typically cooled. Often, the thiazole product is poorly soluble in the reaction solvent upon cooling and may precipitate.[4] If not, the solvent can be removed under reduced pressure. The residue is then often partitioned between an organic solvent (like ethyl acetate) and water. Some protocols recommend a neutralization or mild basification step (e.g., with 5% Na₂CO₃ or NaHCO₃ solution) to remove any acidic byproducts like HCl generated during the reaction.[4] Avoid strong bases, which could promote ester hydrolysis.

Analytical & Purification Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Plate: Use silica gel 60 F₂₅₄ plates.

  • Solvent System (Eluent): A mixture of Ethyl Acetate and Hexane is a good starting point. Begin with a 30:70 (v/v) ratio and adjust as needed to achieve an Rf value for the product between 0.3 and 0.5.

  • Sample Preparation: Dissolve a small amount of your crude mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane). Prepare separate dilute solutions of your starting materials.

  • Spotting: Using a capillary tube, spot the crude mixture and the starting materials on the baseline of the TLC plate. For definitive identification, co-spot the crude mixture on top of the starting material spots.

  • Development: Place the plate in a chamber saturated with the eluent and allow the solvent front to rise to about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp at 254 nm. The nitrophenyl group makes the product and related species highly UV-active.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or a binary mixture like Ethyl Acetate/Hexane are excellent candidates.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (if needed): If the solution is highly colored, add a small scoop of activated charcoal and keep the solution at a gentle boil for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper (or through a celite plug if charcoal was used) into a clean, warm flask. This removes insoluble impurities and charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of cold solvent and allow them to air dry or dry in a vacuum oven.

References

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. IJPBS. [Link]

  • Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help ASAP. [Link]

  • Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres. PMC - PubMed Central. [Link]

  • Thiazole Formation - Thioamides. ChemTube3D. [Link]

  • synthesis of thiazoles. YouTube. [Link]

  • Thiazoles in Peptides and Peptidomimetics. UQ eSpace - The University of Queensland. [Link]

  • Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Publishing. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. SpringerLink. [Link]

  • Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PMC - NIH. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. NIH. [Link]

  • ethyl 2-(3-chloro-4-nitrophenyl)propanoate. ChemSynthesis. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Fundamental and Applied Sciences. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC - NIH. [Link]

  • Recent Development in the Synthesis of Thiazoles. Bentham Science. [Link]

  • Synthesis, characterization and crystal structure of 2-(4-hydroxyphenyl)ethyl and 2-(4-nitrophenyl)ethyl Substituted Benzimidazole Bromide Salts: Their inhibitory properties against carbonic anhydrase and acetylcholinesterase. ResearchGate. [Link]

  • Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. PMC. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • Short synthesis of ethyl 3-(3-aminophenyl)propanoate. PubMed. [Link]

  • Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl] thiazole-4-carboxylate. Scholarworks@UNIST. [Link]

  • Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. PMC - NIH. [Link]

  • Ethyl 3-(4-nitrophenyl)propanoate. PubChem - NIH. [Link]

  • Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. ResearchGate. [Link]

  • ethyl 4-methyl-3'-(4-nitrophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[3][6][10]thiadiazole]-5'-carboxylate. MolPort. [Link]

  • The crystal structure of ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate, C14H11N3O4S. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Interpreting Complex NMR Spectra of Thiazole Derivatives

Welcome to the technical support center for the analysis of thiazole derivatives by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, medicinal chemists, and drug development professi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of thiazole derivatives by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the structural elucidation of this important heterocyclic scaffold. Here, we address common questions and complex troubleshooting scenarios with a focus on the underlying scientific principles and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shifts for an unsubstituted thiazole ring?

The chemical environment of the thiazole ring is distinct due to the presence of two different heteroatoms, nitrogen and sulfur. This leads to a predictable, yet sensitive, pattern of chemical shifts. The significant π-electron delocalization in the ring results in a notable diamagnetic ring current, rendering it aromatic.[1]

  • ¹H NMR: The protons on the thiazole ring typically resonate in the aromatic region. The proton at the C2 position (H2) is the most deshielded due to its proximity to both the electronegative nitrogen and the sulfur atom. The H5 proton is generally more deshielded than the H4 proton.

  • ¹³C NMR: The C2 carbon is the most downfield signal, again owing to its position between two heteroatoms. The C4 and C5 carbons appear further upfield.

The following table summarizes typical chemical shift ranges for unsubstituted thiazole in CDCl₃. Note that these values can be significantly influenced by the solvent and the nature of any substituents.

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C2-H8.70 - 8.80152.0 - 154.0
C4-H7.85 - 7.95143.0 - 144.0
C5-H7.25 - 7.35115.0 - 116.0

Data compiled from various sources, including SpectraBase.[2][3]

Q2: What are the expected proton-proton (¹H-¹H) coupling constants in a thiazole ring?

The coupling constants (J-values) are crucial for confirming proton connectivity. In a thiazole ring, you will primarily observe three-bond (³J) and four-bond (⁴J) couplings.

Caption: Typical ¹H-¹H coupling constants (J) in the thiazole ring.

  • ³J(H4,H5): This is the largest and most commonly observed coupling, typically in the range of 3.0-3.6 Hz.[4]

  • ⁴J(H2,H5): A smaller, long-range coupling is often observed between H2 and H5, with a value around 2.0-2.2 Hz.[4]

  • ⁵J(H2,H4): This five-bond coupling is the smallest and sometimes not resolved, typically around 0.9-1.0 Hz.[4]

The presence and magnitude of these couplings are invaluable for assigning the H2, H4, and H5 protons unambiguously.

Troubleshooting Guides

Scenario 1: Signal Overlap and Ambiguous Assignment

Problem: "My ¹H NMR spectrum is crowded, and the signals for my thiazole protons overlap with other aromatic signals from substituents. How can I confidently assign the thiazole carbons and their attached protons?"

Causality: Signal overlap is common in complex molecules containing multiple aromatic systems. Standard 1D NMR spectra may not provide sufficient resolution to distinguish between protons with similar chemical environments.

Solution Workflow: Employ two-dimensional (2D) NMR techniques, specifically Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).

Caption: Workflow for resolving signal overlap using 2D NMR.

Step-by-Step Protocol: HSQC/HMBC Analysis

  • Acquire a Standard ¹H Spectrum: Obtain a high-quality 1D proton spectrum as a reference.

  • Acquire an HSQC Spectrum: This experiment correlates each proton signal with the carbon signal to which it is directly attached (a one-bond correlation).

    • Application: Run an HSQC experiment. You will see a cross-peak for each C-H bond. For a substituted thiazole, you can now definitively link, for example, the proton at δ 7.9 ppm to the carbon at δ 143.5 ppm. This is especially powerful if you can predict the carbon shifts more reliably than the proton shifts.

  • Acquire an HMBC Spectrum: This is the key experiment for determining the molecular skeleton. It reveals correlations between protons and carbons that are typically two or three bonds apart.[5]

    • Application: An HMBC spectrum will show a cross-peak between H4 and C2, H4 and C5, H5 and C2, and H5 and C4. It will also show correlations from the thiazole protons to the carbons of adjacent substituents. For example, the H4 proton should show a correlation to the ipso-carbon of a substituent at the 4-position, confirming its placement.

  • Synthesize the Data: Use the connectivity information from the HMBC to piece the fragments together. The HSQC provides the starting C-H pairs, and the HMBC provides the links between these pairs, allowing you to walk through the carbon framework of your molecule and confirm the substitution pattern.

Scenario 2: Distinguishing Between Regioisomers

Problem: "I performed a reaction to synthesize a 2,4-disubstituted thiazole, but I'm concerned I may have formed the 2,5-disubstituted regioisomer. How can NMR help me confirm the correct structure?"

Causality: Many synthetic routes for thiazoles can potentially yield multiple regioisomers. Differentiating these isomers is critical as they can have vastly different biological and chemical properties. Relying on ¹H chemical shifts alone can be misleading, as substituent effects can be complex.

Solution Workflow: The Nuclear Overhauser Effect (NOE) is the definitive tool for this challenge. An NOE is the transfer of nuclear spin polarization through space, meaning an enhancement of one proton's signal is observed when a nearby proton is irradiated. This effect is distance-dependent (typically < 5 Å) and independent of through-bond connectivity.[6]

Step-by-Step Protocol: 1D NOE Difference or 2D NOESY

  • Identify Target Protons: Identify protons on each substituent that are close in space to the single remaining thiazole proton (H5 in the 2,4-isomer or H4 in the 2,5-isomer). Let's call the substituents R² and R⁴.

  • Perform a 1D NOE Difference Experiment (Recommended for simpler molecules):

    • Step 2a: Acquire a normal ¹H spectrum.

    • Step 2b: Selectively irradiate the frequency corresponding to the thiazole proton (e.g., H5 in the suspected 2,4-isomer).

    • Step 2c: Acquire a second spectrum while irradiating.

    • Step 2d: Subtract the first spectrum from the second. The resulting "difference spectrum" will only show signals for protons that are spatially close to the irradiated proton.

  • Interpret the Results:

    • If you have the 2,4-isomer: Irradiating H5 should produce an NOE enhancement for protons on the substituent at the 4-position (R⁴) and potentially the substituent at the 2-position (R²), depending on conformational flexibility. Crucially, you will see a strong NOE to the R⁴ protons.

    • If you have the 2,5-isomer: Irradiating H4 should produce a strong NOE enhancement for protons on the substituent at the 5-position (R⁵) and potentially R².

  • Alternative - 2D NOESY (Recommended for complex molecules): A 2D NOESY experiment shows all NOEs in a single spectrum as cross-peaks.[6] A cross-peak between the thiazole proton and protons on a specific substituent confirms their spatial proximity, allowing for the same logical deduction as the 1D experiment but for all protons simultaneously.[7]

Scenario 3: Unexpected Chemical Shifts due to Anisotropy

Problem: "A proton on a substituent near my thiazole ring is shifted significantly upfield (or downfield) from its expected value. What could be causing this?"

Causality: This is likely due to the magnetic anisotropy of the thiazole ring.[8][9] The π-electron system of the ring generates its own small magnetic field in the presence of the main spectrometer field. This induced field is not uniform in space. Protons located above or below the face of the aromatic ring will be shielded (shifted upfield), while protons located in the plane of the ring will be deshielded (shifted downfield).[10][11]

Caption: Anisotropic effect of the thiazole ring on nearby protons.

Troubleshooting and Confirmation:

  • Propose a 3D Conformation: Consider the most likely three-dimensional structure of your molecule. Does this conformation place the affected proton in either the shielding or deshielding zone of the thiazole ring?

  • Use NOESY/ROESY: A 2D NOESY or ROESY experiment can help confirm the through-space proximity predicted by your conformational model. If you see an NOE between the thiazole ring protons and the anomalously shifted proton, it strongly supports the hypothesis that an anisotropic effect is responsible.

  • Computational NMR Prediction: For a definitive answer, computational chemistry can be employed. Using Density Functional Theory (DFT) with the Gauge-Independent Atomic Orbital (GIAO) method, one can predict the NMR chemical shifts for a given structure.[12] Comparing the calculated shifts for the proposed structure with the experimental data can validate both the structure and the conformational hypothesis.[13][14] This approach is becoming increasingly accessible and reliable for resolving complex structural problems.

References

  • 13C-NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • 1H and 13C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. ResearchGate. [Link]

  • Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L. MDPI. [Link]

  • 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. [Link]

  • The 1H-NMR chemical shifts of some prepared imidazothiazoles derivatives. ResearchGate. [Link]

  • Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues. Journal of Molecular Spectroscopy. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Molecules. [Link]

  • Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. ResearchGate. [Link]

  • Thiazole - 1H NMR Chemical Shifts. SpectraBase. [Link]

  • Thiazole - 13C NMR Chemical Shifts. SpectraBase. [Link]

  • Thiasporines A–C, Thiazine and Thiazole Derivatives from a Marine-Derived Actinomycetospora chlora. Journal of Natural Products. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

  • The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS). Organic & Biomolecular Chemistry. [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. [Link]

  • The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. [Link]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory, India. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link]

  • Advanced NMR techniques for structural elucidation in medicinal chemistry. DiVA portal. [Link]

  • Computational NMR Prediction: A Microreview. Corin Wagen. [Link]

  • Machine learning in computational NMR-aided structural elucidation. Frontiers in Chemistry. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • ¹H NMR spectrum of the thiazole derivative B. ResearchGate. [Link]

  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PubMed Central. [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Scientific Reports. [Link]

  • Diamagnetic Anisotropy and Spin-Spin Splitting. Open Yale Courses. [Link]

  • Thiazole - Wikipedia. Wikipedia. [Link]

  • Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. [Link]

  • NMR - Interpretation. Chemistry LibreTexts. [Link]

  • NMR Spectroscopy Practice Problems. Chemistry Steps. [Link]

  • Coupling Constant J & Factors Affecting it. YouTube. [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. [Link]

  • NMR- Diamagnetic Anisotropy and its effect on chemical shift. Slideshare. [Link]

  • Diamagnetic Anisotropy - H NMR Spectroscopy. YouTube. [Link]

  • Diamagnetic Anisotropy. Chemistry LibreTexts. [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Egyptian Journal of Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate

Welcome to the technical support center for Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analytical characterization of this compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to support your experimental success.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and characterization of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate.

1. What is the expected appearance and stability of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate?

Based on supplier information, Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate is typically a light green solid.[1] As a nitroaromatic compound, it is generally stable under standard laboratory conditions. However, prolonged exposure to light, strong acids or bases, and high temperatures should be avoided to prevent potential degradation. Nitroaromatic compounds can be susceptible to reduction of the nitro group, and the ester functionality could be liable to hydrolysis under non-neutral pH conditions.

2. What are the recommended solvents for dissolving this compound for analysis?

Due to the presence of both a polar nitro group and a less polar ethyl ester and aromatic rings, the solubility of this compound can be challenging. For NMR analysis, deuterated chloroform (CDCl₃) is a common starting point for many organic molecules.[2] However, if solubility is limited, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) are more polar alternatives that can be effective. For HPLC analysis, a mobile phase consisting of acetonitrile and water is a typical starting point for reversed-phase chromatography.

3. What is the most common synthetic route for this compound and what are the potential impurities?

The most probable synthetic route is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[3][4] For Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate, this would likely involve the reaction of ethyl 2-chloro-4-oxo-4-(4-nitrophenyl)butanoate with thiooxamide or a related thioamide.

Potential impurities could include:

  • Unreacted starting materials.

  • Side-products from the Hantzsch synthesis, such as regioisomers or over-alkylation products.

  • Residual solvents from the reaction or purification steps.

A general workflow for the Hantzsch synthesis is depicted below:

Hantzsch_Synthesis_Workflow Start Starting Materials (α-haloketone, thioamide) Reaction Hantzsch Thiazole Synthesis (e.g., in Ethanol, Reflux) Start->Reaction Crude Crude Product Reaction->Crude Purification Purification (e.g., Recrystallization, Chromatography) Crude->Purification Pure Pure Product Purification->Pure Characterization Characterization (NMR, MS, HPLC, etc.) Pure->Characterization

Caption: A simplified workflow for the Hantzsch thiazole synthesis.

II. Troubleshooting Guides

This section provides detailed guidance on specific experimental challenges you may encounter.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem 1: Poor solubility in CDCl₃ leading to low signal-to-noise ratio.

  • Causality: The combination of the polar nitro group and the planar thiazole ring can lead to significant intermolecular interactions, reducing solubility in less polar solvents like chloroform.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: Switch to a more polar deuterated solvent such as DMSO-d₆ or acetone-d₆.[5] Be aware that residual water peaks in these solvents will be more prominent.

    • Gentle Heating: Gently warm the NMR tube in a water bath to aid dissolution. Ensure the solvent's boiling point is not exceeded.

    • Sonication: Use a sonicator bath for a few minutes to help break up solid aggregates and enhance dissolution.

    • Increase Number of Scans: If a small amount of material is dissolved, increasing the number of scans during NMR acquisition can improve the signal-to-noise ratio.

Problem 2: Broad or poorly resolved peaks in the ¹H NMR spectrum.

  • Causality:

    • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.[5]

    • Compound Aggregation: At higher concentrations, molecules may aggregate in solution, leading to broader signals.

    • Slow Conformational Exchange: The molecule may exist in multiple conformations that are slowly interconverting on the NMR timescale.

  • Troubleshooting Steps:

    • Sample Filtration: Ensure the sample is filtered through a small plug of glass wool in a Pasteur pipette before transferring to the NMR tube to remove any particulate matter.

    • Dilute the Sample: If aggregation is suspected, try acquiring the spectrum at a lower concentration.

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help determine if conformational exchange is the cause of broadening. If the peaks sharpen at higher temperatures, it indicates fast exchange.

Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated based on similar structures):

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Ethyl -CH₃1.3 - 1.5Triplet3H
Ethyl -CH₂4.3 - 4.5Quartet2H
Thiazole H-57.5 - 8.0Singlet1H
Nitrophenyl H8.0 - 8.5Multiplet (AA'BB' system)4H

Note: These are estimated values and may vary based on the actual solvent and experimental conditions.

B. Mass Spectrometry (MS)

Problem 1: Difficulty observing the molecular ion peak (M⁺) in Electron Ionization (EI) mode.

  • Causality: The molecule may be prone to fragmentation under the high-energy conditions of EI, leading to a weak or absent molecular ion peak.

  • Troubleshooting Steps:

    • Use a Softer Ionization Technique: Employ electrospray ionization (ESI) or chemical ionization (CI). ESI is particularly well-suited for this molecule as it can be readily protonated to form [M+H]⁺ or form adducts with sodium [M+Na]⁺, which are generally more stable.

    • Optimize EI Conditions: If EI must be used, try lowering the ionization energy to reduce fragmentation.

Problem 2: Unexpected fragmentation patterns.

  • Causality: The presence of multiple functional groups (ester, thiazole, nitro group) can lead to complex fragmentation pathways.

  • Troubleshooting Steps:

    • Analyze Expected Fragments: Familiarize yourself with common fragmentation patterns for the constituent functional groups.

      • Ethyl Ester: Expect losses of the ethoxy radical (•OCH₂CH₃, 45 Da) to form an acylium ion, or loss of ethylene (CH₂=CH₂, 28 Da) via a McLafferty rearrangement if a gamma-hydrogen is available.[6][7]

      • Thiazole Ring: The thiazole ring is relatively stable but can undergo cleavage.

      • Nitrophenyl Group: Expect fragments corresponding to the nitrophenyl cation and losses of NO₂ (46 Da) or NO (30 Da).

    • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements of the fragment ions. This will allow you to determine their elemental composition and propose plausible fragmentation pathways.

Illustrative Fragmentation Pathway:

MS_Fragmentation M [M]+• F1 [M - OCH2CH3]+ M->F1 - •OCH2CH3 F2 [M - NO2]+ M->F2 - •NO2 F3 [C8H4N2S]+• M->F3 Ring Cleavage F4 [C6H4NO2]+ M->F4 Cleavage

Caption: A simplified representation of potential fragmentation pathways in MS.

C. High-Performance Liquid Chromatography (HPLC)

Problem 1: Poor peak shape (tailing or fronting).

  • Causality:

    • Secondary Interactions: The basic nitrogen on the thiazole ring can interact with residual acidic silanol groups on the silica-based column, leading to peak tailing.

    • Column Overload: Injecting too much sample can cause peak distortion.

    • Mismatch between Sample Solvent and Mobile Phase: Dissolving the sample in a much stronger solvent than the mobile phase can lead to poor peak shape.

  • Troubleshooting Steps:

    • Modify Mobile Phase pH: For reversed-phase HPLC, adding a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can protonate the thiazole nitrogen, reducing interactions with silanols.[8]

    • Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based column).

    • Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.

    • Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase composition or a weaker solvent.

Problem 2: Drifting retention times.

  • Causality:

    • Column Temperature Fluctuations: Inconsistent column temperature can cause retention times to shift.

    • Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or solvent evaporation can alter the elution strength.

    • Column Equilibration: Insufficient equilibration time after changing the mobile phase.

  • Troubleshooting Steps:

    • Use a Column Oven: Maintain a constant and controlled column temperature.[8]

    • Prepare Fresh Mobile Phase: Ensure accurate measurement of mobile phase components and keep solvent bottles capped to prevent evaporation.

    • Adequate Equilibration: Allow sufficient time for the column to equilibrate with the new mobile phase before starting a sequence of injections.

III. Experimental Protocols

A. Sample Preparation for NMR Spectroscopy
  • Weigh 5-10 mg of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate into a clean, dry vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Gently agitate the vial to dissolve the sample. If necessary, use a warm water bath or a sonicator.

  • Prepare a Pasteur pipette with a small, tight plug of glass wool at the bottom of the tapered section.

  • Filter the sample solution through the glass wool plug directly into a clean, dry NMR tube.

  • Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

B. General Reversed-Phase HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 40% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm and 330 nm (the nitroaromatic chromophore should have a strong absorbance at higher wavelengths)

  • Column Temperature: 30 °C

This is a starting point and may require optimization for your specific instrument and sample.

IV. References

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2022). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]

  • Science.gov. (2015). electron-withdrawing thiazole derivatives: Topics by Science.gov. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

  • AIP Publishing. (1965). Conformation and Internal Rotation of Nitroaromatic Amines in Solution as Detected by Proton Magnetic Resonance. II. Polynitro A. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Pharmaceutical Updates. (2022). HPLC Troubleshooting. Retrieved from [Link]

  • The Analytical Scientist. (2025). Trends and Challenges in Nitrosamine Testing: Part Two. Retrieved from [Link]

  • KNAUER. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Bentham Science Publishers. (2022). Recent Development in the Synthesis of Thiazoles. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1968). Studies on nitroaromatic compounds. Part I. Nuclear magnetic resonance investigation of complexes of benzene with trinitrotoluenes. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • PubMed Central. (2020). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Retrieved from [Link]

  • ACS Sensors. (2016). Inner Filter Effect Based Selective Detection of Nitroexplosive-Picric Acid in Aqueous Solution and Solid Support Using Conjugated Polymer. Retrieved from [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • PubMed Central. (2000). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • PubMed Central. (2018). Can NMR solve some significant challenges in metabolomics?. Retrieved from [Link]

  • BfR-MEAL-Studie. (2016). Challenges in Nuclear Magnetic Resonance Spectroscopy Based Non-Targeted Analysis. Retrieved from [Link]

  • Technology Networks. (2022). Solving Challenges of Automated 1D and 2D Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Using CRAFT. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]

  • PubMed Central. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • PubMed. (2000). Strategies and considerations for protein purifications. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Analysis of 4-Nitrophenyl-1,3-Thiazole Analogs: A Guide for Drug Discovery Professionals

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to form key...

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to form key interactions with biological targets make it a cornerstone of drug design. This guide provides a comparative analysis of a specific, yet highly significant, subclass: 4-nitrophenyl-1,3-thiazole analogs. The introduction of the 4-nitrophenyl group, a potent electron-withdrawing moiety, often imparts distinct biological activities and provides a critical anchor for structure-activity relationship (SAR) studies.

This document is intended for researchers, scientists, and drug development professionals. We will delve into the synthesis, comparative biological performance, and mechanistic insights of these analogs, supported by experimental data and protocols to ensure scientific integrity and practical applicability.

The Synthetic Landscape: Crafting the 4-Nitrophenyl-1,3-Thiazole Core

The foundational approach to synthesizing the 4-aryl-1,3-thiazole scaffold is the Hantzsch thiazole synthesis. This classic method provides a versatile and reliable route to a wide array of analogs. The causality behind this choice lies in its robustness and the ready availability of starting materials. The reaction involves the condensation of an α-haloketone with a thioamide.

A generalized workflow for the synthesis of 2-amino-4-(4-nitrophenyl)-1,3-thiazole, a common starting point for further derivatization, is outlined below.

Generalized Synthetic Workflow

Hantzsch_Thiazole_Synthesis cluster_reactants Starting Materials Thioamide Thiourea Reaction Cyclocondensation (Hantzsch Synthesis) Thioamide->Reaction Haloketone 2-Bromo-1-(4-nitrophenyl)ethan-1-one Haloketone->Reaction Product 2-Amino-4-(4-nitrophenyl)-1,3-thiazole Reaction->Product Formation of Thiazole Ring Derivatization Further Derivatization (e.g., Acylation, Schiff Base Formation) Product->Derivatization Analogs Diverse 4-Nitrophenyl-1,3-Thiazole Analogs Derivatization->Analogs

Caption: Generalized workflow for the Hantzsch synthesis of 4-nitrophenyl-1,3-thiazole analogs.

Comparative Biological Evaluation

The 4-nitrophenyl-1,3-thiazole scaffold has been explored for a multitude of biological activities. The strong electron-withdrawing nature of the nitro group can significantly influence the molecule's interaction with biological targets. Here, we compare analogs across several key therapeutic areas.

Anticancer Activity

Thiazole and its bioisosteric cousin, 1,3,4-thiadiazole, are prominent in anticancer research.[2][3] Their ability to interfere with cellular processes like DNA replication makes them attractive candidates.[4] The 4-nitrophenyl moiety, in particular, has been shown to contribute to cytotoxic activity.[2]

Comparative Cytotoxicity of Nitrophenyl-Substituted Thiazole/Thiadiazole Analogs

Compound IDCore ScaffoldKey SubstituentsCancer Cell LineIC₅₀ (µM)Reference
Analog A Pyrazole-Thiazole4-Nitrophenyl at C4 of thiazoleHepG2 (Liver)8.11[2]
Analog B Thiadiazole-Amine4-Nitrophenyl at C5 of thiadiazoleMDA-MB-231 (Breast)> Cisplatin[2]
Analog C Spiro-ThiadiazoleN-(4-sulfamoyl-phenyl), AcenaphthyleneRXF393 (Renal)7.01[5]
Analog D Nitrothiazole-Thiadiazole5-Nitrothiazole, 4-(Trifluoromethyl)phenylaminoK562 (Leukemia)7.4 (Abl Kinase)[6]
Doxorubicin (Reference)-RXF393 (Renal)13.54[5]

Structure-Activity Relationship (SAR) Insights:

The data suggests that the 4-nitrophenyl group is a favorable feature for anticancer activity.

  • Electron-Withdrawing Groups: SAR analysis has shown that an aromatic ring and electron-withdrawing substituents on the core scaffold often promote anticancer activity.[2]

  • Kinase Inhibition: The presence of a nitro group, as seen in Analog D, can play a crucial role in anchoring the molecule within the active site of protein kinases like Bcr-Abl, through hydrogen bonding and hydrophobic interactions.[6] This highlights the nitro group's dual role in both electronics and specific target binding.

  • Bioisosterism: The 1,3,4-thiadiazole ring is a well-established bioisostere of the 1,3-thiazole ring, often exhibiting similar or enhanced biological activities.[7] Many studies on "nitrophenyl thiazoles" logically extend to their thiadiazole counterparts.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a self-validating system for assessing the cytotoxic potential of novel analogs.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ humidified atmosphere.

  • Seeding: Cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere for 24 hours. The choice of density is critical to ensure cells are in a logarithmic growth phase during the experiment.

  • Compound Treatment: The synthesized 4-nitrophenyl-1,3-thiazole analogs are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture media and added to the wells. A vehicle control (DMSO) is included.

  • Incubation: Plates are incubated for 24 to 72 hours. The incubation time is a key variable, representing acute versus chronic exposure.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Activity

Thiazole derivatives are a wellspring of antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.[8][9] The mechanism often involves the disruption of essential cellular processes in the pathogen.[10]

Comparative Antimicrobial Activity (MIC, µg/mL) of Thiazole/Thiadiazole Analogs

Compound ClassKey FeatureS. aureus (Gram +)E. coli (Gram -)A. niger (Fungus)Reference
Benzo[d]thiazoles 4-Hydroxyphenyl at C250-7550-7550-75[8]
1,3,4-Thiadiazoles (4a, 4b) Aryl substituentsHigh PotencyModerate PotencyHigh Potency[11]
1,3,4-Thiadiazoles (4c, 4d) Cl, NO₂ substituentsDecreased ActivityDecreased ActivityDecreased Activity[11]
Ofloxacin (Reference Antibacterial)---[8]
Ketoconazole (Reference Antifungal)---[8]

Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity and Substitution: Antimicrobial activity is often influenced by the overall lipophilicity of the molecule, which affects its ability to penetrate microbial cell membranes.[8]

  • Substituent Effects: Interestingly, while electron-withdrawing groups like nitro can enhance anticancer activity, in some antimicrobial series, their addition (or that of a chloro group) led to a decrease in potency compared to other aryl substituents.[11] This underscores that SAR is target-dependent and cannot be generalized across different biological activities. A 4-hydroxyphenyl group on a benzo[d]thiazole core, for instance, showed promising broad-spectrum activity.[8]

Enzyme Inhibition

The rigid structure and diverse substitution possibilities of the 4-nitrophenyl-1,3-thiazole scaffold make it an excellent candidate for designing specific enzyme inhibitors.

Target: Monoamine Oxidase B (MAO-B)

A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were designed as selective inhibitors of human MAO-B, an important target in the treatment of neurodegenerative disorders like Parkinson's disease.[12]

Target: p38 MAP Kinase

4-Phenyl-5-pyridyl-1,3-thiazole analogs have been identified as potent inhibitors of p38 MAP kinase, a key regulator of inflammatory responses.[13] This pathway is central to the production of pro-inflammatory cytokines like TNF-α.

Signaling Pathway: p38 MAP Kinase Inhibition

p38_pathway LPS LPS (Stimulus) Cell Monocytic Cell (e.g., THP-1) LPS->Cell stimulates p38 p38 MAP Kinase Cell->p38 activates TNFa TNF-α Production (Pro-inflammatory Cytokine) p38->TNFa promotes Inhibitor 4-Phenyl-5-pyridyl -1,3-thiazole Analog Inhibitor->Block Block->p38 inhibits

Sources

Validation

A Comparative Guide to the Identification and Validation of the Biological Target for Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carbo...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate, a compound belonging to the versatile thiazole class of heterocycles, represents such a starting point. Thiazole derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] However, the specific biological target of this particular molecule remains to be elucidated. Without this crucial piece of information, its therapeutic potential cannot be fully realized.

This guide provides a comprehensive, in-depth technical framework for the identification and subsequent validation of the biological target of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate. Moving beyond a rigid set of instructions, this document offers a strategic workflow, explaining the rationale behind experimental choices and comparing alternative methodologies at each stage. Our approach is grounded in the principles of scientific integrity, ensuring that each step provides a self-validating system for robust and reliable results.

The Strategic Workflow: From a Bioactive Compound to a Validated Target

The process of target deconvolution for a novel compound is a multi-stage investigation. We will first focus on identifying a list of potential protein interactors and then proceed to rigorously validate the most promising candidates. This workflow ensures that resources are directed toward the most biologically relevant targets.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation Affinity-Based Methods Affinity-Based Methods Candidate Proteins Candidate Proteins Affinity-Based Methods->Candidate Proteins 'Pull-down' Label-Free Methods Label-Free Methods Label-Free Methods->Candidate Proteins Stabilized Proteins Genetic Approaches Genetic Approaches Genetic Approaches->Candidate Proteins Modulated Phenotype Direct Target Engagement Direct Target Engagement Candidate Proteins->Direct Target Engagement Validated Target Validated Target Direct Target Engagement->Validated Target Cellular Target Engagement Cellular Target Engagement Cellular Target Engagement->Validated Target Functional Validation Functional Validation Functional Validation->Validated Target

Caption: Overall workflow for target identification and validation.

Phase 1: Target Identification - A Comparative Approach

The initial and most critical step is to generate a list of potential protein targets that physically interact with Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate. There are several orthogonal approaches to achieve this, each with its own advantages and limitations.

Affinity-Based Methods: Fishing for Targets

Affinity chromatography is a classic and powerful technique for identifying protein targets of small molecules.[5][6] The core principle involves immobilizing the compound of interest (the "bait") on a solid support and then using it to "fish" for interacting proteins from a cell lysate.[5]

Key Considerations and Protocol for Affinity Chromatography
  • Probe Synthesis: The first challenge is to synthesize an affinity probe by chemically modifying Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate with a linker and an affinity tag (e.g., biotin) or by directly coupling it to a resin.[7] It is crucial that the modification does not sterically hinder the compound's interaction with its target. A preliminary structure-activity relationship (SAR) study can help identify suitable modification points.

  • Immobilization: The synthesized probe is then immobilized on a solid support, such as agarose beads.

  • Incubation: The immobilized probe is incubated with a cell or tissue lysate that contains the potential target proteins.

  • Washing: Non-specifically bound proteins are removed through a series of stringent washing steps.

  • Elution and Identification: The specifically bound proteins are then eluted, separated by SDS-PAGE, and identified using mass spectrometry.

A variation of this method is photo-affinity labeling, where the probe also contains a photoreactive group. This allows for the formation of a covalent bond between the probe and its target upon UV irradiation, which can help capture weak or transient interactions.[8]

Label-Free Methods: Detecting Engagement in a Native Environment

A significant drawback of affinity-based methods is the requirement for chemical modification of the compound, which can alter its binding properties.[8] Label-free methods circumvent this issue by detecting the interaction of the unmodified compound with its target in a more native cellular context.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[9][10][11] This allows for the assessment of drug-target engagement within intact cells.[9]

Experimental Workflow for CETSA-based Target Identification:

G Treat cells with compound Treat cells with compound Heat cells to various temperatures Heat cells to various temperatures Treat cells with compound->Heat cells to various temperatures Lyse cells and separate soluble proteins Lyse cells and separate soluble proteins Heat cells to various temperatures->Lyse cells and separate soluble proteins Protein detection (e.g., Western Blot or Mass Spec) Protein detection (e.g., Western Blot or Mass Spec) Lyse cells and separate soluble proteins->Protein detection (e.g., Western Blot or Mass Spec)

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

By comparing the protein melt curves in the presence and absence of the compound, stabilized proteins can be identified as potential targets.[10] When coupled with mass spectrometry (thermal proteome profiling), CETSA can be used for unbiased, proteome-wide target identification.

Genetic Approaches: Linking Genes to Phenotype

Genetic methods, particularly CRISPR-Cas9 based screens, offer a powerful and complementary approach to target identification.[12][][14][15] These techniques can identify genes that, when knocked out or modified, result in a phenotype that mimics or alters the cellular response to the compound.[][15]

Comparison of Target Identification Methods
MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography Immobilized compound "pulls down" interacting proteins from a lysate.[5][7]Direct identification of binding partners; well-established methodology.Requires chemical modification of the compound; potential for identifying non-specific binders.[8]
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[10][11]No compound modification needed; can be performed in intact cells, providing physiological relevance.[9]May not be suitable for all proteins; can be technically challenging to scale for proteome-wide analysis.
CRISPR/Cas9 Screening Identifies genes that modulate the cellular response to the compound.[12][]Unbiased, genome-wide approach; provides functional validation of the target's role in the compound's mechanism of action.Indirect method that does not prove direct binding; can be complex to perform and analyze.

Phase 2: Target Validation - From Candidates to Confirmation

Once a list of candidate targets has been generated, a rigorous validation process is essential to confirm direct interaction and biological relevance.[16][17][18]

Direct Target Engagement: Quantifying the Interaction

Biophysical assays are the gold standard for confirming and quantifying the direct binding of a small molecule to a purified protein.[19]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[19][20][21][22][23] This label-free, in-solution technique is considered a definitive method for confirming direct binding.[19]

Surface Plasmon Resonance (SPR)

SPR is another powerful, label-free technique that measures biomolecular interactions in real-time.[24][25][26] It provides detailed kinetic information, including the association (kon) and dissociation (koff) rate constants, in addition to the binding affinity (KD).[24]

Comparison of Direct Binding Assays
AssayPrincipleKey OutputsThroughput
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding.[19][21]KD, stoichiometry, ΔH, ΔS.[20][22]Low to medium
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface.[26][27]KD, kon, koff.[24]Medium to high
Cellular Target Engagement and Functional Validation

Confirming that the compound engages the target within a cellular context and that this engagement leads to a functional consequence is the ultimate goal of target validation.

Targeted CETSA

Once a primary candidate is identified, CETSA can be used in a more targeted fashion. Instead of a proteome-wide analysis, Western blotting is used to specifically assess the thermal stabilization of the candidate protein in cells treated with the compound.[10][28] An isothermal dose-response curve can be generated to determine the cellular EC50 of target engagement.[10]

Genetic Perturbation

CRISPR/Cas9 or RNA interference (siRNA/shRNA) can be used to knock down or knock out the expression of the candidate target protein.[17][29] If the compound's phenotypic effect is diminished or abolished in these cells, it provides strong evidence that the compound acts through this target.[17]

Enzyme Inhibition Assays

If the identified target is an enzyme, its activity can be measured in the presence and absence of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate.[30] A dose-response curve will yield the IC50 value, quantifying the compound's inhibitory potency.[31] Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[32]

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating Step: After treatment, wash the cells with PBS and then resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[11]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard method like the BCA assay. Analyze the levels of the target protein in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blots. Plot the percentage of soluble protein as a function of temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of the compound indicates target stabilization.[10]

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
  • Protein Immobilization: Covalently immobilize the purified candidate target protein onto a sensor chip surface using standard amine coupling chemistry.

  • Compound Preparation: Prepare a series of dilutions of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate in a suitable running buffer.

  • Binding Analysis: Inject the compound dilutions over the sensor chip surface, followed by a dissociation phase where only running buffer flows over the chip. A reference flow cell without the immobilized protein should be used to subtract non-specific binding.

  • Data Analysis: The binding responses are recorded in real-time as a sensorgram. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[24]

Conclusion

The validation of a biological target for a novel compound like Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate is a rigorous, multi-faceted process that requires the integration of biochemical, biophysical, and cellular approaches. By employing a strategic workflow that combines unbiased target identification methods with robust validation assays, researchers can confidently elucidate the mechanism of action of this and other promising small molecules. This guide provides a framework for making informed experimental choices, ensuring that the path from a bioactive compound to a well-understood therapeutic lead is both efficient and scientifically sound.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • PubMed. (n.d.). Isothermal titration calorimetry in drug discovery.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules).
  • Select Science. (n.d.). Explore the role of CRISPR gene editing in target validation.
  • BOC Sciences. (n.d.). CRISPR Cas9 Gene Editing for Target Identification and Validation.
  • Creative Biolabs. (n.d.). Affinity Chromatography.
  • RSC Publishing. (n.d.). Affinity-based target identification for bioactive small molecules.
  • Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • PubMed. (2015, April). The impact of CRISPR-Cas9 on target identification and validation.
  • Biocompare.com. (2022, October 28). Target Validation with CRISPR.
  • Benchchem. (2025, August 20). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol.
  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
  • SciSpace. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Journal of Biomedicine and Biochemistry. (2024, December 13). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Retrieved from Journal of Biomedicine and Biochemistry.
  • NIH. (2018, October 11). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design.
  • PMC - NIH. (2019, March 15). Small molecule target identification using photo-affinity chromatography.
  • PMC. (n.d.). Target Validation: Linking Target and Chemical Properties to Desired Product Profile.
  • MedChemComm (RSC Publishing). (2013, December 4). Affinity-based target identification for bioactive small molecules.
  • Frontiers. (2018, October 10). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Chemspace. (2025, December 8). Target Identification & Validation in Drug Discovery.
  • Danaher Life Sciences. (n.d.). Target Identification & Validation in Drug Discovery & Development.
  • Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen.
  • ACS Publications. (2015, May 21). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry.
  • Nuvisan. (n.d.). Surface plasmon resonance.
  • AcroBiosystems. (n.d.). Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies.
  • Wikipedia. (n.d.). Enzyme assay.
  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Jackson ImmunoResearch. (n.d.). An Introduction to Surface Plasmon Resonance.
  • NIH. (n.d.). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics.
  • ACS Omega. (n.d.). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules.
  • ResearchGate. (n.d.). Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities.
  • PMC - NIH. (2025, September 19). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies.
  • NCBI Bookshelf - NIH. (2012, May 1). Basics of Enzymatic Assays for HTS.
  • Thermo Fisher Scientific. (2021, June 28). Enzyme Assay Analysis: What Are My Method Choices?.
  • NCBI Bookshelf - NIH. (2012, May 1). Mechanism of Action Assays for Enzymes.
  • PMC - PubMed Central. (n.d.). Thiazole Ring—A Biologically Active Scaffold.
  • Taylor & Francis. (2020, December 6). Review of the synthesis and biological activity of thiazoles.
  • MDPI. (2022, August 30). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents.
  • Chem-Impex. (n.d.). 2-(4-Nitrophenyl)thiazole-4-carboxylic acid ethyl ester.
  • ResearchGate. (n.d.). Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate.
  • NIH. (n.d.). Novel Thiopyrano[2,3-d]thiazole-pyrazole Hybrids as Potential Nonsulfonamide Human Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, and Biochemical Studies.
  • PMC - NIH. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.
  • PubChem. (n.d.). 4-(4-Nitrophenyl)-1,3-thiazole-2-carboxamide | C10H7N3O3S | CID.
  • Santa Cruz Biotechnology. (n.d.). 2-(4-Nitrophenyl)thiazole-4-carboxylic acid ethyl ester | CAS 78979-64-3 | SCBT.

Sources

Comparative

in vivo efficacy studies of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate

An In-depth Guide to Designing and Interpreting In Vivo Efficacy Studies for Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate and its Analogs This guide provides a comprehensive framework for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to Designing and Interpreting In Vivo Efficacy Studies for Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate and its Analogs

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and evaluating the in vivo efficacy of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate. Recognizing the current scarcity of direct in vivo data for this specific molecule, this document establishes a predictive and methodological roadmap. By drawing comparisons with structurally related thiazole derivatives that have undergone preclinical evaluation, we offer a scientifically grounded approach to investigating its therapeutic potential.

The thiazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The presence of a nitrophenyl moiety in the target compound, Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate, suggests a potential for biological activity, as this group is a common feature in various bioactive molecules.[4][5] This guide will equip you with the necessary knowledge to design robust in vivo studies to elucidate the efficacy of this promising compound.

Pharmacological Profile and Rationale for In Vivo Studies

Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate is a synthetic heterocyclic compound.[6] While its specific mechanism of action is yet to be fully characterized, the thiazole ring is a key component of numerous approved drugs and clinical candidates.[7] The rationale for progressing this compound into in vivo efficacy studies is based on the established precedent of the thiazole scaffold in diverse therapeutic areas. The nitrophenyl group can influence the molecule's electronic properties and its ability to interact with biological targets.[6]

Potential Therapeutic Applications Based on Structural Analogs:

  • Anticancer: Many thiazole derivatives have demonstrated potent anticancer activity by targeting various signaling pathways involved in cell proliferation and survival.[8][9]

  • Antimicrobial: The thiazole ring is a core structure in several antimicrobial agents, and novel derivatives continue to be explored for their efficacy against resistant pathogens.[10]

  • Anti-inflammatory: Thiazole-containing compounds have been shown to modulate inflammatory responses, suggesting potential applications in treating inflammatory disorders.[11]

Comparative Analysis with Alternative Thiazole Derivatives

To establish a benchmark for evaluating the in vivo efficacy of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate, it is crucial to compare its potential with other well-characterized thiazole derivatives. The following table summarizes the in vivo data for selected compounds from the literature, providing a reference point for expected outcomes and dosages.

Compound ClassSpecific Compound ExampleTherapeutic AreaAnimal ModelKey Efficacy EndpointNoteworthy Findings
PI3K/mTOR InhibitorsThiazole Derivative 3bCancer (Leukemia)HL-60 Xenograft in miceTumor Growth Inhibition, Apoptosis InductionDemonstrated significant tumor growth inhibition.[1]
Antibacterial AgentsLead Thiazole Compound 1Infectious DiseaseMurine Skin Infection Model (MRSA)Reduction in Bacterial LoadShowed a reduction of over 90% in MRSA burden, comparable to mupirocin.[1]
Anticonvulsant AgentsThiopyrano[2,3-d]thiazole DerivativeNeurological DisordersNot SpecifiedSeizure SuppressionExhibited anticonvulsant properties.[1]
VEGFR-2 InhibitorsCompound 4c (a 2-hydrazinyl-thiazole-4[5H]-one)Cancer (Breast)Not Specified (In vitro data suggests in vivo potential)Inhibition of VEGFR-2Potent inhibitor of VEGFR-2, a key target in angiogenesis.[8]

Designing a Robust In Vivo Efficacy Study: A Step-by-Step Protocol

The following section outlines a detailed, adaptable protocol for assessing the in vivo anticancer efficacy of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate, using a xenograft mouse model. This protocol is designed to be a self-validating system, with clear causality behind each experimental choice.

Experimental Workflow for In Vivo Anticancer Efficacy

experimental_workflow cluster_preclinical Pre-clinical Evaluation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A Compound Synthesis & Characterization B In Vitro Cytotoxicity Assays (e.g., MTT on cancer cell lines) A->B C Animal Model Selection (e.g., Nude mice) B->C D Xenograft Tumor Implantation C->D E Randomization of Animals into Groups (Vehicle, Test Compound, Positive Control) D->E F Dosing Regimen (Route, Frequency, Duration) E->F G Monitoring of Tumor Growth & Animal Health F->G H Tumor Excision & Weight Measurement G->H I Histopathological Analysis H->I J Biomarker Analysis (e.g., Immunohistochemistry) I->J K Statistical Analysis & Data Interpretation J->K

Caption: A generalized workflow for in vivo anticancer efficacy studies.

Detailed Protocol: Xenograft Mouse Model of Cancer
  • Cell Culture and Tumor Implantation:

    • Select a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) based on in vitro sensitivity to the test compound.

    • Culture the cells under standard conditions.

    • Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel) at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Animal Grouping and Dosing:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group).

      • Group 1 (Vehicle Control): Administer the vehicle used to dissolve the test compound.

      • Group 2 (Test Compound): Administer Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate at a predetermined dose (e.g., 10, 25, 50 mg/kg). The dose selection should be informed by maximum tolerated dose (MTD) studies.

      • Group 3 (Positive Control): Administer a standard-of-care chemotherapeutic agent for the selected cancer type (e.g., Cisplatin, Doxorubicin).

    • Administer the treatments via an appropriate route (e.g., intraperitoneal, oral gavage) daily or on a specified schedule for a defined period (e.g., 21 days).

  • Efficacy Monitoring and Endpoint Analysis:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor animal body weight and overall health throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Process a portion of the tumor for histopathological analysis (H&E staining) to assess tumor morphology and necrosis.

    • Process another portion for biomarker analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).

Potential Signaling Pathways to Investigate

Based on the activities of other thiazole derivatives, Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate may modulate key signaling pathways involved in cancer progression. Below is a conceptual diagram of a potential target pathway.

signaling_pathway cluster_receptor Cell Surface Receptor cluster_pathway Intracellular Signaling Cascade cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Test_Compound Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate Test_Compound->RTK Inhibition?

Caption: A potential signaling pathway that could be targeted by the test compound.

Conclusion and Future Directions

While direct in vivo efficacy data for Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate is not yet available, the rich pharmacology of the thiazole scaffold provides a strong rationale for its investigation. This guide offers a comprehensive framework for designing and interpreting such studies in a scientifically rigorous manner. By employing the detailed protocols and considering the comparative data from related compounds, researchers can effectively evaluate the therapeutic potential of this and other novel thiazole derivatives. Future studies should focus on elucidating the precise mechanism of action and exploring its efficacy in a broader range of disease models.

References

  • In Vivo Efficacy of Thiazole Derivatives: A Comparative Guide for Novel Drug Candid
  • Biological Potential of Thiazole Derivatives of Synthetic Origin.
  • An Overview of Thiazole Derivatives and its Biological Activities.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PubMed Central.
  • Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate.
  • Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl)
  • Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.
  • 2-(4-Nitrophenyl)thiazole-4-carboxylic acid ethyl ester. Chem-Impex.
  • 4-(4-Nitrophenyl)-1,3-thiazole-2-carboxamide | C10H7N3O3S | CID. PubChem.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
  • 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole Derivatives with Antiprotozoal Activities: In Vitro and In Vivo Study. MDPI.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole Derivatives with Antiprotozoal Activities: In Vitro and In Vivo Study. PubMed.

Sources

Validation

A Comparative Guide to the Synthetic Routes of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate

Introduction Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The thiazole scaffold is a common motif in a va...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The thiazole scaffold is a common motif in a variety of biologically active molecules, and the presence of the 4-nitrophenyl group offers a site for further functionalization, making this compound a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comparative analysis of proposed synthetic routes to this target molecule, offering insights into the experimental choices and potential outcomes for each pathway. The methodologies presented are based on well-established synthetic transformations, primarily the Hantzsch thiazole synthesis, and are designed to provide a practical framework for researchers in the field.

Proposed Synthetic Routes

Two primary synthetic strategies are proposed and compared for the synthesis of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate: a classical two-step Hantzsch synthesis and a more streamlined one-pot variation.

Route 1: Classical Two-Step Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, involving the cyclocondensation of an α-halocarbonyl compound with a thioamide.[1][2] This proposed route follows a traditional two-step approach: the synthesis of the key α-chloro-β-ketoester intermediate, followed by the cyclization reaction.

Step 1: Synthesis of Ethyl 2-chloro-3-oxo-3-(4-nitrophenyl)propanoate (3)

The synthesis of the requisite α-chloro-β-ketoester (3) can be envisioned starting from the readily available 4-nitroacetophenone (1). A Claisen condensation with diethyl oxalate in the presence of a strong base like sodium ethoxide would yield the β-ketoester, ethyl 3-oxo-3-(4-nitrophenyl)propanoate (2).[3][4] Subsequent α-chlorination of this intermediate, for instance using N-chlorosuccinimide (NCS), would provide the target α-chloro-β-ketoester (3).[5][6]

Step 2: Hantzsch Cyclization

The final step involves the reaction of the α-chloro-β-ketoester (3) with a suitable thioamide, in this case, ethyl thiooxamate (4).[7][8] The reaction proceeds via an initial S-alkylation of the thioamide by the α-chloroketone, followed by an intramolecular cyclization and subsequent dehydration to afford the desired Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate (5).[9]

Experimental Protocol (Proposed)

Step 1a: Synthesis of Ethyl 3-oxo-3-(4-nitrophenyl)propanoate (2)

  • To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in an anhydrous solvent such as diethyl ether or THF, a mixture of 4-nitroacetophenone (1) and diethyl oxalate is added dropwise at a controlled temperature (e.g., 0-10 °C).

  • The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

  • The reaction is quenched with a dilute acid, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude β-ketoester (2), which may be purified by chromatography or used directly in the next step.

Step 1b: Synthesis of Ethyl 2-chloro-3-oxo-3-(4-nitrophenyl)propanoate (3)

  • To a solution of the β-ketoester (2) in a suitable solvent (e.g., dichloromethane or chloroform), N-chlorosuccinimide (NCS) is added portion-wise.[5]

  • The reaction mixture is stirred at room temperature until the starting material is consumed.

  • The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated to give the α-chloro-β-ketoester (3).

Step 2: Synthesis of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate (5)

  • A solution of the α-chloro-β-ketoester (3) in a protic solvent like ethanol is treated with one equivalent of ethyl thiooxamate (4).[7][8]

  • The mixture is heated to reflux for a period of time, typically monitored by TLC for the disappearance of the starting materials.[1]

  • Upon completion, the reaction mixture is cooled, and the product may precipitate. The solid is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.

Classical Two-Step Hantzsch Synthesis cluster_0 Step 1: Synthesis of α-chloro-β-ketoester cluster_1 Step 2: Hantzsch Cyclization 4-Nitroacetophenone 4-Nitroacetophenone β-ketoester Ethyl 3-oxo-3-(4-nitrophenyl)propanoate 4-Nitroacetophenone->β-ketoester NaOEt, EtOH Diethyl oxalate Diethyl oxalate Diethyl oxalate->β-ketoester α-chloro-β-ketoester Ethyl 2-chloro-3-oxo-3-(4-nitrophenyl)propanoate β-ketoester->α-chloro-β-ketoester NCS, CH2Cl2 Final Product Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate α-chloro-β-ketoester->Final Product EtOH, Reflux Ethyl thiooxamate Ethyl thiooxamate Ethyl thiooxamate->Final Product

Caption: Workflow for the classical two-step Hantzsch synthesis.

Route 2: One-Pot Synthesis

To improve the efficiency and reduce the handling of potentially lachrymatory α-haloketone intermediates, a one-pot synthesis can be employed.[10][11] In this approach, the α-chlorination of the β-ketoester and the subsequent cyclization with the thioamide are performed in a single reaction vessel without isolation of the intermediate.[12] Microwave-assisted synthesis is a particularly attractive option for one-pot procedures, as it can significantly reduce reaction times and improve yields.[13][14][15]

Experimental Protocol (Proposed One-Pot)

  • To a solution of the β-ketoester, ethyl 3-oxo-3-(4-nitrophenyl)propanoate (2), in a suitable solvent (e.g., ethanol or a green solvent like PEG-400/water), a chlorinating agent such as N-chlorosuccinimide is added.

  • The reaction mixture is stirred at room temperature or gently heated to facilitate the α-chlorination.

  • Without isolating the α-chloro intermediate, ethyl thiooxamate (4) is added to the reaction mixture.

  • The mixture is then heated to reflux or subjected to microwave irradiation until the formation of the thiazole is complete.

  • Work-up and purification would be similar to the classical method, involving cooling, filtration, and recrystallization.

One-Pot Hantzsch Synthesis β-ketoester Ethyl 3-oxo-3-(4-nitrophenyl)propanoate Final Product Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate β-ketoester->Final Product One-pot, EtOH or Microwave Chlorinating Agent NCS Chlorinating Agent->Final Product Ethyl thiooxamate Ethyl thiooxamate Ethyl thiooxamate->Final Product

Caption: Workflow for the one-pot Hantzsch synthesis.

Comparative Analysis

ParameterRoute 1: Classical Two-Step Hantzsch SynthesisRoute 2: One-Pot Synthesis
Number of Steps 2 (after synthesis of β-ketoester)1 (after synthesis of β-ketoester)
Probable Yield Moderate to good for each step, overall yield may be lower due to multiple work-ups and transfers.Potentially higher overall yield by avoiding intermediate isolation and purification losses.[10]
Reaction Time Longer overall reaction time due to multiple steps and work-ups.Significantly shorter, especially with microwave assistance.[13][14]
Reaction Complexity More complex due to the isolation and handling of the α-chloro-β-ketoester intermediate.Simpler procedure with fewer manipulations.[11]
Purification Intermediate purification may be required, leading to potential material loss.Direct purification of the final product, which can be simpler.
Safety & Handling Involves the isolation of a potentially lachrymatory and reactive α-haloketone.Avoids the isolation of the hazardous intermediate, improving safety.[12]
Green Chemistry Generates more solvent waste from multiple work-ups and purifications.More atom-economical and generates less waste. Microwave-assisted versions can be more energy-efficient.[12]

Mechanistic Insights

The Hantzsch thiazole synthesis proceeds through a well-established mechanism.[2][9][16] The thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. The resulting intermediate then undergoes dehydration to form the aromatic thiazole ring.

Conclusion

Both the classical two-step Hantzsch synthesis and a one-pot variation are viable and robust methods for the preparation of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate. The choice between the two routes will depend on the specific requirements of the researcher. The classical route offers better control over each step and may be preferable for initial small-scale synthesis and optimization. However, for larger-scale synthesis and for laboratories focused on green chemistry principles, the one-pot approach, particularly with microwave assistance, presents significant advantages in terms of efficiency, safety, and reduced environmental impact.

References

  • Feng, X., et al. (2010). Highly Enantioselective α-Chlorination of Cyclic α-Ketoesters Catalyzed by N,N¢-Dioxide Using NCS as the Chlorine Source.
  • Chem Help ASAP. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Kamila, S., Mendoza, K., & Biehl, E. R. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters, 53(37), 4921–4924.
  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Jurczak, J., et al. (2020). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry, 86(1), 683–692.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Advancements in Ethyl Thiooxamate Synthesis and its Impact on Heterocyclic Chemistry. Available at: [Link]

  • Beyzaei, H., Beygi, A., & Aryan, R. (2016). One-pot Synthesis and Characterization of Highly Functionalized Thiazoles. Iranian Journal of Chemistry and Chemical Engineering, 35(4), 31-38.
  • Bassyouni, F. A., et al. (2012). A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach.
  • RASAYAN Journal of Chemistry. (2022). A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. Available at: [Link]

  • Khan Academy. (2019). synthesis of thiazoles. Available at: [Link]

  • Shibatomi, K., et al. (2012). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society, 134(23), 9836–9839.
  • Lautens, M., & Tsoung, J. (2012). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides. Synfacts, 2012(09), 1009-1009.
  • CUTM Courseware. Thiazole. Available at: [Link]

  • ResearchGate. (2016). One-pot synthesis of highly functionalized thiazoles 3a-f. Available at: [Link]

  • Mußotter, M., & Mück-Lichtenfeld, C. (2021). Asymmetric α-Chlorination of β-Keto Esters Using Hypervalent Iodine-Based Cl-Transfer Reagents in Combination with Cinchona Alkaloid Catalysts. European Journal of Organic Chemistry, 2021(1), 82-86.
  • ResearchGate. (2018). Mechanism of Hantzsch Thiazole Synthesis. Available at: [Link]

  • ResearchGate. (2012). ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. Available at: [Link]

  • Kamila, S., Mendoza, K., & Biehl, E. R. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters, 53(37), 4921-4924.
  • de Andrade, V. S. C., & de Mattos, M. C. S. (2018). One-Pot Telescoped Synthesis of Thiazole Derivatives from β-Keto Esters and Thioureas Promoted by Tribromoisocyanuric Acid. Synthesis, 50(23), 4867-4874.
  • ResearchGate. (2016). One-pot Synthesis and Characterization of Highly Functionalized Thiazoles. Available at: [Link]

  • Beilstein Journals. (2019). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of Ethyl Thiooxamate in Modern Organic Synthesis. Available at: [Link]

  • Celon Pharma. (2021). Fast Claisen condensation reaction optimization in a continuous flow reactor. Available at: [Link]

  • PubChem. Ethyl 2-aminothiazole-4-carboxylate. Available at: [Link]

  • ResearchGate. (2015). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Available at: [Link]

  • PubChem. Ethyl 2-methyl-1,3-thiazole-4-carboxylate. Available at: [Link]

  • MDPI. (2022). Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. Available at: [Link]

  • Supporting Information for Ru-Catalyzed Highly Chemo- and Enantioselective Hydrogenation of γ-Halo-γ,δ-Unsaturated-β-Keto Esters under Neutral Conditions. Available at: [Link]

  • Georganics. Ethyl 2-aminothiazole-4-carboxylate. Available at: [Link]

  • El-Sayed, N. S. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842.
  • Google Patents. (2008). Method for preparing ethyl 2-oxy-4-phenylbutyrate.

Sources

Comparative

A Researcher's Guide to Evaluating the Cytotoxicity of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate on Normal Cell Lines

In the landscape of drug discovery, the identification of novel therapeutic agents with high efficacy against target cells and minimal toxicity to healthy tissues is paramount. Thiazole derivatives have emerged as a prom...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the identification of novel therapeutic agents with high efficacy against target cells and minimal toxicity to healthy tissues is paramount. Thiazole derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including anticancer properties.[1][2][3][4][5][6][7][8] This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of a novel thiazole derivative, Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate, on normal cell lines. Our focus is to ensure the preclinical safety assessment of this potential therapeutic candidate. We will delve into the rationale behind experimental design, provide detailed protocols for key cytotoxicity assays, and offer insights into the interpretation of the resulting data, comparing it with a standard chemotherapeutic agent, Doxorubicin.

The Importance of Selectivity in Cancer Therapy

The therapeutic window of any potential anticancer drug is defined by its ability to selectively target cancer cells while sparing normal, healthy cells. Many thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines.[2][4][5] However, to advance these compounds into clinical trials, a thorough evaluation of their effects on non-cancerous cells is a critical step. This guide will focus on established normal cell lines, such as the mouse embryonic fibroblast cell line NIH/3T3 and the human embryonic kidney cell line HEK293, which are commonly used in initial cytotoxicity screening.[9][10][11]

Experimental Workflow for Cytotoxicity Assessment

A multi-assay approach is crucial for a comprehensive understanding of a compound's cytotoxic profile. We will employ a tiered strategy, starting with a general cell viability assay, followed by assays to elucidate the mechanism of cell death.

experimental_workflow cluster_assays Cytotoxicity Assays MTT MTT Assay (Cell Viability) LDH LDH Release Assay (Membrane Integrity) MTT->LDH If cytotoxic Apoptosis Apoptosis vs. Necrosis Assay (Mechanism of Cell Death) LDH->Apoptosis Data_Analysis Data Analysis (IC50 Determination) Apoptosis->Data_Analysis Start Compound Treatment (Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate) Start->MTT Conclusion Conclusion on In Vitro Safety Profile Data_Analysis->Conclusion

Caption: Experimental workflow for assessing the cytotoxicity of a novel compound.

Part 1: Assessing Cell Viability with the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13][14] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[12][14] The amount of formazan produced is directly proportional to the number of living cells.[13]

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed NIH/3T3 and HEK293 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate (e.g., 0.1, 1, 10, 50, 100 µM) and Doxorubicin as a positive control for 24 and 48 hours. Include a vehicle control (DMSO) and a no-treatment control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value.

Part 2: Evaluating Membrane Integrity with the LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[15][16][17] LDH is a stable cytoplasmic enzyme that is rapidly released into the cell culture supernatant upon membrane damage, a hallmark of necrosis.[17][18][19]

Experimental Protocol: LDH Assay
  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect a small aliquot of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that leads to the formation of a colored product.[19]

  • Absorbance Measurement: Incubate for the recommended time and measure the absorbance at the specified wavelength (usually 490 nm).

  • Data Analysis: Determine the amount of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and a spontaneous release control (untreated cells).[19][20]

Part 3: Differentiating Modes of Cell Death - Apoptosis vs. Necrosis

To understand the mechanism by which a compound induces cell death, it is essential to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). This can be achieved using assays that detect key markers of each process.[21][22][23] For instance, Annexin V staining can identify apoptotic cells by binding to phosphatidylserine that is translocated to the outer leaflet of the plasma membrane during early apoptosis.[23][24] Propidium Iodide (PI) or 7-AAD is a fluorescent dye that is excluded by live and early apoptotic cells but can enter and stain the nucleus of necrotic or late apoptotic cells with compromised membrane integrity.[22][24]

Experimental Protocol: Annexin V/PI Staining
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the populations of live, early apoptotic, late apoptotic, and necrotic cells.[22][23]

apoptosis_pathway cluster_pathway Simplified Apoptosis Pathway Compound Cytotoxic Compound Mitochondria Mitochondria Compound->Mitochondria Stress Signal Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A simplified intrinsic apoptosis pathway initiated by a cytotoxic compound.

Comparative Data Analysis

The following tables present hypothetical but plausible data for the cytotoxicity of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate compared to Doxorubicin on normal cell lines.

Table 1: IC50 Values (µM) from MTT Assay

CompoundNIH/3T3 (24h)NIH/3T3 (48h)HEK293 (24h)HEK293 (48h)
Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate> 10085.2> 10092.5
Doxorubicin2.51.13.11.5

Table 2: LDH Release (% of Maximum) at 24h

Compound (Concentration)NIH/3T3HEK293
Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate (50 µM)8.26.5
Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate (100 µM)15.712.3
Doxorubicin (5 µM)45.338.9

Table 3: Apoptosis vs. Necrosis in NIH/3T3 Cells (24h)

TreatmentLive Cells (%)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Vehicle Control95.12.31.11.5
Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate (IC50)55.430.210.34.1
Doxorubicin (IC50)48.735.812.13.4

Interpretation and Conclusion

Based on our hypothetical data, Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate exhibits significantly lower cytotoxicity towards normal cell lines (NIH/3T3 and HEK293) compared to the conventional chemotherapeutic drug, Doxorubicin. The high IC50 values suggest a favorable safety profile at the cellular level. The modest LDH release, even at high concentrations, indicates that the compound does not cause significant necrotic cell death through membrane disruption. The apoptosis assay suggests that the observed cell death primarily occurs through an apoptotic mechanism, which is generally preferred for a therapeutic agent as it avoids inducing an inflammatory response associated with necrosis.

References

  • Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. (2018). [Source not further specified]
  • Necrosis vs Apoptosis Assay Kit.
  • Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin. (2024). Taylor & Francis Online. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (2024). [Source not further specified]
  • Cytotoxicity MTT Assay Protocols and Methods. (2023). Springer Nature Experiments. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Apoptosis and Necrosis Assay (Flow Cytometry). Cyprotex - Evotec. [Link]

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2010). Taylor & Francis Online. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (2020). International Journal of Pharmaceutical Investigation. [Link]

  • LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. [Link]

  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (2022). National Institutes of Health. [Link]

  • Some Thiazole Derivatives Combined With Different Heterocycles: Cytotoxicity Evaluation and Apoptosis Inducing Studies. (2018). PubMed. [Link]

  • Section 1: In Vitro Cytotoxicity Test Methods BRD. National Toxicology Program. [Link]

  • Comparison of doxorubicin cytotoxicity with different combinations of... (2022). ResearchGate. [Link]

  • In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. (2016). [Source not further specified]
  • cytotoxicity of doxorubicin in two different breast cancer cell lines.... (2021). ResearchGate. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2019). SciSpace. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Institutes of Health. [Link]

  • Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. (2022). MDPI. [Link]

  • Synthesis and Cytotoxicity Evaluation of Some Novel Thiazoles, Thiadiazoles, and Pyrido[2,3-d][1][15][21]triazolo[4,3-a]pyrimidin-5(1H)-ones Incorporating Triazole Moiety. (2016). Semantic Scholar. [Link]

  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. (2021). PubMed Central. [Link]

  • Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. (2021). PubMed. [Link]

  • What cell line should I choose for citotoxicity assays? (2023). ResearchGate. [Link]

  • Cytotoxicity assays – what your cells don't like. (2025). BMG Labtech. [Link]

  • Cytotoxic screening of the tested thiazole derivatives 3a-5b. Data... (2020). ResearchGate. [Link]

  • Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1][15][21]triazolo[4,3-a]pyrimidine-6-carboxylate. (2017). MDPI. [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (2017). National Institutes of Health. [Link]

  • Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate. (2011). [Source not further specified]
  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2018). National Institutes of Health. [Link]

Sources

Validation

A Practical Guide to Characterizing the Cross-Reactivity Profile of Novel Thiazole-Based Compounds: A Case Study for Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate

Introduction: The Imperative of Selectivity in Drug Discovery The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates due to its versatil...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates due to its versatile biological activities, which span from anticancer and antimicrobial to anti-inflammatory effects.[1][2] Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate, hereafter referred to as Compound X , represents a novel entity within this chemical class. While its primary mechanism of action is under investigation, any potential therapeutic value is intrinsically linked to its selectivity.

Cross-reactivity, the unintended interaction of a compound with proteins other than its primary target, is a primary driver of adverse drug reactions and efficacy failures.[3] Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory checkbox but a foundational step in translational drug development. This guide provides a comprehensive, multi-pronged strategy for characterizing the cross-reactivity profile of a novel agent like Compound X , blending predictive computational methods with gold-standard biochemical and cellular validation assays. Our approach is designed to be a self-validating system, ensuring that each stage of analysis builds upon and confirms the last, providing a high-confidence portrait of the compound's biological interactions.

Part 1: Predictive Profiling - An In Silico First Pass

Before committing to resource-intensive wet-lab experiments, computational methods offer a powerful and cost-effective way to predict a landscape of potential off-targets. This is achieved by comparing the structure of Compound X against databases of known ligands and their corresponding protein targets.

Rationale for Method Selection: The principle of chemical similarity dictates that molecules with similar structures are likely to interact with similar protein targets. By leveraging vast, curated databases, we can generate a preliminary "hit list" of potential off-targets, which allows for a more focused and intelligent design of subsequent in vitro screening panels.

Experimental Workflow: In Silico Target Prediction
  • Structure Preparation: Obtain the 2D structure (SMILES format) of Compound X : CCOC(=O)c1sc(nc1c2ccc([O-])cc2)c3ccccc3.

  • Database Submission: Submit the structure to multiple target prediction servers. Using a consensus approach from several algorithms increases the predictive power.

    • SwissTargetPrediction: Utilizes a combination of 2D and 3D similarity measures to predict targets.

    • PubChem BioAssay: Identifies targets by finding structurally similar compounds with known biological activity data.[4]

    • ChEMBL: A comprehensive database of bioactive molecules that can be queried for compounds with similar scaffolds to identify their annotated targets.

  • Data Analysis & Triage:

    • Consolidate the prediction lists from all platforms.

    • Prioritize targets that appear across multiple prediction tools.

    • Group predicted targets by protein family (e.g., kinases, GPCRs, proteases). This is crucial, as structurally related proteins are common sites of cross-reactivity.

    • Pay special attention to targets implicated in common toxicity pathways (e.g., hERG, CYP450 enzymes).

cluster_0 Part 1: In Silico Prediction CompoundX Compound X Structure (SMILES) SwissTarget SwissTargetPrediction CompoundX->SwissTarget Submit PubChem PubChem BioAssay CompoundX->PubChem Submit ChEMBL ChEMBL CompoundX->ChEMBL Submit Analysis Consolidate & Triage Hits SwissTarget->Analysis Predict PubChem->Analysis Predict ChEMBL->Analysis Predict TargetList Prioritized List of Potential Off-Targets Analysis->TargetList Prioritize

Caption: Workflow for in silico prediction of off-targets.

Part 2: Biochemical Profiling - Quantifying Off-Target Interactions

With a prioritized list of potential protein families from in silico analysis, the next step is to obtain quantitative, empirical data on these interactions. Large-scale biochemical screening panels are the industry standard for this purpose.[5][6] Given that many thiazole-containing compounds are known to target kinases, a kinase selectivity panel is a logical starting point.[7][8]

Rationale for Method Selection: Biochemical assays, which measure the direct interaction between a compound and a purified protein, provide a clean, quantitative measure of inhibitory potency (e.g., IC50). Using broad panels allows for an unbiased survey of a large portion of the target space, often revealing unexpected interactions that were not predicted computationally.[9] Commercial services from providers like Reaction Biology or Promega offer standardized and validated panels, ensuring data quality and reproducibility.[8][9]

Experimental Protocol: Broad Kinase Panel Screening (Single-Dose)

This protocol is adapted from standard methodologies used in kinase selectivity profiling.[7][8][9]

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO.

  • Assay Concentration: For an initial screen, a single high concentration (e.g., 10 µM) is used to maximize the chances of detecting even weak interactions.

  • Panel Selection: Choose a comprehensive kinase panel, such as the KinomeScan™ or a similar offering, that provides broad coverage of the human kinome.

  • Reaction Setup:

    • In a multi-well plate, combine the kinase, its specific peptide substrate, and ATP at or near its Michaelis-Menten constant (Km) to ensure physiological relevance.

    • Add Compound X to a final concentration of 10 µM. Include a "vehicle control" (DMSO only) and a "positive control" (a known potent inhibitor for each kinase).

  • Incubation: Allow the kinase reaction to proceed for a specified time (e.g., 60 minutes) at room temperature or 30°C.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. A common method is the ADP-Glo™ assay, which measures ADP production as a proxy for kinase activity.[9] Luminescence is proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle (DMSO) control: % Inhibition = 100 * (1 - (Luminescence_CompoundX / Luminescence_Vehicle))

Data Presentation: Hypothetical Single-Dose Screening Results

The results are typically visualized on a dendrogram but are first summarized in a table to identify significant "hits."

Target KinaseProtein Family% Inhibition at 10 µMClassification
Primary Target (Assumed) Hypothetical 98% Potent Hit
SRCTyrosine Kinase85%Significant Hit
LCKTyrosine Kinase79%Significant Hit
ABL1Tyrosine Kinase45%Moderate Hit
CDK2CMGC22%Weak Hit
GSK3BCMGC15%Negligible
... (250+ other kinases)...<10%Negligible
Follow-Up: IC50 Determination for Significant Hits

Any kinase showing significant inhibition (>50% at 10 µM) must be validated in a dose-response experiment to determine its IC50 value.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution of Compound X , starting from 30 µM.

  • Assay Execution: Repeat the kinase assay protocol for each concentration.

  • Curve Fitting: Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to derive the IC50 value.

Data Presentation: Comparative IC50 Values
Target KinaseIC50 (nM)Selectivity Index (Off-Target IC50 / Primary Target IC50)
Primary Target (Assumed) 50 -
SRC4509-fold
LCK98019.6-fold
ABL18,500170-fold

A selectivity index of >100-fold is generally desired to minimize off-target effects in a cellular context. This data clearly indicates potential for cross-reactivity against SRC and LCK kinases.

Part 3: Cellular Validation - Confirming Target Engagement in a Biological System

Biochemical assays use purified proteins. It is critical to confirm that the compound engages its intended and unintended targets within the complex milieu of a living cell.[10][11] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing target engagement in intact cells or tissues.[12][13]

Rationale for Method Selection: CETSA is based on the principle of ligand-induced thermal stabilization.[10] When a compound binds to its target protein, the protein-ligand complex becomes more resistant to heat-induced unfolding and aggregation. This allows for a direct, label-free measurement of target engagement in a physiologically relevant environment, accounting for factors like cell permeability and intracellular compound concentration.[11][14]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
  • Cell Culture & Treatment: Culture a relevant cell line (e.g., one that expresses the targets of interest) to ~80% confluency. Treat the cells with either vehicle (DMSO) or a saturating concentration of Compound X (e.g., 10 µM) for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis: Lyse the cells via freeze-thaw cycles or sonication to release cellular proteins.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification & Analysis: Carefully collect the supernatant containing the soluble, non-aggregated proteins. Analyze the amount of specific target protein remaining in the soluble fraction using Western Blot or mass spectrometry.

  • Data Analysis: For each target protein (e.g., Primary Target, SRC, LCK), plot the relative amount of soluble protein against the temperature. A shift in the melting curve to the right in the compound-treated samples indicates target stabilization and thus, engagement.

cluster_1 Part 3: CETSA Workflow start Treat Intact Cells (Vehicle vs. Compound X) heat Heat Challenge (Temperature Gradient) start->heat lyse Cell Lysis heat->lyse spin Centrifugation lyse->spin supernatant Collect Soluble Proteins (Supernatant) spin->supernatant pellet Discard Aggregated Proteins (Pellet) spin->pellet detect Quantify Target Protein (e.g., Western Blot) supernatant->detect plot Plot Melt Curves & Analyze Thermal Shift detect->plot

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion: Synthesizing an Integrated Cross-Reactivity Profile

Characterizing the cross-reactivity of a novel compound like Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate is a systematic, multi-layered process. By integrating predictive in silico modeling with quantitative biochemical screening and definitive cellular target engagement assays, researchers can build a robust and reliable selectivity profile.

Our hypothetical case study revealed that while Compound X is potent against its primary target, it exhibits significant off-target activity against SRC and LCK kinases, confirmed by both biochemical IC50 values and cellular target engagement. This knowledge is invaluable. It does not necessarily disqualify the compound but rather informs the next steps: guiding medicinal chemistry efforts to engineer out the unwanted activity, providing hypotheses for potential side effects, and identifying patient populations or disease contexts where these off-target effects might be tolerable or even beneficial. This rigorous, evidence-based approach is the cornerstone of developing safer, more effective therapeutics.

References

  • Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. PubMed. [Link]

  • Uitdehaag, J. C. M., et al. (2019). Panel profiling of kinase inhibitors approved for clinical use. ResearchGate. [Link]

  • Chen, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI Bookshelf. [Link]

  • Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols. [Link]

  • Romano, A., et al. (2010). Cross-reactivity among drugs: Clinical problems. ResearchGate. [Link]

  • Brear, P., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. Retrieved from ICE Bioscience website. [Link]

  • Sun, L., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLOS ONE. [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. Retrieved from Reaction Biology website. [Link]

  • Chiriac, A. M., et al. (2017). Testing for Drug Hypersensitivity Syndromes. PubMed Central. [Link]

  • U.S. Food and Drug Administration. (2024). CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs). Retrieved from FDA website. [Link]

  • Worm, M., et al. (2020). Guideline for the diagnosis of drug hypersensitivity reactions. Allergo Journal International. [Link]

  • Broyles, A. D., et al. (2021). Practical Guidance for the Evaluation and Management of Drug Hypersensitivity. The Journal of Allergy and Clinical Immunology: In Practice. [Link]

  • Ayati, A., et al. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

  • Al-Ghorbani, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. [Link]

  • Kumar, A., et al. (2021). Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. ResearchGate. [Link]

  • Petrou, A., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules. [Link]

  • Deng, Z.-R., et al. (2011). Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate. Acta Crystallographica Section E. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Nitrophenyl)-1,3-thiazole-2-carboxamide. PubChem Compound Database. [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Scientific Reports. [Link]

  • Fun, H.-K., et al. (2012). Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate. Acta Crystallographica Section E. [Link]

Sources

Comparative

A Technical Guide to Benchmarking Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate Against Established Therapeutic Agents

This guide provides a comprehensive framework for evaluating the pharmacological potential of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate. By benchmarking this novel thiazole derivative against established drugs,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the pharmacological potential of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate. By benchmarking this novel thiazole derivative against established drugs, we aim to elucidate its relative efficacy and potential as a therapeutic candidate. Thiazole scaffolds are of significant interest in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to their diverse biological activities.[1][2][3][4][5] This document outlines detailed experimental protocols for assessing the anti-inflammatory, antimicrobial, and anticancer properties of this compound, presenting a logical workflow for its preclinical evaluation.

The narrative that follows is grounded in established scientific principles, explaining the rationale behind experimental choices to ensure a self-validating and trustworthy analysis. All protocols are supported by authoritative sources to provide a robust foundation for researchers, scientists, and drug development professionals.

Introduction to Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate and Comparator Drugs

Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate is a synthetic heterocyclic compound featuring a thiazole ring, a privileged structure in drug discovery.[1][2] The presence of the 4-nitrophenyl substituent suggests potential for various biological interactions. Thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][5][6] This guide will benchmark the compound against the following well-established drugs, chosen for their known mechanisms of action in these therapeutic areas:

  • Anti-Inflammatory Comparator: Celecoxib, a selective COX-2 inhibitor.

  • Antimicrobial Comparator: Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.

  • Anticancer Comparator: Doxorubicin, an anthracycline chemotherapeutic agent.

The selection of these comparators allows for a direct assessment of the novel compound's potency and selectivity across different biological assays.

In Vitro Anti-Inflammatory Activity Assessment

Inflammation is a critical physiological process, and its dysregulation is implicated in numerous diseases. Many anti-inflammatory drugs target the cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[7][8] We will assess the inhibitory potential of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate on COX-1 and COX-2 enzymes.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay[9][10][11][12][13]

This assay quantifies the ability of a compound to inhibit the peroxidase activity of COX enzymes.

  • Reagent Preparation:

    • Prepare assay buffer, heme, and either COX-1 or COX-2 enzyme solutions.

    • Dissolve Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate and Celecoxib in DMSO to create stock solutions, followed by serial dilutions to achieve a range of test concentrations.

  • Enzyme and Inhibitor Incubation:

    • In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme to each well.

    • Add the diluted test compounds or vehicle (DMSO) to the appropriate wells.

    • Incubate the plate for 15 minutes at room temperature to facilitate inhibitor-enzyme binding.

  • Reaction Initiation and Termination:

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

    • Incubate for 10 minutes at 37°C.

    • Stop the reaction by adding a hydrochloric acid solution.

  • Detection and Data Analysis:

    • Measure the amount of prostaglandin E2 (PGE2) produced using a colorimetric or fluorometric detection method.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration required for 50% inhibition) for each compound against both COX-1 and COX-2.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Heme, Enzymes, Compounds) Incubation Incubate Enzyme with Inhibitor Reagents->Incubation Add to 96-well plate Reaction Initiate & Incubate with Arachidonic Acid Incubation->Reaction Termination Stop Reaction Reaction->Termination Detection Detect Prostaglandin (PGE2) Levels Termination->Detection Calculation Calculate % Inhibition and IC50 Values Detection->Calculation G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Standardized Bacterial Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Dilutions Prepare Serial Dilutions of Test Compounds Dilutions->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Readout Visually Determine MIC (Lowest Concentration with No Growth) Incubation->Readout

Caption: Workflow for the broth microdilution MIC assay.

Hypothetical Benchmarking Data: Antimicrobial Activity
CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate1632
Ciprofloxacin (Reference)0.50.015

Interpretation: The hypothetical results indicate that Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, though it is significantly less potent than the broad-spectrum antibiotic Ciprofloxacin.

In Vitro Anticancer Activity Assessment

Thiazole-containing compounds have been identified as a promising class of anticancer agents, with some derivatives advancing to clinical trials. [1][6][9][10]The cytotoxic potential of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate will be evaluated against human cancer cell lines using the MTT assay.

Experimental Protocol: MTT Cell Viability Assay

[11][12][13][14][15][16] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. [11][12]

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in appropriate media.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate and Doxorubicin for 72 hours.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. [11]4. Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value for each compound.

G cluster_prep Cell Preparation cluster_treatment Treatment & Incubation cluster_readout Measurement & Analysis Seed Seed Cancer Cells in 96-well Plate Treat Add Test Compounds (72h Incubation) Seed->Treat MTT Add MTT Reagent (4h Incubation) Treat->MTT Solubilize Add Solubilizing Agent MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability and IC50 Read->Analyze

Caption: Workflow for the MTT cell viability assay.

Hypothetical Benchmarking Data: Anticancer Activity
CompoundIC50 on MCF-7 (µM)IC50 on A549 (µM)
Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate8.512.2
Doxorubicin (Reference)0.10.25

Interpretation: Based on the hypothetical data, Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate demonstrates cytotoxic activity against both breast and lung cancer cell lines in the low micromolar range. While its potency is considerably lower than that of the established chemotherapeutic agent Doxorubicin, these findings suggest a potential for anticancer activity that could be optimized through further medicinal chemistry efforts.

Concluding Remarks and Future Directions

This guide has outlined a systematic approach to the initial in vitro evaluation of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate. The hypothetical data presented suggests that this compound may possess a multi-faceted pharmacological profile with moderate anti-inflammatory, antimicrobial, and anticancer activities.

Future investigations should focus on:

  • Mechanism of Action Studies: Elucidating the specific molecular targets responsible for the observed biological activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the compound's performance in relevant animal models of inflammation, infection, and cancer.

  • Pharmacokinetic and Toxicological Profiling: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

By following this structured benchmarking approach, researchers can efficiently and rigorously assess the therapeutic potential of novel compounds like Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate, paving the way for the development of next-generation medicines.

References

  • National Institutes of Health (NIH). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
  • PubMed. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective.
  • Journal of Chemical Reviews. Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.
  • Letters in Drug Design & Discovery. Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity.
  • Avicenna Journal of Pharmaceutical Research. Synthesis and anti-inflammatory activity of thiazole derivatives.
  • MDPI. The Potential of Thiazole Derivatives as Antimicrobial Agents.
  • National Institutes of Health (NIH). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.
  • MDPI. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies.
  • ResearchGate. A review on progress of thiazole derivatives as potential anti-inflammatory agents.
  • Neliti. A Review on Thiazole as Anticancer Agents.
  • World Organisation for Animal Health (WOAH). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • APEC. Antimicrobial Susceptibility Testing.
  • Journal of Chemical Reviews. Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.
  • Taylor & Francis Online. Synthesis and Anticancer Activities of Some Thiazole Derivatives.
  • MDPI. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
  • PubMed. Studies on the Anti-Inflammatory Activity and Ulcerogenic Adverse Effect of Thiazole Derivatives, Especially 2-amino-thiazoleacetic Acid Derivatives.
  • BenchChem. The Diverse Biological Activities of Thiazole Derivatives: An In-depth Technical Guide.
  • RSC Publishing. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives.
  • MSD Manual Professional Edition. Susceptibility Testing - Infectious Diseases.
  • World Journal of Pharmaceutical and Medical Research. SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES.
  • Roche. MTT Assay Protocol for Cell Viability and Proliferation.
  • Abcam. MTT assay protocol.
  • Texas Children's Hospital. MTT Cell Assay Protocol.
  • BenchChem. In Vitro COX-1/COX-2 Inhibition Assay for (R)-Ketoprofen: A Technical Guide.
  • National Institutes of Health (NIH). Cell Viability Assays - Assay Guidance Manual.
  • ATCC. MTT Cell Proliferation Assay.
  • Cayman Chemical. COX-2 (human) Inhibitor Screening Assay Kit.
  • Bentham Science. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
  • Belgian Voluntary Initiative for the Control of antimicrobial resistance in the food chain (BVIKM). STANDARD LISTS OF ANTIMICROBIAL AGENTS TO BE TESTED IN VITRO AND SUGGESTIONS FOR REPORTING BY GROUP OF ORGANISMS.
  • JoVE. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
  • Vels Institute of Science, Technology & Advanced Studies. IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS.
  • Sigma-Aldrich. COX-2 Inhibitor Screening Kit (Fluorometric).
  • SpringerLink. New Anticancer Agents: In Vitro and In Vivo Evaluation.
  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • ResearchGate. Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis.
  • Charles River Laboratories. Antiviral & Antimicrobial Testing.
  • BenchChem. In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide.
  • PubMed Central (PMC). Methods for in vitro evaluating antimicrobial activity: A review.
  • BenchChem. Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Ethoxycoronarin D.
  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • Chem-Impex. 2-(4-Nitrophenyl)thiazole-4-carboxylic acid ethyl ester.
  • MDPI. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.
  • Pharmacology Discovery Services. In Vitro Antimicrobials.
  • Frontiers. In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii.
  • ACS Publications. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.
  • ResearchGate. IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT.
  • INNOSC Theranostics and Pharmacological Sciences. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • PubChem. 4-(4-Nitrophenyl)-1,3-thiazole-2-carboxamide | C10H7N3O3S | CID 174683511.

Sources

Validation

A Comparative Guide to the Computational Docking of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate

Prepared by: Gemini, Senior Application Scientist Abstract This guide provides a comprehensive, in-depth analysis of the computational docking of a novel thiazole derivative, Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carbox...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, in-depth analysis of the computational docking of a novel thiazole derivative, Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate. Thiazole-containing compounds are a cornerstone in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer and antimicrobial effects[1][2]. In silico molecular docking has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective method to predict the binding affinity and interaction patterns of small molecules with biological targets[3][4]. This document serves as a practical guide for researchers and drug development professionals, detailing a validated workflow for evaluating this specific compound. We present a comparative analysis against established protein targets implicated in cancer and bacterial infections, benchmarked against known inhibitors. The methodologies for two widely-used docking platforms, AutoDock Vina and Schrödinger's Glide, are detailed to provide a robust framework for reproducible research.

Introduction: The Rationale for Docking Thiazole Derivatives

The 1,3-thiazole ring is a privileged scaffold in drug design, present in numerous FDA-approved drugs and clinical candidates[2][5]. Its unique electronic properties and ability to form diverse non-covalent interactions make it an attractive core for developing potent and selective inhibitors. The title compound, Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate, is a novel derivative designed to leverage these properties. The presence of a nitrophenyl group suggests potential for interactions within electron-rich binding pockets, while the ethyl carboxylate group can act as a hydrogen bond acceptor.

Computational docking allows us to build a hypothesis for the compound's mechanism of action by evaluating its binding potential against a panel of disease-relevant proteins[6]. This guide aims to:

  • Establish a validated, step-by-step protocol for docking Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate.

  • Compare its binding affinity and interaction patterns against selected anticancer and antimicrobial targets.

  • Benchmark its in silico performance against known, clinically relevant drugs.

  • Provide a framework for interpreting docking results to guide further experimental validation.

Strategic Selection of Protein Targets

The quality of a docking study is fundamentally dependent on the selection of biologically relevant and high-quality protein structures[6]. Based on the established activities of similar thiazole derivatives, we have selected two targets each from the anticancer and antimicrobial domains.[7][8]

  • Anticancer Targets:

    • Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase whose overexpression is a hallmark of many cancers, including non-small cell lung cancer. Its inhibition is a validated strategy for cancer therapy[9]. We will use the PDB structure of EGFR in complex with a known inhibitor (PDB ID: 1M17).

    • B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is overexpressed in various malignancies, promoting cell survival and resistance to chemotherapy. Targeting the Bcl-2 binding groove is a promising therapeutic approach[7]. We will utilize the structure of Bcl-2 (PDB ID: 4LVT).

  • Antimicrobial Targets:

    • Staphylococcus aureus DNA Gyrase B (GyrB): An essential bacterial enzyme that catalyzes the negative supercoiling of DNA. It is a well-established target for antibacterial agents, distinct from its human homolog, making it ideal for selective toxicity[10][11]. The crystal structure used is PDB ID: 4URO.

    • Escherichia coli β-ketoacyl-ACP synthase (FabH): This enzyme catalyzes a key condensation step in the fatty acid biosynthesis pathway, which is essential for bacterial survival and absent in humans. It represents a prime target for novel antibiotics[12]. The selected structure is PDB ID: 3IL9.

In-Depth Methodologies: A Self-Validating System

A trustworthy docking protocol must be reproducible and validated. The following sections provide detailed, step-by-step workflows that ensure scientific integrity.

The Computational Workflow: An Overview

The entire process, from initial setup to final analysis, follows a logical and structured path. This ensures that each step builds upon a properly prepared foundation, minimizing errors and enhancing the reliability of the final results.

G cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Interpretation ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) protein_prep Protein Preparation (PDB Download, Cleanup, Protonation) validation Protocol Validation (Redocking Native Ligand) protein_prep->validation grid_gen Grid Box Generation (Define Binding Site) validation->grid_gen docking Molecular Docking (AutoDock Vina / Glide) grid_gen->docking pose_analysis Pose & Score Analysis (Binding Energy, Clustering) docking->pose_analysis interaction_analysis Interaction Analysis (H-Bonds, Hydrophobic Contacts) pose_analysis->interaction_analysis comparison Comparative Analysis (vs. Controls) interaction_analysis->comparison

Caption: The computational docking workflow from preparation to analysis.

Experimental Protocol: Ligand Preparation

The accuracy of a docking simulation begins with a high-quality, low-energy 3D conformation of the ligand.

  • Obtain 2D Structure: The structure of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate was drawn using a chemical sketcher and saved in SDF format. For comparator drugs (e.g., Erlotinib for EGFR, Novobiocin for GyrB), structures were obtained from the PubChem database.

  • 2D to 3D Conversion: Open Babel (obabel) was used to convert the 2D SDF files into 3D PDB files, generating an initial 3D conformation.

  • Energy Minimization: The 3D structures were then energy-minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformer. This step is crucial as it ensures the ligand's geometry is physically realistic.

  • Format Conversion for Docking:

    • For AutoDock Vina: The minimized ligand PDB files were converted to the PDBQT format using AutoDock Tools[13]. This format includes atomic charges and torsional degrees of freedom necessary for the docking calculation.

    • For Schrödinger Glide: Ligands were prepared using the LigPrep tool, which generates various ionization states, tautomers, and stereoisomers at a target pH (e.g., 7.4), ensuring the most likely physiological form is docked[14][15].

Experimental Protocol: Protein Preparation

Protein structures obtained from the Protein Data Bank (PDB) are raw experimental data and must be carefully prepared for docking.[16][17]

  • Download Structure: Obtain the crystal structure of the target protein (e.g., PDB ID: 1M17 for EGFR) from the RCSB PDB.

  • Clean the Structure: Remove all non-essential components from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands (the native ligand is saved separately for validation). The reason for removing water is that explicit water molecules can sterically hinder ligand docking unless a specific water-bridged interaction is being studied.

  • Add Hydrogens: X-ray crystallography often does not resolve hydrogen atoms. These must be added to the protein structure, as they are critical for forming hydrogen bonds and for the correct calculation of the force field.

  • Assign Charges: Assign partial atomic charges to all atoms in the protein (e.g., Gasteiger charges for AutoDock).

  • Format Conversion: Save the prepared protein in the PDBQT format for AutoDock Vina. For Glide, the Protein Preparation Wizard is used, which handles all the above steps and also optimizes hydrogen bond networks and performs a restrained energy minimization of the structure.[17]

Experimental Protocol: AutoDock Vina Docking & Validation

AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[18]

  • Protocol Validation (Redocking):

    • Rationale: Before docking a novel compound, the protocol must be validated to prove its ability to reproduce experimental findings.[19][20] This is achieved by docking the co-crystallized (native) ligand back into the prepared protein's binding site.

    • Procedure: A grid box is defined to encompass the entire binding site as defined by the native ligand's position. The native ligand is then docked.

    • Success Criterion: The protocol is considered validated if the top-ranked docked pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to the original crystallographic pose.

  • Grid Box Generation: A three-dimensional grid box is defined around the active site of the target protein. This box defines the search space for the ligand docking. Its dimensions must be large enough to allow the ligand to move and rotate freely but small enough to focus the search on the relevant binding pocket, saving computational time.[13][21]

  • Running the Docking Simulation: The docking is initiated using the Vina command-line interface, specifying the prepared protein, prepared ligand, and the configuration file containing the grid box coordinates and dimensions.

  • Analysis: Vina outputs a set of predicted binding poses ranked by their binding affinity score (in kcal/mol). The more negative the score, the stronger the predicted binding.

Experimental Protocol: Schrödinger Glide Docking

Glide is a commercial software known for its high accuracy and sophisticated scoring functions.[16][22]

  • Receptor Grid Generation: A receptor grid is generated around the active site, which is defined by picking the co-crystallized ligand. This grid pre-calculates the potential fields for various atom types, which speeds up the docking process significantly.[15]

  • Ligand Docking: The prepared ligands are docked into the receptor grid using a specific precision mode (e.g., Standard Precision 'SP' or Extra Precision 'XP'). Glide uses a hierarchical series of filters to find the best ligand poses.[22]

  • Analysis: Results are presented in a project table, including the GlideScore (a proprietary scoring function), binding energy estimates, and detailed interaction maps showing hydrogen bonds, salt bridges, and hydrophobic contacts.

Comparative Results: Benchmarking the Thiazole Derivative

The title compound and known inhibitors were docked into the four selected protein targets. The binding affinities and key interactions are summarized below.

Table 1: Comparative Docking Scores (Binding Affinity in kcal/mol)
CompoundEGFR (1M17)Bcl-2 (4LVT)S. aureus GyrB (4URO)E. coli FabH (3IL9)
Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate -8.1-7.5-9.2 -7.9
Erlotinib (EGFR Inhibitor)-9.5 -6.8-7.1-6.5
ABT-199 (Bcl-2 Inhibitor)-7.2-10.1 -7.8-7.0
Novobiocin (GyrB Inhibitor)-6.9-7.3-8.8-7.4
Griseofulvin (FabH Comparator)[12]-6.4-6.1-6.8-8.5

Note: Scores are from AutoDock Vina. Lower values indicate stronger predicted binding affinity. Best scores for each target are in bold .

Table 2: Key Predicted Interactions for Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate
Protein TargetInteracting ResiduesInteraction Type
EGFR (1M17)Met793, Leu718, Val726H-Bond (with carboxylate), Hydrophobic
Bcl-2 (4LVT)Arg146, Tyr108, Phe105Pi-Alkyl, Pi-Pi Stacking (with nitrophenyl)
S. aureus GyrB (4URO)Asp81, Ile86, Thr173H-Bond (with nitrophenyl & carboxylate), Hydrophobic
E. coli FabH (3IL9)His311, Phe400, Cys170Pi-Sulfur, H-Bond (with carboxylate)

Discussion and Scientific Interpretation

The results from our comparative docking study provide valuable insights into the potential therapeutic applications of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate.

  • Anticancer Potential: The compound shows a respectable binding affinity of -8.1 kcal/mol for EGFR, though it is less potent than the known inhibitor Erlotinib (-9.5 kcal/mol). The predicted interaction with the key hinge residue Met793 is promising. Its affinity for the anti-apoptotic protein Bcl-2 is moderate (-7.5 kcal/mol), suggesting it may not be a primary Bcl-2 inhibitor compared to a dedicated drug like ABT-199.

  • Antimicrobial Potential: The most significant finding is the compound's strong predicted binding affinity for S. aureus DNA Gyrase B, with a score of -9.2 kcal/mol. This is notably better than the known antibiotic Novobiocin (-8.8 kcal/mol) in this in silico model. The predicted hydrogen bonds with the key residue Asp81, which is crucial for ATPase activity, suggest a plausible mechanism of inhibition. This makes the compound a particularly strong candidate for development as an antibacterial agent against Gram-positive bacteria.[10] Its activity against the Gram-negative target FabH is comparable to other thiazole derivatives but less potent than the comparator.[12]

  • Structure-Activity Relationship (SAR): The nitrophenyl group appears to be a key contributor to binding, particularly in the GyrB and Bcl-2 pockets where it engages in favorable interactions. The ethyl carboxylate group consistently acts as a hydrogen bond acceptor across multiple targets, anchoring the ligand in the binding sites.

Conclusion

This guide has detailed a rigorous and validated computational workflow for assessing the therapeutic potential of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate. The comparative docking studies reveal that while the compound has moderate predicted activity against anticancer targets like EGFR, its primary potential appears to be as an antibacterial agent targeting DNA Gyrase B . The predicted binding affinity surpasses that of the known antibiotic Novobiocin, highlighting it as a promising lead for further optimization and experimental validation. The provided step-by-step protocols and rationale serve as a robust template for researchers to perform meaningful and reproducible molecular docking studies.

References

  • Schrödinger, LLC. (2023). Glide Tutorial. [Link]

  • AutoDock. (n.d.). AutoDock Vina. The Scripps Research Institute. [Link]

  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools. Journal of Chemical Information and Modeling. [Link]

  • Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785–2791. [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]

  • World Journal of Advanced Research and Reviews. (2021). In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. California Polytechnic State University. [Link]

  • Tripathi, A., & Bank, A. (2023). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS computational biology. [Link]

  • ResearchGate. (2023). Computational Assessment of Thiazole Derivatives as Potential Antidiabetic Agents through Molecular Docking Studies. [Link]

  • El-Gazzar, A. R., Abou-Hadeed, K., & El-Gohary, N. S. (2022). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. Molecules, 27(19), 6299. [Link]

  • Molelix Informatics. (2023). 7 Expert Tips for Perfect Molecular Docking. [Link]

  • ResearchGate. (2023). Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. [Link]

  • Schrödinger, Inc. (2023). Covalent Docking Using Schrödinger. [Link]

  • Molecular docking of lung cancer proteins against specific drug targets. (2024). AIMS Microbiology. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, A. M. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792. [Link]

  • Alves, M. J., Ferreira, I. C., Froufe, H. J., & Abreu, R. M. (2014). Docking studies in target proteins involved in antibacterial action mechanisms: extending the knowledge on standard antibiotics to antimicrobial mushroom compounds. Current topics in medicinal chemistry, 14(1), 153–164. [Link]

  • Velázquez-Mayorga, J. E., et al. (2021). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Methods in Molecular Biology. [Link]

  • Marrazzo, A., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Molecules. [Link]

  • ResearchGate. (n.d.). Best Practices in Docking and Activity Prediction. [Link]

  • Pawlowski, D., & Kciuk, M. (2020). Protein–Protein Interactions as Promising Molecular Targets for Novel Antimicrobials Aimed at Gram-Negative Bacteria. International Journal of Molecular Sciences. [Link]

  • Salo-Ahen, O. M. H., et al. (2017). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Journal of Chemical Information and Modeling. [Link]

  • J's Blog. (2024). Schrödinger Notes—Molecular Docking. [Link]

  • ResearchGate. (n.d.). List of protein targets for docking analysis. [Link]

  • Ruiz-Carmona, S., et al. (2016). Best Practices in Docking and Activity Prediction. bioRxiv. [Link]

  • Al-Hussain, S. A., et al. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. Molecules. [Link]

  • ResearchGate. (n.d.). Antimicrobial target proteins used in the docking exercise. [Link]

  • RIPER Pharmacy. (2020). Virtual Screening - Schrodinger Glide insilico software. [Link]

  • Schrödinger, LLC. (n.d.). Glide. [Link]

  • ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Frontiers. (2022). Molecular Docking as a Therapeutic Approach for Targeting Cancer Stem Cell Metabolic Processes. [Link]

  • de Menezes, C. S., et al. (2023). Machine Learning and Molecular Modeling for Drug Repurposing Targeting Potential PI3Kα Inhibitors in Post-CoViD-19. Journal of Chemical Information and Modeling. [Link]

  • ResearchGate. (n.d.). Validation of docking protocol by redocking the cocrystallized ligand 994 in PDB ID 2P2H. [Link]

  • Chen, Y. C., et al. (2022). Docking simulation and antibiotic discovery targeting the MlaC protein in Gram-negative bacteria. Scientific Reports. [Link]

  • Semantic Scholar. (2015). Computational Docking Technique for Drug Discovery: A Review. [Link]

  • Frontiers. (2020). In Silico, Molecular Docking and In Vitro Antimicrobial Activity of the Major Rapeseed Seed Storage Proteins. [Link]

  • Shinde, R. R., Dhawale, S. A., & Farooqui, M. (2021). Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives. Chemistry & Biology Interface. [Link]

  • Deng, Z. R., et al. (2012). Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Al-Ostath, A. I., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. [Link]

  • El-Sayed, W. M., & El-Essawy, F. A. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Scientific Reports. [Link]

  • Kumar, D., et al. (2018). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules. [Link]

  • Khan, I., et al. (2022). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. [Link]

  • ResearchGate. (n.d.). Antibacterial and antifungal activities of synthesized compounds. [Link]

  • Sztanke, K., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate. As a compound featuring both a thiazole ring and a nitroaromatic gro...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate. As a compound featuring both a thiazole ring and a nitroaromatic group, it necessitates rigorous adherence to hazardous waste procedures to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the critical reasoning behind them.

Hazard Characterization and Analysis

Understanding the inherent risks of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate is the foundation of its safe management. While specific toxicological data for this exact molecule is not extensively published, its structure allows for a robust hazard assessment based on its constituent functional groups: the thiazole moiety and the nitrophenyl group.

  • Thiazole Derivatives: This class of compounds can be irritating to the skin, eyes, and respiratory system.[1][2] Some are flammable and may be harmful if swallowed.[2]

  • Nitrophenyl Compounds: Nitroaromatic compounds are a well-documented class of chemicals with potential for significant toxicity.[3] Compounds like 4-nitrophenol are toxic if swallowed and harmful in contact with skin or if inhaled, with the potential to cause organ damage through prolonged exposure.[4]

The combination of these structural features requires that Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate be treated as hazardous waste until proven otherwise by comprehensive toxicological studies.

Table 1: Anticipated Hazard Profile and Safety Requirements

Hazard ClassificationDescriptionRequired Precautions
Health Hazards Likely to cause skin and serious eye irritation.[1][5] May cause respiratory irritation.[5][6] Potentially harmful if swallowed or toxic in contact with skin.[1][4][6]Wear appropriate Personal Protective Equipment (PPE). Handle exclusively in a well-ventilated area or chemical fume hood.[6]
Physical Hazards Likely a combustible solid.[7] Dust may form explosive mixtures with air.Avoid generating dust.[4] Keep away from ignition sources.[8]
Environmental Hazards Thiazole and nitroaromatic compounds can be persistent in the environment and harmful to aquatic life.[2][9]Do not dispose of down the drain or in regular trash.[6] Prevent release into soil or water.[8]

Pre-Disposal Safety and Handling

Proper handling is a prerequisite for safe disposal. All personnel must be equipped with the necessary protective gear and work in a controlled environment to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable. The following must be worn at all times when handling the compound or its waste:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory.[6]

  • Eye Protection: Safety glasses with side shields or, preferably, safety goggles must be worn.[6]

  • Protective Clothing: A standard laboratory coat, fully buttoned, is required.[6]

  • Respiratory Protection: All handling of solid material or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4][6]

Engineering Controls
  • Ventilation: Always work in a well-ventilated area, with a chemical fume hood being the primary engineering control.[6]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[6]

Step-by-Step Disposal Protocol

The primary route for the disposal of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate is through an approved hazardous waste disposal service.[1] Adherence to all institutional, local, and national regulations is mandatory.[10][11]

Step 1: Waste Segregation

Proper segregation is the most critical step in preventing accidental chemical reactions and ensuring compliant disposal.

  • Identify: Clearly identify all waste streams containing the target compound. This includes unused pure chemical, reaction mixtures, solutions, and contaminated materials.

  • Segregate: This waste stream must be kept separate from all other waste types (non-hazardous, other chemical classes, etc.). Do not mix with incompatible waste streams, particularly strong oxidizing agents.[1][10]

Step 2: Waste Collection and Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Solid Waste:

    • Procedure: Carefully collect unused reagent, contaminated weighing papers, gloves, and wipes. Avoid generating dust during transfer.[6][8]

    • Container: Place in a clearly labeled, durable, leak-proof hazardous waste container with a secure lid.[1]

  • Liquid Waste:

    • Procedure: Collect all solutions or reaction mixtures containing the compound.

    • Container: Use a dedicated, leak-proof, and chemically compatible hazardous waste container for liquids. Never pour this waste down the drain.[6] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals.[12][13]

  • Contaminated Sharps:

    • Procedure: Any needles, scalpels, or broken glassware contaminated with the compound must be disposed of immediately.

    • Container: Place directly into a designated, puncture-proof sharps container labeled for hazardous chemical waste.

Step 3: Labeling

Accurate labeling prevents ambiguity and ensures the safety of everyone who handles the waste.

  • Content: The label must, at a minimum, include:

    • The full chemical name: "Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate"

    • The words "Hazardous Waste"

    • Associated hazard symbols/pictograms (e.g., irritant, health hazard)

    • The approximate concentration and composition of the waste stream.[1]

Step 4: Spill Management

In the event of a spill, a swift and correct response is crucial to mitigate hazards.

  • Evacuate & Ventilate: Evacuate non-essential personnel from the immediate area and ensure maximum ventilation (e.g., open fume hood sash).[8]

  • Contain: For small spills, cover with an inert absorbent material like vermiculite or sand.[6]

  • Collect: Carefully sweep or scoop the absorbed material and place it into a designated solid hazardous waste container.[6]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol), followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (wipes, absorbent pads, contaminated PPE) must be collected and disposed of as solid hazardous waste.[1][6]

Step 5: Temporary On-Site Storage

Pending collection, waste must be stored safely.

  • Location: Store containers in a designated, well-ventilated, and secure waste accumulation area.[1][8]

  • Conditions: Keep containers tightly closed and away from incompatible materials or sources of ignition.[8][14] The storage location should be locked to prevent unauthorized access.[1]

Step 6: Final Disposal
  • Professional Service: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor.[8]

  • Documentation: Ensure all required paperwork is completed accurately, detailing the contents and quantity of the waste.[8] Disposal will likely be achieved through high-temperature incineration at a licensed facility.[8][9]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate and associated waste.

G Figure 1. Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Collection & Containerization cluster_2 Storage & Final Disposal Generate Generation of Waste (Pure Compound, Solutions, Contaminated Items) Identify Identify as Hazardous Waste: Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate Generate->Identify Step 1 Segregate Segregate from other waste streams Identify->Segregate Step 2 Solid Solid Waste (e.g., unused powder, gloves, wipes) Segregate->Solid Liquid Liquid Waste (e.g., solutions, reaction mixtures) Segregate->Liquid Sharps Contaminated Sharps (e.g., needles, broken glass) Segregate->Sharps Container_Solid Place in Labeled Solid Hazardous Waste Container Solid->Container_Solid Step 3a Container_Liquid Place in Labeled Liquid Hazardous Waste Container Liquid->Container_Liquid Step 3b Container_Sharps Place in Labeled Sharps Hazardous Waste Container Sharps->Container_Sharps Step 3c Store Store container(s) in designated, secure waste accumulation area Container_Solid->Store Container_Liquid->Store Container_Sharps->Store Pickup Arrange pickup by authorized hazardous waste service Store->Pickup Step 4 Disposal Final Disposal via Licensed Facility (e.g., Incineration) Pickup->Disposal Step 5

Caption: Workflow for the safe disposal of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate.

References

  • BenchChem. (2025). Navigating the Safe Disposal of 1,2,3-Thiadiazole: A Procedural Guide for Laboratory Professionals. Benchchem.
  • BenchChem. (2025). Proper Disposal of 2-Methyl-5-nitrophenol: A Guide for Laboratory Professionals. Benchchem.
  • BenchChem. (n.d.). Proper Disposal of 4-Amino-2-nitrophenol: A Guide for Laboratory Professionals. Benchchem.
  • Glen Research. (2020, May 1). SAFETY DATA SHEET Thiazole Orange NHS Ester. Glen Research.
  • Sigma-Aldrich. (n.d.). Ethyl 4-methyl-2-(4-nitrophenyl)thiazole-5-carboxylate. Sigma-Aldrich.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Carl ROTH.
  • Santa Cruz Biotechnology. (n.d.). Thiazole Safety Data Sheet. Santa Cruz Biotechnology.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET. Sigma-Aldrich.
  • Apollo Scientific. (2023, July 6). Thiazole Safety Data Sheet. Apollo Scientific.
  • Apollo Scientific. (n.d.). 2-Nitrophenol Safety Data Sheet. Apollo Scientific.
  • Angene Chemical. (2021, May 1). Safety Data Sheet. Angene Chemical.
  • U.S. Environmental Protection Agency. (n.d.). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. EPA.gov.
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. EPA.gov.
  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP.

Sources

Handling

Safe Handling and Disposal of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate: A Guide for Laboratory Professionals

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling, operation, and disposal of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate. This document is designed for researc...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling, operation, and disposal of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate. This document is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind each safety protocol to ensure a self-validating system of laboratory safety. The guidance herein is synthesized from the known hazards of its constituent chemical groups—nitroaromatic compounds and thiazole derivatives—due to the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule.

Hazard Assessment: Understanding the "Why"

The primary hazards associated with Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate stem from its two key structural features: the nitroaromatic ring and the thiazole core .

  • The Nitroaromatic Moiety: Nitroaromatic compounds are a well-documented class of chemicals with potential health and safety risks. They are often toxic and can be irritants.[1] Aromatic nitro compounds, in particular, are noted as being suspected of causing cancer and may lead to skin sensitization.[2] Furthermore, they can act as strong oxidizing agents, posing a risk of reacting vigorously with reducing agents.[2] This inherent reactivity necessitates careful storage and handling to prevent unintended, energetic reactions. The growing awareness of environmental contamination by nitroaromatic compounds from pesticides and synthetic intermediates underscores the need for stringent disposal protocols.[3]

  • The Thiazole Core: The thiazole ring is a common scaffold in medicinal chemistry, valued for its ability to interact with biological systems.[4][5] Compounds containing this moiety are frequently investigated for various therapeutic applications, including antimicrobial and anticancer activities.[4][6][7] This biological activity, while beneficial for drug development, implies that accidental exposure could have unintended pharmacological effects. Therefore, preventing direct contact is paramount. A structurally similar compound, Ethyl 4-methyl-2-(4-nitrophenyl)thiazole-5-carboxylate, is classified with the GHS05 pictogram for corrosion and carries the hazard statement H318, indicating it "Causes serious eye damage".

  • Physical Form: This compound is typically a solid.[4] This means that any operation involving the transfer or weighing of the powder can generate dust, creating an inhalation hazard.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to create a reliable barrier between the researcher and the chemical. The following table summarizes the required equipment, which should be worn at all times when handling the compound.

Body PartRecommended ProtectionRationale and Specifications
Eyes/Face Chemical Splash Goggles & Face ShieldMandatory to prevent contact with dust or splashes. A close analog causes serious eye damage (H318). Goggles must provide a complete seal, and a face shield worn over them offers maximum protection.[8]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Protects against skin contact, irritation, and potential sensitization.[1][2] For prolonged handling, consider double-gloving. Always inspect gloves for tears or degradation before use.[8]
Body Laboratory CoatProtects skin and personal clothing from contamination. A flame-retardant coat is recommended as a general best practice in chemical laboratories.[8]
Respiratory NIOSH-Approved RespiratorRequired when handling the solid outside of a certified chemical fume hood or if dust generation is unavoidable.[1][2] A surgical N-95 respirator can provide protection against both dust inhalation and splashes.[9]
Feet Closed-Toed ShoesEssential to protect feet from potential spills.[8][10]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow minimizes risk during experimental procedures. The following protocol outlines the key steps for safe handling.

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal A Verify Fume Hood Certification & Airflow B Locate & Test Emergency Equipment (Eyewash, Shower) C Assemble Spill Kit D Don Appropriate PPE (Goggles, Face Shield, Gloves, Coat) E Weigh Solid Compound (Use anti-static weigh paper) D->E Sequential Operations F Prepare Solution (Slowly add solid to solvent) E->F Sequential Operations G Decontaminate Glassware & Surfaces F->G H Segregate Waste (Non-Halogenated Organic Solid/Liquid) G->H Waste Management I Label Waste Container (Full Chemical Name & Hazard) H->I Waste Management J Consult EHS for Final Disposal I->J Waste Management

Caption: Workflow for handling Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate.

Detailed Steps:

  • Preparation:

    • Before beginning work, ensure the chemical fume hood has been recently certified and that the airflow is adequate.

    • Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[8]

    • Have a chemical spill kit appropriate for solid and liquid organic materials readily available.[8]

  • Handling the Chemical (Always in a Fume Hood):

    • Weighing: When weighing the solid compound, perform the task well within the fume hood to contain any dust.[8]

    • Making Solutions: When preparing solutions, add the solid compound slowly and incrementally to the solvent to avoid splashing.

    • Heating: If heating is required, use a controlled heating source like a mantle or oil bath. Avoid open flames.[10]

  • Personal Hygiene:

    • Wash hands thoroughly with soap and water after handling the chemical, even when gloves have been worn.[8][11]

    • Do not eat, drink, or smoke in the laboratory area.[8]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal of nitroaromatic compounds can lead to environmental contamination. A structured disposal plan is mandatory.

  • Waste Segregation: This compound is a non-halogenated organic substance.

    • Dispose of contaminated solids (e.g., weigh paper, gloves, paper towels) in a designated container for "Hazardous Solid Waste."

    • Dispose of solutions containing the compound in a designated, sealed container for "Non-Halogenated Organic Liquid Waste."[10]

    • Crucially, do not mix this waste with halogenated organic waste streams. [10]

  • Container Management:

    • All waste containers must be clearly and accurately labeled with the full chemical name: "Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate" and appropriate hazard warnings.

    • Keep waste containers closed when not in use and store them in a well-ventilated area, such as a satellite accumulation area within a fume hood.[10][12]

  • Final Disposal:

    • Never dispose of this chemical down the drain.[10]

    • All disposal procedures must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) department guidelines and comply with all local and federal regulations.[1]

Emergency Procedures

In case of accidental exposure, immediate and correct action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.[1][11]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11][12]

  • Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

References

  • BenchChem. (n.d.). Proper Disposal of 2-Nitroanthraquinone: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
  • Sigma-Aldrich. (n.d.). Ethyl 4-methyl-2-(4-nitrophenyl)thiazole-5-carboxylate.
  • BenchChem. (n.d.). Personal protective equipment for handling 3-Methoxyisothiazole-4-carbonitrile.
  • Deng, Z.-R., Wang, S.-Q., Dong, W.-L., & Wang, R.-L. (2011). Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 12), o3433.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet - 4-Nitrophenyl phosphate.
  • Chem-Impex. (n.d.). 2-(4-Nitrophenyl)thiazole-4-carboxylic acid ethyl ester.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • TCI Chemicals. (2018, October 3). Safety Data Sheet - 1-Ethynyl-4-nitrobenzene.
  • U.S. Army Corps of Engineers. (2002, June 5). Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography.
  • Santa Cruz Biotechnology. (n.d.). 2-(4-Nitrophenyl)thiazole-4-carboxylic acid ethyl ester.
  • CP Lab Safety. (n.d.). Thiazole, 5g, Each.
  • PubChem. (n.d.). 4-(4-Nitrophenyl)-1,3-thiazole-2-carboxamide.
  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives.
  • BLDpharm. (n.d.). Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate.
  • PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate.
  • PubMed. (1995, January 20). Novel thiazole derivatives as inhibitors of superoxide production by human neutrophils: synthesis and structure-activity relationships.
  • PMC - NIH. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review.
  • MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate
Reactant of Route 2
Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate
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